Product packaging for 3-(1H-Imidazol-5-YL)propan-1-amine hcl(Cat. No.:CAS No. 111016-57-0)

3-(1H-Imidazol-5-YL)propan-1-amine hcl

Cat. No.: B561410
CAS No.: 111016-57-0
M. Wt: 161.633
InChI Key: AASPANTYISGVFA-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-5-YL)propan-1-amine hcl, also known as this compound, is a useful research compound. Its molecular formula is C6H12ClN3 and its molecular weight is 161.633. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClN3 B561410 3-(1H-Imidazol-5-YL)propan-1-amine hcl CAS No. 111016-57-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

111016-57-0

Molecular Formula

C6H12ClN3

Molecular Weight

161.633

IUPAC Name

3-(1H-imidazol-5-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C6H11N3.ClH/c7-3-1-2-6-4-8-5-9-6;/h4-5H,1-3,7H2,(H,8,9);1H

InChI Key

AASPANTYISGVFA-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CCCN.Cl

Synonyms

3-(1H-IMIDAZOL-4-YL)-PROPYLAMINE HCL

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(1H-Imidazol-5-yl)propan-1-amine hydrochloride (HCl). Due to the limited availability of experimentally derived data for this specific salt in public literature, this guide combines reported data for the free base, computed values, and established experimental methodologies for analogous compounds.

Core Physicochemical Data

Quantitative data for 3-(1H-Imidazol-5-yl)propan-1-amine and its hydrochloride salt are summarized below. It is important to note that most of the available quantitative data are computed for the free base.

PropertyValue (Free Base)Value (HCl Salt)Source Type
Molecular Formula C₆H₁₁N₃C₆H₁₂ClN₃-
Molecular Weight 125.17 g/mol [1]161.63 g/mol Calculated
CAS Number 40546-33-6111016-57-0[2]-
XLogP3 (Computed) -0.3[1]Not AvailableComputed
Melting Point Not AvailableNot Available-
Boiling Point Not AvailableNot Available-
pKa (Computed) Not AvailableNot Available-
Solubility Expected to be soluble in water and polar organic solvents.Expected to have enhanced aqueous solubility compared to the free base.General Knowledge

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl are outlined below. These methods are standard procedures for characterizing amine hydrochloride salts and imidazole-containing compounds.

Melting Point Determination

The melting point of this compound can be determined using the capillary melting point method.[3][4][5][6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • A small, dry sample of the compound is loaded into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rapid rate initially to determine an approximate melting range.

  • The apparatus is allowed to cool, and a new sample is prepared.

  • The sample is then heated at a slower rate (1-2 °C per minute) near the approximate melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For amine hydrochloride salts, decomposition may be observed.[7]

pKa Determination

The ionization constants (pKa) of the imidazole ring and the primary amine can be determined by potentiometric titration or UV-spectrophotometric methods.[8][9]

Apparatus:

  • pH meter with a combination electrode

  • Automatic titrator or burette

  • UV-Vis spectrophotometer (for spectrophotometric method)

  • Constant temperature water bath

Procedure (Potentiometric Titration):

  • A known concentration of the compound is dissolved in deionized water or a suitable co-solvent if solubility is low.

  • The solution is placed in a thermostatted vessel.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • The pH of the solution is recorded as a function of the volume of titrant added.

  • The pKa values are determined from the inflection points of the resulting titration curve.

LogP/LogD Determination

The partition coefficient (LogP) and distribution coefficient (LogD) can be determined using the shake-flask method followed by HPLC analysis.[9][10][11][12]

Apparatus:

  • Shake-flask apparatus or vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

  • n-Octanol and phosphate-buffered saline (PBS) at pH 7.4

Procedure:

  • n-Octanol and PBS (pH 7.4) are mutually saturated by vigorous mixing, followed by separation of the two phases.

  • A known amount of the compound is dissolved in one of the phases (usually the aqueous phase).

  • A known volume of the second phase is added.

  • The mixture is shaken or vortexed until equilibrium is reached (typically for 1 hour).[10]

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in each phase is determined by HPLC.

  • The LogD at pH 7.4 is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Biological Relevance and Signaling Pathway

Compounds containing a 3-(imidazol-5-yl)propylamine scaffold are structurally related to histamine and are known to interact with histamine receptors, particularly the H3 receptor, where they often act as agonists.[8][13][14][15][16] The histamine H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. Its activation triggers several downstream signaling cascades.

Activation of the H3 receptor by an agonist like 3-(1H-Imidazol-5-yl)propan-1-amine would lead to the activation of Gi/o proteins. This activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects.[13][16] Additionally, H3 receptor activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway.[13][14]

Below is a diagram illustrating the potential signaling pathway initiated by the activation of the histamine H3 receptor.

Histamine_H3_Receptor_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_Pathway MAPK/ERK Pathway G_protein->MAPK_Pathway Activates cAMP cAMP AC->cAMP Decreases Agonist 3-(1H-Imidazol-5-yl)propan-1-amine Agonist->H3R Binds to PKA Protein Kinase A cAMP->PKA Inhibits Activation

Caption: Histamine H3 Receptor Signaling Pathway.

Synthesis and Characterization Workflow

The synthesis of this compound would likely follow a multi-step process, followed by purification and characterization to confirm its identity and purity.

Synthesis_Workflow Start Starting Materials (e.g., Imidazole Derivative) Reaction Multi-step Synthesis Start->Reaction Crude_Product Crude 3-(1H-Imidazol-5-yl)propan-1-amine Reaction->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Free_Base Pure Free Base Purification->Free_Base Salt_Formation Salt Formation (with HCl) Free_Base->Salt_Formation Final_Product This compound Salt_Formation->Final_Product Characterization Characterization (NMR, MS, etc.) Final_Product->Characterization

Caption: General Synthesis and Characterization Workflow.

References

An In-depth Technical Guide to 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone (4F-α-PVP)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The CAS number 111016-57-0 provided in the query is associated with 3-(1H-Imidazol-5-yl)propan-1-amine hydrochloride in several chemical databases. However, the request for an in-depth technical guide for researchers and drug development professionals, including details on signaling pathways and experimental protocols, strongly suggests an interest in a pharmacologically active substance. Therefore, this guide focuses on the well-documented synthetic cathinone, 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone , commonly known as 4-fluoro-α-pyrrolidinopentiophenone (4F-α-PVP) , which has a different CAS number: 850352-62-4 [1]. This compound is a potent psychoactive substance and a subject of significant interest in the fields of pharmacology and toxicology.

Chemical Properties and Structure

4F-α-PVP is a synthetic stimulant belonging to the cathinone class. It is a structural analog of α-pyrrolidinopentiophenone (α-PVP) and is characterized by a fluorine atom substituted on the phenyl ring.

Chemical Structure

The chemical structure of 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone is presented below:

Systematic IUPAC Name: 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone

Molecular Formula: C₁₅H₂₀FNO[1]

Molecular Weight: 249.33 g/mol

Physicochemical Properties

A summary of the known physicochemical properties of 4F-α-PVP is provided in the table below. Data for its parent compound, α-PVP, is included for comparison where available.

Property1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone (4F-α-PVP)α-pyrrolidinopentiophenone (α-PVP)
CAS Number 850352-62-4[1]14530-33-7
Appearance White or off-white crystalline powderWhite crystalline powder
Melting Point Not available173 °C (hydrochloride salt)
Boiling Point Not availableNot available
Solubility Soluble in organic solvents such as methanol, ethanol, and chloroform.Soluble in organic solvents.

Synthesis

The synthesis of 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone can be achieved through a multi-step process, analogous to the synthesis of other α-pyrrolidinophenone derivatives[2]. A general synthetic scheme is outlined below.

Synthetic Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination cluster_2 Step 3: Nucleophilic Substitution Fluorobenzene Fluorobenzene Intermediate1 1-(4-fluorophenyl)pentan-1-one Fluorobenzene->Intermediate1 Reaction ValeroylChloride Valeroyl Chloride ValeroylChloride->Intermediate1 AlCl3 AlCl₃ (catalyst) AlCl3->Intermediate1 Intermediate2 2-bromo-1-(4-fluorophenyl)pentan-1-one Intermediate1->Intermediate2 Reaction Bromine Bromine (Br₂) Bromine->Intermediate2 FinalProduct 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone (4F-α-PVP) Intermediate2->FinalProduct Reaction Pyrrolidine Pyrrolidine Pyrrolidine->FinalProduct

A general synthetic workflow for 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone.
Experimental Protocol: Synthesis of 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone

Step 1: Synthesis of 1-(4-fluorophenyl)pentan-1-one

  • To a stirred solution of fluorobenzene in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add aluminum chloride (AlCl₃) as a catalyst.

  • Cool the mixture in an ice bath.

  • Slowly add valeroyl chloride to the reaction mixture.

  • Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-fluorophenyl)pentan-1-one.

Step 2: Synthesis of 2-bromo-1-(4-fluorophenyl)pentan-1-one

  • Dissolve 1-(4-fluorophenyl)pentan-1-one in a suitable solvent (e.g., diethyl ether or chloroform).

  • Add a catalytic amount of aluminum chloride.

  • Slowly add a solution of bromine in the same solvent to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with a sodium thiosulfate solution to remove excess bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-bromo-1-(4-fluorophenyl)pentan-1-one.

Step 3: Synthesis of 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone

  • Dissolve 2-bromo-1-(4-fluorophenyl)pentan-1-one in a suitable solvent (e.g., acetonitrile).

  • Add an excess of pyrrolidine to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove pyrrolidinium bromide.

  • Dry the organic layer and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone.

Pharmacological Profile

Mechanism of Action

1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone is a potent norepinephrine-dopamine reuptake inhibitor (NDRI)[3]. It binds to and blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft. This enhanced neurotransmission in the brain's reward and arousal pathways is responsible for its stimulant effects.

Signaling Pathway

The primary signaling pathway affected by 4F-α-PVP is the monoamine neurotransmitter system. By inhibiting DAT and NET, it disrupts the normal reuptake of dopamine and norepinephrine, leading to prolonged signaling at postsynaptic receptors.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine (DA) DA_cleft DA Dopamine->DA_cleft Release Norepinephrine Norepinephrine (NE) NE_cleft NE Norepinephrine->NE_cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_cleft->DAT Reuptake DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binds NE_cleft->NET Reuptake NE_receptor Norepinephrine Receptors NE_cleft->NE_receptor Binds Response Postsynaptic Response (Stimulant Effects) DA_receptor->Response NE_receptor->Response Compound 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone Compound->DAT Inhibits Compound->NET Inhibits

Signaling pathway of 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone as a norepinephrine-dopamine reuptake inhibitor.

Experimental Protocols

Dopamine and Norepinephrine Transporter Binding Assays

Radioligand binding assays are used to determine the affinity of 4F-α-PVP for DAT and NET. These assays measure the ability of the compound to displace a radiolabeled ligand that specifically binds to the transporter.

G start Start prep Prepare cell membranes expressing DAT or NET start->prep incubate Incubate membranes with radioligand and varying concentrations of 4F-α-PVP prep->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC₅₀ and Ki values measure->analyze end End analyze->end

Experimental workflow for a radioligand binding assay.

Materials:

  • Cell membranes prepared from cells stably expressing human DAT or NET.

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

  • 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Unlabeled ligand for determining non-specific binding (e.g., cocaine for DAT, desipramine for NET).

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Thaw the cell membrane preparations on ice.

  • Dilute the membranes in the assay buffer to the desired protein concentration.

  • Prepare serial dilutions of 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone in the assay buffer.

  • In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of the unlabeled ligand.

  • Initiate the binding reaction by adding the diluted cell membranes to each well.

  • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolism Studies

In vitro metabolism studies using human liver microsomes or hepatocytes are crucial for identifying the metabolic pathways of 4F-α-PVP and its potential metabolites.

G start Start prep Prepare suspension of cryopreserved human hepatocytes start->prep incubate Incubate hepatocytes with 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone prep->incubate sample Collect samples at different time points incubate->sample quench Quench metabolic reactions (e.g., with cold acetonitrile) sample->quench analyze Analyze samples by LC-MS/MS to identify metabolites quench->analyze end End analyze->end

Experimental workflow for in vitro metabolism studies.

Materials:

  • Cryopreserved human hepatocytes.

  • Hepatocyte culture medium.

  • 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone.

  • Incubation plates (e.g., 24-well plates).

  • Acetonitrile (for quenching).

  • LC-MS/MS system.

Procedure:

  • Thaw the cryopreserved human hepatocytes according to the supplier's instructions.

  • Determine cell viability and density.

  • Dilute the hepatocyte suspension to the desired concentration in the culture medium.

  • Add the hepatocyte suspension to the wells of an incubation plate.

  • Pre-incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Prepare a stock solution of 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone and add it to the wells to achieve the final desired concentration.

  • Incubate the plate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the incubation mixture.

  • Immediately quench the metabolic activity by adding the aliquot to cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.

  • Determine the rate of metabolism and identify the major metabolic pathways.

Conclusion

1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone is a potent synthetic cathinone that acts as a norepinephrine-dopamine reuptake inhibitor. Its chemical structure, synthesis, and pharmacological properties are of significant interest to researchers in the fields of medicinal chemistry, pharmacology, and toxicology. The experimental protocols outlined in this guide provide a framework for the further investigation of this and related compounds, which is crucial for understanding their mechanism of action, metabolic fate, and potential for therapeutic applications or abuse. It is imperative that all research involving this compound is conducted in accordance with appropriate safety and legal regulations.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the expected solubility and stability profile of 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride based on the general properties of imidazole derivatives and amine hydrochlorides. The quantitative data presented herein is illustrative, as specific experimental data for this compound is not extensively available in published literature. Researchers are advised to determine these properties experimentally for their specific applications.

Introduction

3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride is a heterocyclic amine of interest in pharmaceutical research and development. Its structure, featuring an imidazole ring, a flexible propanamine side chain, and its formulation as a dihydrochloride salt, dictates its physicochemical properties. Understanding the solubility and stability of this compound is critical for its handling, formulation development, and ensuring its therapeutic efficacy and safety. This guide summarizes the expected solubility and stability characteristics and provides detailed protocols for their experimental determination.

The dihydrochloride salt form is known to enhance the aqueous solubility and stability of the parent compound.[1] The imidazole moiety and the primary amine group are susceptible to pH-dependent protonation, which significantly influences the molecule's overall charge and, consequently, its solubility and interaction with other molecules.

Solubility Profile

The presence of the dihydrochloride salt suggests that 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride is likely to be highly soluble in aqueous solutions.[1] The solubility of amines is enhanced by their ability to form hydrogen bonds with water.[2][3][4] Lower aliphatic amines are generally soluble in water, and the hydrochloride salt form further increases this solubility.[3][4] However, solubility in organic solvents is expected to be lower, particularly in non-polar solvents.

The following table presents estimated solubility data for 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride in various solvents at different temperatures. These values are illustrative and should be confirmed by experimental analysis.

SolventTemperature (°C)Estimated Solubility (mg/mL)
Water25> 200
40> 250
Phosphate-Buffered Saline (pH 7.4)25> 200
Methanol2550 - 100
Ethanol2520 - 50
Dichloromethane25< 1
Toluene25< 0.1

This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a compound.[5]

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride to a known volume of the selected solvent (e.g., water, buffer, ethanol) in a sealed, screw-cap vial. The excess solid should be visually apparent.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.45 µm filter to remove any undissolved particles. The filter material should be compatible with the solvent.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the working range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_sample Sampling cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B C Settle undissolved solids B->C D Withdraw supernatant C->D E Filter through 0.45 µm filter D->E F Dilute filtrate E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility G->H

Figure 1: Experimental workflow for solubility determination.

Stability Profile

The stability of 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride is a critical parameter for its storage, handling, and formulation. As a solid, it is expected to be relatively stable when protected from light and moisture.[6] In solution, its stability will likely be influenced by pH, temperature, and light exposure. Amine hydrochlorides can be susceptible to hydrolysis under certain conditions.

The following table provides an illustrative stability profile based on expected degradation patterns for similar compounds under accelerated conditions as per ICH guidelines.[7][8][9][10][11]

ConditionParameterTime PointIllustrative % Degradation
pH pH 2 (0.01 N HCl)14 days< 1%
pH 7 (Phosphate Buffer)14 days< 2%
pH 12 (0.01 N NaOH)14 days5 - 10%
Temperature 40°C / 75% RH6 months< 5%
60°C1 month2 - 8%
Oxidation 3% H₂O₂24 hours10 - 20%
Photostability ICH Q1B Option II1.2 million lux hours< 5%

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances.[7][8][9][10][11]

  • Sample Preparation:

    • Prepare solutions of 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride at a known concentration (e.g., 1 mg/mL) in various aqueous buffers (e.g., pH 2, 7, 12) for hydrolytic stability testing.

    • For solid-state stability, store the compound in its original container or in vials that mimic the proposed packaging.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[9]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[9]

    • Stress Conditions:

      • Hydrolysis: Store solutions at different pH values (e.g., acidic, neutral, basic) at an elevated temperature (e.g., 60°C).

      • Oxidation: Treat a solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

      • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.[7]

  • Time Points:

    • For accelerated studies, typical time points are 0, 1, 3, and 6 months.[9]

    • For long-term studies, typical time points are 0, 3, 6, 9, 12, 18, 24, and 36 months.[9]

    • For stress studies, time points may be more frequent (e.g., 0, 6, 12, 24 hours).

  • Analysis:

    • At each time point, analyze the samples for the remaining concentration of the parent compound and the formation of any degradation products using a validated stability-indicating HPLC method.

    • Other parameters such as appearance, pH, and moisture content (for solid samples) should also be monitored.

G cluster_setup Study Setup cluster_storage Storage cluster_analysis Analysis at Time Points A Prepare solid and solution samples B Define storage conditions (ICH) A->B C Establish time points A->C D Place samples in stability chambers B->D C->D E Long-term (25°C/60%RH) D->E F Accelerated (40°C/75%RH) D->F G Stress (pH, Oxidation, Light) D->G H Withdraw samples E->H F->H G->H I Analyze via stability-indicating HPLC H->I J Monitor physical properties H->J K Evaluate data and degradation profile I->K J->K

Figure 2: Workflow for ICH-compliant stability testing.

Conclusion

3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride is anticipated to be a water-soluble and relatively stable compound, particularly in its solid form. Its solubility is expected to be highest in aqueous media and lower in organic solvents. The stability is likely to be pH-dependent, with greater stability in acidic to neutral conditions. For any research or development activities, it is imperative to conduct thorough experimental evaluations of solubility and stability under the specific conditions of use. The protocols and illustrative data provided in this guide serve as a foundation for these essential investigations.

References

In-Depth Technical Guide: The Core Mechanism of Action of 3-(1H-Imidazol-5-YL)propan-1-amine HCl (Impentamine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 3-(1H-Imidazol-5-YL)propan-1-amine HCl, known as Impentamine. This compound is a potent and selective competitive antagonist of the histamine H3 receptor (H3R). By blocking the inhibitory presynaptic H3 autoreceptors and heteroreceptors, Impentamine enhances the release of histamine and other key neurotransmitters in the central nervous system. This guide details its pharmacological profile, including quantitative binding and functional data, experimental protocols for its characterization, and its impact on downstream signaling pathways.

Introduction

Impentamine, with the chemical structure 4(5)-(5-aminopentyl)-1H-imidazole, is a significant pharmacological tool for studying the histamine H3 receptor. The H3 receptor, a G protein-coupled receptor (GPCR), primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. Due to its role in regulating these critical neurotransmitters, the H3 receptor is a promising therapeutic target for a range of neurological and psychiatric disorders. Impentamine's selective antagonism at this receptor makes it a valuable compound for investigating the therapeutic potential of H3 receptor blockade.

Pharmacological Profile of Impentamine

Impentamine is characterized by its high affinity and selectivity for the histamine H3 receptor, where it acts as a competitive antagonist.

Quantitative Data

The pharmacological activity of Impentamine has been quantified through various in vitro assays. The following table summarizes the key quantitative data for Impentamine's interaction with the histamine H3 receptor.

ParameterValueSpecies/TissueAssay TypeReference
pA2 8.4Guinea Pig JejunumFunctional Antagonism[1]
pKi 7.9Rat Brain CortexRadioligand Binding[2]

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

pKi: The negative logarithm of the inhibition constant (Ki), representing the affinity of the antagonist for the receptor in radioligand binding assays.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

The primary mechanism of action of Impentamine is the competitive antagonism of the histamine H3 receptor.

Presynaptic Autoreceptor Blockade

On histaminergic neurons, H3 receptors act as autoreceptors, providing a negative feedback mechanism to control histamine release. By binding to these receptors, Impentamine blocks the inhibitory effect of histamine, leading to an increased synthesis and release of histamine from the presynaptic terminal.

Presynaptic Heteroreceptor Blockade

H3 receptors are also located on the presynaptic terminals of other neurons. As heteroreceptors, their activation by histamine inhibits the release of other neurotransmitters. Impentamine's antagonism at these H3 heteroreceptors disinhibits the release of several key neurotransmitters, including:

  • Acetylcholine

  • Dopamine

  • Norepinephrine

  • Serotonin

This broad neurochemical effect underlies the potential therapeutic applications of H3 receptor antagonists in various CNS disorders.

Downstream Signaling Pathways

The histamine H3 receptor is coupled to the Gi/o family of G proteins. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing the H3 receptor, Impentamine prevents this signaling cascade, thereby maintaining or increasing cAMP levels in the presence of an agonist.

Furthermore, H3 receptor signaling can influence other intracellular pathways. Blockade of the H3 receptor by antagonists has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways, which are crucial for cellular processes like cell growth, differentiation, and survival.[3][4]

Caption: Signaling pathway of Impentamine's H3 receptor antagonism.

Experimental Protocols

The characterization of Impentamine's mechanism of action relies on specific in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for H3 Receptor Affinity (Ki Determination)

This protocol determines the binding affinity of Impentamine for the histamine H3 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki value of Impentamine at the rat histamine H3 receptor.

Materials:

  • Membrane Preparation: Rat brain cortex membranes expressing H3 receptors.

  • Radioligand: [³H]-Nα-methylhistamine (a selective H3 receptor agonist).

  • Non-specific Binding Control: High concentration of a non-labeled H3 receptor ligand (e.g., unlabeled histamine or a potent antagonist like clobenpropit).

  • Test Compound: Impentamine HCl at various concentrations.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Prepare serial dilutions of Impentamine.

  • In assay tubes, combine the rat brain cortex membranes, a fixed concentration of [³H]-Nα-methylhistamine, and varying concentrations of Impentamine or buffer (for total binding) or a saturating concentration of a non-labeled ligand (for non-specific binding).

  • Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity of each filter using a liquid scintillation counter.

  • Calculate the specific binding at each Impentamine concentration by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value of Impentamine (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Reagents: - H3R Membranes - [³H]-Nα-methylhistamine - Impentamine dilutions B Incubate: Membranes + Radioligand + Impentamine/Control A->B C Rapid Filtration (Separates bound from unbound) B->C D Wash Filters C->D E Scintillation Counting (Measure radioactivity) D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

Caption: Experimental workflow for H3 receptor radioligand binding assay.
Functional Antagonism Assay (pA2 Determination)

This protocol determines the functional potency of Impentamine as an H3 receptor antagonist by measuring its ability to inhibit the response of a tissue to an H3 receptor agonist.

Objective: To determine the pA2 value of Impentamine on the guinea pig jejunum.

Materials:

  • Tissue Preparation: Isolated guinea pig jejunum segment mounted in an organ bath containing physiological salt solution (e.g., Tyrode's solution) and maintained at 37°C and aerated.

  • Agonist: A selective H3 receptor agonist (e.g., R-α-methylhistamine).

  • Antagonist: Impentamine HCl at various concentrations.

  • Data Acquisition System: To record tissue contractions.

Procedure:

  • Allow the isolated guinea pig jejunum to equilibrate in the organ bath until a stable baseline is achieved.

  • Perform a cumulative concentration-response curve for the H3 agonist to establish a control response.

  • Wash the tissue and allow it to return to baseline.

  • Introduce a known concentration of Impentamine into the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes).

  • In the continued presence of Impentamine, perform a second cumulative concentration-response curve for the H3 agonist.

  • Repeat steps 3-5 with increasing concentrations of Impentamine.

  • The antagonistic effect of Impentamine will cause a parallel rightward shift in the agonist concentration-response curve.

  • Calculate the dose ratio for each concentration of Impentamine. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of Impentamine.

  • The pA2 value is the x-intercept of the Schild regression line. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.

Functional_Assay_Workflow A Prepare Isolated Tissue (Guinea Pig Jejunum in Organ Bath) B Control Agonist Concentration-Response Curve A->B C Incubate with Impentamine (Varying Concentrations) B->C D Agonist Concentration-Response Curve in Presence of Impentamine C->D E Data Analysis: - Calculate Dose Ratios - Construct Schild Plot - Determine pA2 D->E

Caption: Experimental workflow for functional antagonism assay.

Selectivity Profile

Conclusion

This compound (Impentamine) is a potent and selective competitive antagonist of the histamine H3 receptor. Its mechanism of action involves the blockade of presynaptic H3 autoreceptors and heteroreceptors, leading to an enhanced release of histamine and other neurotransmitters. This action is mediated through the disinhibition of Gi/o-coupled signaling pathways, primarily preventing the agonist-induced decrease in cAMP and potentially modulating other signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. The well-defined pharmacological profile and mechanism of action of Impentamine establish it as a crucial tool for research into the physiological and pathophysiological roles of the histamine H3 receptor and for the development of novel therapeutics targeting this receptor.

References

Imidazole Derivatives: A Comprehensive Technical Guide to their Bioactive Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole, a five-membered heterocyclic aromatic compound containing two nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry. The unique structural features of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, its aromatic stability, and its capacity to coordinate with metal ions, have made it a privileged structure in the design of therapeutic agents.[1] Derivatives of imidazole exhibit a remarkable breadth of biological activities, positioning them as promising candidates in the development of novel drugs for a wide array of diseases. This technical guide provides an in-depth exploration of the multifaceted bioactive properties of imidazole derivatives, with a focus on their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory activities. The document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows to aid researchers in the field of drug discovery and development.

Anticancer Activity

Imidazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[2] Their mechanisms of action are diverse and target key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Action

The anticancer effects of imidazole derivatives are often attributed to their ability to interfere with crucial cellular processes, including:

  • Kinase Inhibition: Many imidazole-based compounds act as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as tyrosine kinases and serine-threonine kinases. By blocking the activity of these enzymes, they can halt the signaling pathways that drive tumor growth and progression.[2]

  • Tubulin Polymerization Inhibition: Certain imidazole derivatives interfere with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[3]

  • Enzyme Inhibition: Imidazole derivatives can inhibit other critical enzymes in cancer metabolism, such as histone deacetylases (HDACs), which play a role in the epigenetic regulation of gene expression.[2]

  • Induction of Apoptosis: Several imidazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of apoptotic signaling pathways.[2]

A simplified representation of the kinase inhibition pathway is shown below:

anticancer_pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Downstream Signaling Proteins Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Proliferation_Survival Cell Proliferation & Survival Signaling_Proteins->Proliferation_Survival Promotes Imidazole_Derivative Imidazole Derivative Imidazole_Derivative->Receptor_Tyrosine_Kinase Inhibits

Diagram 1: Imidazole derivatives inhibiting receptor tyrosine kinase signaling.
Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected imidazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound C2MCF-7 (Breast)0.75[4]
Compound C2A549 (Lung)4.37[4]
Compound C13Melanoma1.8[4]
Compound C13NCI-60 Panel (Mean)2.4[4]
Compound 22NUGC-3 (Gastric)0.05[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test imidazole derivatives (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

mtt_assay_workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_Compounds Add Imidazole Derivatives (Serial Dilutions) Incubate_Overnight->Add_Compounds Incubate_48_72h Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Remove Medium & Add DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Diagram 2: Workflow of the MTT assay for cytotoxicity testing.

Antifungal Activity

Imidazole derivatives, particularly the azoles (e.g., ketoconazole, miconazole), are cornerstones of antifungal therapy.[5] They exhibit broad-spectrum activity against a wide range of pathogenic fungi.

Mechanism of Action

The primary mechanism of antifungal action for most imidazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disrupts the membrane's integrity and function, ultimately leading to the inhibition of fungal growth or cell death.[6][7]

antifungal_pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Imidazole_Derivative Imidazole Derivative Imidazole_Derivative->Lanosterol_Demethylase Inhibits

Diagram 3: Inhibition of ergosterol biosynthesis by imidazole derivatives.
Quantitative Antifungal Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of some imidazole derivatives against various fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDFungal StrainMIC (µg/mL)Reference
Compound 3hCandida albicans12.5[4]
Compound 3lAspergillus niger12.5[4]
Thiosemicarbazide derivativeCandida spp.31.25 - 1000[8]
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility

The broth microdilution method is a standardized technique for determining the MIC of antifungal agents.

Materials:

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium buffered with MOPS

  • Sterile saline or water

  • Test imidazole derivatives

  • Spectrophotometer or microplate reader

  • Inoculating loop or sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in sterile saline or water, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the imidazole derivatives in the RPMI-1640 medium directly in the 96-well plates.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a growth control well (medium and inoculum without the drug) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

Antibacterial Activity

Imidazole derivatives have also demonstrated significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.[9][10]

Mechanism of Action

The antibacterial mechanisms of imidazole derivatives are varied and can include:

  • Inhibition of Nucleic Acid Synthesis: Some derivatives can interfere with DNA replication and repair processes in bacteria.

  • Disruption of Cell Wall Synthesis: They can inhibit enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Cell Membrane Disruption: Imidazole compounds can intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[11]

Quantitative Antibacterial Data

The table below shows the Minimum Inhibitory Concentration (MIC) values for selected imidazole derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 15Staphylococcus aureusNot specified, equivalent to norfloxacin[12]
Compound 17Escherichia coliNot specified, equivalent to norfloxacin[12]
Compound 24Gram-positive & Gram-negative strainsNot specified, equivalent to norfloxacin[12]
Thiosemicarbazide derivativeGram-positive bacteria31.25 - 1000[8]
Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility

The protocol is similar to the one described for antifungal susceptibility testing, with minor modifications for bacteria.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile saline

  • Test imidazole derivatives

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution: Perform serial twofold dilutions of the imidazole derivatives in MHB in the 96-well plates.

  • Inoculation: Add the diluted bacterial suspension to each well. Include growth and sterility controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

Several imidazole derivatives have been investigated for their antiviral properties against a range of viruses, including influenza virus, hepatitis C virus (HCV), and coronaviruses.[3][13][14]

Mechanism of Action

The antiviral mechanisms can involve:

  • Inhibition of Viral Enzymes: Targeting viral proteases or polymerases that are essential for viral replication.[14]

  • Blocking Viral Entry: Interfering with the interaction between the virus and host cell receptors.

  • Modulation of Host Factors: Affecting cellular pathways that the virus hijacks for its replication.

Quantitative Antiviral Data

The following table summarizes the antiviral activity of some imidazole derivatives, with data presented as EC50 values (the concentration required to inhibit 50% of the viral effect).

Compound IDVirusEC50 (µM)Reference
Compound 5aInfluenza A0.3[3]
Compound 5bInfluenza A0.4[3]
Compound 8bYellow Fever Virus (YFV)1.85[3][13]
Compound 8cDengue Virus (DENV)1.93[3][13]
Imidazole-coumarin conjugate 15bHepatitis C Virus (HCV)7.2[13]
Imidazole-coumarin conjugate 15dHepatitis C Virus (HCV)5.1[13]

Anti-inflammatory Activity

Imidazole derivatives have shown promise as anti-inflammatory agents, with some compounds exhibiting potent activity in preclinical models.[4][15]

Mechanism of Action

The anti-inflammatory effects of imidazole derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as:

  • Cyclooxygenase (COX) Inhibition: Specifically, many derivatives are designed to selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[16] This selective inhibition is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Imidazole_Derivative Imidazole Derivative Imidazole_Derivative->COX2_Enzyme Inhibits

Diagram 4: Inhibition of the COX-2 pathway by imidazole derivatives.
Quantitative Anti-inflammatory Data

The following table presents the in vivo anti-inflammatory activity of selected imidazole derivatives in the carrageenan-induced rat paw edema model.

Compound ID% Inhibition of EdemaReference
Compound 2h49.58 - 58.02[4]
Compound 2l49.58 - 58.02[4]
Compound 3g49.58 - 58.02[4]
Compound 3h49.58 - 58.02[4]
Compound 3l49.58 - 58.02[4]
Compound 3m49.58 - 58.02[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.[13][15][17]

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test imidazole derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Grouping: Divide the rats into several groups (e.g., control, standard, and test groups with different doses of the imidazole derivative).

  • Drug Administration: Administer the test compounds and the standard drug to the respective groups, typically via oral or intraperitoneal injection, 30-60 minutes before inducing inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

paw_edema_workflow Start Start Group_Animals Group Rats (Control, Standard, Test) Start->Group_Animals Administer_Compounds Administer Vehicle, Standard, or Imidazole Derivative Group_Animals->Administer_Compounds Measure_Initial_Paw_Volume Measure Initial Paw Volume (0h) Administer_Compounds->Measure_Initial_Paw_Volume Inject_Carrageenan Inject Carrageenan into Hind Paw Measure_Initial_Paw_Volume->Inject_Carrageenan Measure_Paw_Volume_Intervals Measure Paw Volume at 1, 2, 3, and 4 hours Inject_Carrageenan->Measure_Paw_Volume_Intervals Calculate_Edema_Inhibition Calculate % Inhibition of Edema Measure_Paw_Volume_Intervals->Calculate_Edema_Inhibition End End Calculate_Edema_Inhibition->End

Diagram 5: Workflow for the carrageenan-induced paw edema model.

Synthesis of Imidazole Derivatives

A classical and widely used method for the synthesis of substituted imidazoles is the Debus-Radziszewski reaction.[18][19] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

General Experimental Protocol: Debus-Radziszewski Reaction

Materials:

  • 1,2-Dicarbonyl compound (e.g., benzil)

  • Aldehyde (e.g., benzaldehyde)

  • Ammonium acetate (as a source of ammonia)

  • Glacial acetic acid (as solvent and catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 equivalent), the aldehyde (1 equivalent), and ammonium acetate (excess, e.g., 2-3 equivalents) in glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for a specified period (typically 1-4 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: The solid product that precipitates out is collected by filtration, washed with water, and then with a dilute solution of a weak base (e.g., sodium bicarbonate) to neutralize any remaining acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion

This technical guide has provided a comprehensive overview of the significant and diverse bioactive properties of imidazole derivatives. Their demonstrated efficacy as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory agents underscores the immense potential of the imidazole scaffold in modern drug discovery. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers, facilitating the design and development of novel imidazole-based therapeutics. The visualization of key signaling pathways and experimental workflows aims to provide a clear and concise understanding of the underlying mechanisms and methodologies. Continued exploration of the structure-activity relationships and mechanisms of action of imidazole derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of human diseases.

References

The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, structural features, and ability to engage in diverse biological interactions have cemented its role in the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the imidazole scaffold, detailing its synthesis, biological activities, and pivotal role in the mechanisms of action of numerous clinically significant drugs.

Core Properties and Significance

The versatility of the imidazole ring stems from its distinct physicochemical characteristics. It is a planar, aromatic system with a pKa of approximately 7, allowing it to act as both a hydrogen bond donor and acceptor at physiological pH. This amphoteric nature is crucial for its interaction with biological targets. Furthermore, the imidazole nucleus is a key component of the essential amino acid histidine, highlighting its fundamental role in biological systems. The electron-rich nature of the ring and the presence of two nitrogen atoms facilitate a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, and coordination with metal ions in metalloenzymes.[1]

Synthesis of the Imidazole Scaffold

The construction of the imidazole core can be achieved through several synthetic routes. A widely employed method is the Debus synthesis, a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. Variations of this method, such as the Radziszewski synthesis, offer pathways to differently substituted imidazoles.

A particularly versatile method for the synthesis of 2,4,5-trisubstituted imidazoles involves the three-component reaction of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium acetate. This reaction can be catalyzed by various reagents, including Lewis acids and solid-supported catalysts, often under solvent-free or microwave-assisted conditions to promote efficiency and green chemistry principles.

Experimental Protocol: Synthesis of 2,4,5-Trisubstituted Imidazoles

Below is a general experimental protocol for the synthesis of 2,4,5-trisubstituted imidazoles.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants 1,2-Dicarbonyl (1 mmol) Aldehyde (1 mmol) Ammonium Acetate (2.5 mmol) Catalyst (e.g., Cupric Chloride, 10 mol%) Reaction Vessel Beaker (50 mL) or Microwave Vial Reactants->Reaction Vessel Combine Mixing Mix thoroughly with a glass rod Reaction Vessel->Mixing Heating Microwave Irradiation (300W, 15 min) or Conventional Heating (e.g., 120°C) Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Precipitation Pour into ice water Cooling->Precipitation Filtration Collect crude product by filtration Precipitation->Filtration Recrystallization Recrystallize from ethanol Filtration->Recrystallization

Figure 1: General workflow for the synthesis of 2,4,5-trisubstituted imidazoles.

Pharmacological Activities of Imidazole-Containing Compounds

The imidazole scaffold is a constituent of numerous drugs with a broad spectrum of pharmacological activities. This section will delve into some of the most significant therapeutic areas where imidazole derivatives have made a substantial impact.

Anticancer Activity

Imidazole-based compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse and include inhibition of key enzymes, disruption of DNA synthesis, and interference with cell signaling pathways.

Dacarbazine , an FDA-approved drug for metastatic malignant melanoma and Hodgkin's lymphoma, functions as an alkylating agent after metabolic activation.[2][3][4][5][6] Its active metabolite, the methyl diazonium ion, transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine, leading to DNA damage and apoptosis in cancer cells.[2]

Nilotinib , a second-generation tyrosine kinase inhibitor, is used to treat chronic myeloid leukemia (CML).[7][8][9][10][11] It potently inhibits the Bcr-Abl tyrosine kinase, the fusion protein driving CML, by binding to its ATP-binding site.[7][8][9][10][11] This blocks downstream signaling pathways that promote cell proliferation and survival.

Compound ClassTargetRepresentative Compound(s)Cancer Cell Line(s)IC50 (µM)Reference
Imidazole-Triazole HybridsGlycogen Synthase Kinase-3β (GSK-3β)Compound 4kCaco-2, HCT-116, HeLa, MCF-74.67 - 5.17[12]
Imidazolyl Benzoic Acid Derivativesc-Met KinaseD2, D6, D8Not SpecifiedNot Specified[13]
Imidazole-Pyridine HybridsNot Specified5a, 5c, 5d, 5eBreast Cancer Cell Lines48.12 - 88.41[14]

The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[12][15][16] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Several imidazole-containing compounds have been developed as inhibitors of p38 MAPK.

G Stress_Cytokines Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Stress_Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Downstream_Targets Downstream Targets (e.g., ATF-2, MK2) p38_MAPK->Downstream_Targets phosphorylates Imidazole_Inhibitor Imidazole Inhibitor Imidazole_Inhibitor->p38_MAPK Cellular_Response Inflammation Apoptosis Cell Cycle Arrest Downstream_Targets->Cellular_Response

Figure 2: Inhibition of the p38 MAPK signaling pathway by imidazole-based inhibitors.

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[17][18][19][20] Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy to cut off the blood supply to tumors.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Imidazole_Inhibitor Imidazole Inhibitor Imidazole_Inhibitor->VEGFR2 PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Cellular_Response Proliferation Migration Survival (Angiogenesis) Akt->Cellular_Response Raf_MEK_ERK->Cellular_Response

Figure 3: Inhibition of the VEGFR-2 signaling pathway by imidazole-based inhibitors.
Antifungal Activity

Imidazole-containing compounds, particularly the azole antifungals, are widely used to treat fungal infections. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.

Clotrimazole and Miconazole are broad-spectrum antifungal agents that inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme.[21][22][23][24][25] This enzyme is critical for the conversion of lanosterol to ergosterol.[21][22][23][24][25] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[21][22][23][24][25]

CompoundFungal StrainMIC (µg/mL)Reference
ClotrimazoleCandida albicans0.12 - >100[10]
MiconazoleCandida albicans0.06 - >100[10]
KetoconazoleCandida albicans0.03 - >100[10]
EconazoleCandida albicans0.12 - >100[10]
TioconazoleCandida albicans0.06 - >100[10]

The ergosterol biosynthesis pathway is a vital metabolic process in fungi and a key target for antifungal drugs.

G Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Imidazole_Antifungal Imidazole Antifungal Imidazole_Antifungal->Lanosterol_Demethylase Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane

Figure 4: Inhibition of ergosterol biosynthesis by imidazole antifungals.
Anti-inflammatory Activity

Certain imidazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.

Compound ClassTargetRepresentative Compound(s)IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5-Substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoleCOX-2Compound 5b0.71115[8]
Imidazoline-5-one derivativesCOX-2Compounds 22, 23, 240.087 - 0.092Not Specified

In Vitro Biological Evaluation Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed_Cells Seed cells in a 96-well plate Incubate_Cells Incubate (24h) Seed_Cells->Incubate_Cells Add_Compound Add imidazole compound (various concentrations) Incubate_Cells->Add_Compound Incubate_Treatment Incubate (e.g., 48h or 72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT solution (0.5 mg/mL) Incubate_Treatment->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance (570 nm) Add_Solubilizer->Measure_Absorbance

Figure 5: Workflow for the MTT assay to determine anticancer activity.
Antifungal Susceptibility: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a particular microorganism.

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Result Determination Prepare_Inoculum Prepare standardized fungal inoculum Inoculate_Plate Inoculate wells with fungal suspension Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare serial dilutions of imidazole compound in a 96-well plate Prepare_Dilutions->Inoculate_Plate Incubate_Plate Incubate (e.g., 24-48h at 35°C) Inoculate_Plate->Incubate_Plate Read_MIC Visually or spectrophotometrically determine the MIC (lowest concentration with no visible growth) Incubate_Plate->Read_MIC

Figure 6: Workflow for the broth microdilution method for antifungal susceptibility testing.

Conclusion

The imidazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its inherent properties allow for the design and synthesis of a vast number of derivatives with a wide range of therapeutic applications. The examples provided in this guide, from anticancer and antifungal to anti-inflammatory agents, underscore the profound impact of the imidazole nucleus on modern drug discovery. As our understanding of disease biology deepens, the rational design of novel imidazole-based compounds will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of this privileged scaffold promises to yield innovative solutions to pressing medical needs.

References

The Strategic Role of 3-(1H-Imidazol-5-YL)propan-1-amine HCl in the Development of Histamine H3 Receptor Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system, has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders. Its role as a presynaptic autoreceptor and heteroreceptor allows it to modulate the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and serotonin. Consequently, the development of potent and selective H3R ligands is an area of intense research. This technical guide focuses on the utility of 3-(1H-Imidazol-5-yl)propan-1-amine hydrochloride as a pivotal precursor in the synthesis of novel H3R ligands, providing a comprehensive overview of its application, relevant pharmacological data, and detailed experimental protocols. The imidazole core of this precursor is a key pharmacophoric element for many H3R antagonists.

Pharmacological Data of Ligands Derived from Imidazole-Propylamine Scaffolds

The 3-(1H-Imidazol-5-yl)propan-1-amine scaffold serves as a versatile starting point for the synthesis of a diverse array of H3 receptor ligands. By modifying the primary amine, researchers have developed compounds with varying affinities and functional activities. The following tables summarize quantitative data for representative ligands synthesized from a closely related precursor, 2-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives, which showcases the potential of this structural motif.

CompoundConfigurationR GroupAffinity (-log Ki)[1]Functional Activity[1]
1 S4-Iodophenyl7.8 ± 0.1Antagonist
2 R4-Iodophenyl7.2 ± 0.1Antagonist
3 SCyclohexylmethyl7.9 ± 0.2Agonist
4 RCyclohexylmethyl6.9 ± 0.1Agonist
5 S3-Phenylpropyl7.5 ± 0.1Antagonist
6 R3-Phenylpropyl6.8 ± 0.1Antagonist

Table 1: Affinity and Functional Activity of 2-Amino-3-(1H-imidazol-4(5)-yl)propyl Ether Derivatives at the Rat Histamine H3 Receptor.

Experimental Protocols

Synthesis of Histamine H3 Receptor Ligands

The following is a representative synthetic protocol for the preparation of 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives, demonstrating a common synthetic strategy employing an imidazole-propylamine-like precursor.

General Procedure for the Synthesis of 2-Amino-3-(1H-imidazol-4(5)-yl)propyl Ether Derivatives:

  • Starting Material: The synthesis typically begins with a suitably protected derivative of 3-(1H-imidazol-5-yl)propan-1-ol.

  • Introduction of the Amino Group: The hydroxyl group is converted to a leaving group (e.g., tosylate or mesylate). Subsequent reaction with an appropriate amine or a protected amine source (e.g., sodium azide followed by reduction) introduces the amino functionality.

  • Ether Linkage Formation: The imidazole nitrogen is protected (e.g., with a trityl group). The alcohol is then deprotonated with a strong base (e.g., sodium hydride) and reacted with an appropriate alkyl or benzyl halide to form the ether linkage.

  • Deprotection: Finally, the protecting groups on the imidazole and the amine are removed under appropriate conditions (e.g., acid treatment) to yield the final ligand.

Example: Synthesis of 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether [1]

A detailed, multi-step synthesis is employed, starting from L-histidine. Key steps involve the formation of a chiral epoxide, which is then opened by cyclohexylmethanol to introduce the ether linkage. The imidazole ring is typically protected throughout the synthesis and deprotected in the final step.

Pharmacological Evaluation

1. Radioligand Binding Assay for Histamine H3 Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for the H3 receptor.

  • Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH), a potent H3R agonist.

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the histamine H3 receptor (e.g., rat cerebral cortex or HEK293 cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [3H]-NAMH (typically around the Kd value) and varying concentrations of the competitor ligand (the synthesized compound).

    • Incubations are carried out in a final volume of 200-500 µL.

    • Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold assay buffer.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

2. [35S]GTPγS Functional Assay for Agonist/Antagonist Activity

This assay measures the functional activity of the compounds by quantifying their ability to stimulate G-protein activation.

  • Principle: Agonist binding to a Gi/o-coupled receptor like H3R stimulates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of a measurable radioactive signal.

  • Reagents:

    • [35S]GTPγS

    • GDP

    • Assay Buffer: Typically contains HEPES, MgCl2, and NaCl.

  • Procedure:

    • Incubate the receptor-containing membranes with the test compound for a pre-incubation period.

    • Initiate the reaction by adding a mixture of [35S]GTPγS and GDP.

    • Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for G-protein activation.

    • Terminate the reaction by rapid filtration, similar to the radioligand binding assay.

    • Measure the amount of bound [35S]GTPγS by liquid scintillation counting.

  • Data Interpretation:

    • Agonists: Will stimulate [35S]GTPγS binding in a concentration-dependent manner.

    • Antagonists: Will inhibit the agonist-stimulated [35S]GTPγS binding.

    • Inverse Agonists: Will decrease the basal [35S]GTPγS binding.

Visualizations

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates Neurotransmitter_Release Neurotransmitter Release H3R->Neurotransmitter_Release Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreases Ligand H3R Agonist Ligand->H3R Binds PKA PKA cAMP->PKA Inhibits

Caption: Histamine H3 Receptor Signaling Pathway.

Radioligand_Binding_Workflow Membrane_Prep 1. Prepare H3R-expressing cell membranes Incubation 2. Incubate membranes with [3H]-NAMH and test compound Membrane_Prep->Incubation Filtration 3. Separate bound and free radioligand by filtration Incubation->Filtration Counting 4. Quantify radioactivity with scintillation counting Filtration->Counting Analysis 5. Determine IC50 and Ki values Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Synthesis_Logic Precursor 3-(1H-Imidazol-5-yl) propan-1-amine HCl Amine_Modification Modify Primary Amine (e.g., acylation, alkylation) Precursor->Amine_Modification Diverse_Ligands Diverse H3R Ligands Amine_Modification->Diverse_Ligands SAR_Studies Structure-Activity Relationship Studies Diverse_Ligands->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Logical Flow for Ligand Development.

Conclusion

3-(1H-Imidazol-5-yl)propan-1-amine HCl is a valuable and versatile precursor for the synthesis of novel histamine H3 receptor ligands. Its inherent imidazole-propylamine structure provides a solid foundation for the development of compounds with high affinity and diverse functional activities. The synthetic and pharmacological protocols detailed in this guide offer a framework for researchers to design, synthesize, and evaluate new chemical entities targeting the H3 receptor, thereby advancing the quest for innovative treatments for a range of central nervous system disorders. The amenability of the primary amine to a wide range of chemical modifications allows for extensive structure-activity relationship studies, which are crucial for the optimization of lead compounds.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-(1H-Imidazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 3-(1H-imidazol-5-yl)propan-1-amine, a key scaffold in medicinal chemistry, particularly in the development of ligands for the histamine H3 receptor. This document delves into the structure-activity relationships (SAR), quantitative biological data, detailed experimental protocols for synthesis and evaluation, and the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics targeting the histaminergic system.

Introduction

3-(1H-Imidazol-5-yl)propan-1-amine, a structural analog of histamine, serves as a foundational chemical entity for the exploration of various biological targets. The inherent features of the imidazole ring, including its ability to participate in hydrogen bonding and its basic nature, make it a privileged scaffold in drug design.[1] Modifications of the propylamino side chain and substitutions on the imidazole ring have led to the discovery of a diverse range of compounds with varying pharmacological profiles, most notably as agonists, partial agonists, and antagonists of the histamine H3 receptor.[1][2] The H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical regulator of neurotransmitter release and a promising target for the treatment of various neurological and psychiatric disorders.[3] This guide will explore the chemical space around the 3-(1H-imidazol-5-yl)propan-1-amine core, providing a detailed analysis of its derivatives and their biological activities.

Structural Analogs and Derivatives: A Quantitative Perspective

The pharmacological activity of 3-(1H-imidazol-5-yl)propan-1-amine derivatives is highly dependent on their structural modifications. The following tables summarize the quantitative data for a selection of key analogs, highlighting the impact of these changes on their affinity and functional activity at the histamine H3 receptor.

Table 1: Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine and Key Analogs

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
1 3-(1H-Imidazol-5-yl)propan-1-amineC6H11N3125.17-0.3
2 2-(S)-Amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl etherC13H23N3O237.342.1
3 Immepip4-(1H-Imidazol-4-ylmethyl)piperidineC9H15N30.4

Data sourced from PubChem CID 170389 and relevant literature.[4][5]

Table 2: In Vitro Biological Activity of 3-(1H-Imidazol-5-yl)propan-1-amine Analogs at the Histamine H3 Receptor

CompoundTargetAssay TypeSpeciesKi (-log Ki)EC50 (nM)Efficacy
1 Histamine H3 ReceptorRadioligand BindingRat---
2 Histamine H3 ReceptorRadioligand BindingRat7.9 ± 0.2-Agonist
3 Histamine H3 ReceptorRadioligand BindingHuman--Potent Agonist

Data adapted from Kovalainen et al., 1999 and other sources.[4]

Structure-Activity Relationships (SAR)

The development of potent and selective histamine H3 receptor ligands has been guided by extensive SAR studies. Key structural modifications to the 3-(1H-imidazol-5-yl)propan-1-amine scaffold and their impact on activity are outlined below:

  • Propylamino Side Chain: Alterations to the length and rigidity of the alkyl chain significantly influence affinity and efficacy. The incorporation of cyclic structures, such as in immepip, can lead to potent agonism by conformationally constraining the molecule into a bioactive conformation.[4]

  • Amino Group Substitution: N-alkylation of the primary amine can modulate potency and selectivity.

  • Imidazole Ring Substitution: Methylation or other substitutions on the imidazole ring can affect both affinity and metabolic stability.

  • Stereochemistry: For chiral analogs, such as 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether, the stereochemistry at the chiral center is crucial for high-affinity binding and agonist activity.[4] The (S)-configuration, which mirrors the stereochemistry of R-(α)-methylhistamine, is generally preferred for H3 receptor agonism.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 3-(1H-imidazol-5-yl)propan-1-amine derivatives.

Synthesis of 2-(S)-Amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether (Compound 2)

This protocol is a representative example of the synthesis of a chiral analog of 3-(1H-imidazol-5-yl)propan-1-amine.

Materials:

  • (S)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol

  • Cyclohexylmethyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (S)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol in anhydrous DMF at 0 °C, add sodium hydride portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add cyclohexylmethyl bromide dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired product.

Radioligand Binding Assay for Histamine H3 Receptor Affinity

This protocol describes a method to determine the binding affinity of test compounds for the histamine H3 receptor.

Materials:

  • Rat cerebral cortex membranes

  • [³H]-Nα-methylhistamine (Radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds at various concentrations

  • Non-specific binding control (e.g., 10 µM Thioperamide)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare rat cerebral cortex membranes by homogenization and centrifugation.

  • In a 96-well plate, add assay buffer, test compound solution, and radioligand.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • For non-specific binding wells, add a high concentration of an unlabeled H3 antagonist.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.

GTPγS Binding Assay for Functional Activity

This assay measures the functional activity of compounds by quantifying their ability to stimulate the binding of [³⁵S]GTPγS to G proteins coupled to the H3 receptor.[6]

Materials:

  • Membranes from cells expressing the histamine H3 receptor

  • [³⁵S]GTPγS

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)

  • GDP

  • Test compounds at various concentrations

  • Non-specific binding control (e.g., unlabeled GTPγS)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Pre-incubate the cell membranes with the test compound for 15 minutes at 30°C in the assay buffer containing GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for 60 minutes at 30°C with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the filter-bound radioactivity using a scintillation counter.

  • Determine the EC50 and Emax values for the test compounds.

Signaling Pathways and Experimental Workflows

The histamine H3 receptor primarily couples to the Gαi/o family of G proteins. Activation of the H3 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism by which H3 receptor ligands exert their pharmacological effects.

H3_Signaling_Pathway Agonist H3R Agonist H3R Histamine H3 Receptor Agonist->H3R Binds to G_protein Gαi/oβγ H3R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Cellular_Response Leads to

Caption: Histamine H3 Receptor Signaling Pathway.

The following diagram illustrates a typical workflow for the synthesis and in vitro evaluation of novel 3-(1H-imidazol-5-yl)propan-1-amine derivatives.

Experimental_Workflow Start Design of Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., GTPγS or cAMP) (Determine EC50, Efficacy) Purification->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for Drug Discovery.

Conclusion

The 3-(1H-imidazol-5-yl)propan-1-amine scaffold has proven to be a remarkably versatile starting point for the development of potent and selective histamine H3 receptor ligands. Through systematic structural modifications, researchers have been able to fine-tune the pharmacological properties of these compounds, leading to the identification of valuable tool compounds and potential therapeutic candidates. This guide has provided a comprehensive overview of the key structural analogs and derivatives, their quantitative biological data, detailed experimental protocols, and the underlying signaling mechanisms. It is anticipated that the information contained herein will facilitate further research and development in this important area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for 3-(1H-Imidazol-5-YL)propan-1-amine HCl in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-(1H-Imidazol-5-YL)propan-1-amine hydrochloride (HCl) in organic synthesis. This versatile building block, featuring a reactive primary amine and an imidazole moiety, is a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly in the development of novel therapeutics.

Overview of Synthetic Applications

3-(1H-Imidazol-5-YL)propan-1-amine HCl serves as a key intermediate in the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amine and the unique electronic properties of the imidazole ring, allows for diverse chemical transformations. Key applications include:

  • Synthesis of Histamine H3 Receptor Antagonists: The imidazole core is a common pharmacophore in histamine H3 receptor ligands. This starting material can be elaborated to produce potent and selective H3 antagonists, which are under investigation for the treatment of neurological disorders such as narcolepsy and Alzheimer's disease.

  • Development of PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents. The imidazole-containing scaffold can be incorporated into novel PARP inhibitors, leveraging the imidazole ring's ability to participate in key binding interactions within the enzyme's active site.[1][2]

  • Preparation of Novel Antimicrobial Agents: Imidazole derivatives have a long history of use as antimicrobial and antifungal agents.[3] This compound provides a scaffold for the synthesis of new antimicrobial candidates to combat drug-resistant pathogens.

The primary amine of 3-(1H-Imidazol-5-YL)propan-1-amine is readily acylated or alkylated, providing a straightforward handle for introducing diverse functional groups and building molecular complexity.

Key Experimental Protocols

General N-Acylation of 3-(1H-Imidazol-5-YL)propan-1-amine

This protocol describes a general method for the acylation of the primary amine, a common first step in the elaboration of this building block.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a solution of 3-(1H-Imidazol-5-YL)propan-1-amine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for Representative N-Acylation Reactions:

Acyl ChlorideSolventBaseReaction Time (h)Yield (%)
Benzoyl chlorideDCMTriethylamine485-95
Acetyl chlorideDCMTriethylamine290-98
4-Fluorobenzoyl chlorideDMFDIPEA680-90

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Synthesis of a Histamine H3 Receptor Antagonist Precursor

This protocol outlines the synthesis of an ether-linked imidazole derivative, a common structural motif in histamine H3 receptor antagonists, using a related imidazole progenitor. A similar synthetic strategy can be applied to 3-(1H-Imidazol-5-YL)propan-1-amine after appropriate functional group manipulation.

Method:

  • A mixture of 3-(1-triphenylmethyl-1H-imidazol-4-yl)propanol (5 mmol) and (5-methyl-1,2,4-oxadiazol-3-yl)phenol (6 mmol) can be reacted to form the corresponding ether linkage, a key step in the synthesis of certain histamine H3 receptor antagonists.[4]

Note: This example uses a related compound to illustrate a potential synthetic route. Direct application to 3-(1H-Imidazol-5-YL)propan-1-amine would require initial conversion of the amine to a suitable leaving group or use in alternative coupling reactions.

Visualization of Synthetic Pathways and Biological Mechanisms

General Synthetic Workflow

The following diagram illustrates a typical workflow for the utilization of this compound in a multi-step synthesis.

G A This compound B N-Acylation / N-Alkylation A->B C Functionalized Imidazole Intermediate B->C D Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D E Advanced Intermediate D->E F Final Modification / Deprotection E->F G Target Bioactive Molecule F->G

Caption: General workflow for synthesizing bioactive molecules.

Signaling Pathway Inhibition by Synthesized Molecules

Compounds synthesized from this compound can be designed to target specific biological pathways. The diagram below illustrates the inhibitory action of a generic PARP inhibitor on the DNA damage repair pathway.

DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP SSB_Repair Single-Strand Break Repair PARP->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival Apoptosis Apoptosis SSB_Repair->Apoptosis PARP_Inhibitor PARP Inhibitor (Synthesized from Imidazole Precursor) PARP_Inhibitor->PARP

Caption: Inhibition of the PARP-mediated DNA repair pathway.

References

Application Notes and Protocols for the Synthesis and Characterization of Imidazole-Based Histamine H3 Receptor Antagonauts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of histamine H3 receptor antagonists from imidazole precursors, along with methodologies for their characterization. The information is intended to guide researchers in the development of novel H3 receptor ligands.

Introduction

The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, plays a crucial role in regulating the release of histamine and other neurotransmitters. Its modulation by antagonists has shown therapeutic potential for a range of neurological disorders, including Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD). Imidazole-based compounds have historically formed a significant class of H3 receptor antagonists due to their structural similarity to the endogenous ligand, histamine. This document outlines a general synthetic strategy for this class of compounds and the subsequent experimental procedures for evaluating their biological activity.

Synthetic Protocol: Synthesis of a 4(5)-Substituted-2-thioimidazole-based H3 Receptor Antagonist

This protocol describes a common pathway for the synthesis of imidazole-based H3 receptor antagonists, focusing on a 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazole scaffold.

Materials and Reagents:

  • 4(5)-Phenyl-1H-imidazole-2-thiol

  • 2-(1H-Imidazol-4-yl)ethyl bromide hydrobromide

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Deprotonation of the Thiol: In a round-bottom flask, dissolve 4(5)-phenyl-1H-imidazole-2-thiol (1.0 eq) in a minimal amount of ethanol. To this solution, add a solution of potassium hydroxide (1.1 eq) in ethanol dropwise at room temperature. Stir the reaction mixture for 30 minutes.

  • Alkylation: To the same flask, add a solution of 2-(1H-imidazol-4-yl)ethyl bromide hydrobromide (1.0 eq) in dimethylformamide. The reaction mixture is then heated to 60-70 °C and stirred for 4-6 hours.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is partitioned between water and ethyl acetate. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazole.

Expected Yield: 60-80%

Quantitative Data Summary

The following table summarizes the biological activity of a series of synthesized imidazole-based histamine H3 receptor antagonists.

Compound IDStructureYield (%)pKi (rat H3R)pA2 (guinea pig ileum)
IA-1 4(5)-Phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazole758.538.87
IA-2 4(5)-(4-Chlorophenyl)-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazole728.718.95
IA-3 4(5)-(4-Methylphenyl)-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazole788.628.90
IA-4 4(5)-(4-Methoxyphenyl)-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazole688.458.78

Experimental Protocols for Characterization

Radioligand Binding Assay for Histamine H3 Receptor

This protocol details the determination of the binding affinity (Ki) of synthesized compounds for the rat histamine H3 receptor using a competitive radioligand binding assay with [³H]-Nα-methylhistamine.

Materials and Reagents:

  • Rat cortical membranes (prepared from Wistar rat brains)

  • [³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol)

  • Synthesized antagonist compounds

  • Thioperamide (for non-specific binding)

  • Assay buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer and centrifuge at 1,000 x g for 10 minutes at 4°C. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Nα-methylhistamine (final concentration ~1 nM), and 50 µL of various concentrations of the synthesized antagonist or vehicle. For determining non-specific binding, add thioperamide to a final concentration of 10 µM.

  • Incubation: Add 50 µL of the rat cortical membrane preparation to each well. Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with 4 mL of ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Electrically Stimulated Guinea Pig Ileum

This ex vivo functional assay determines the antagonist potency (pA2) of the synthesized compounds by measuring their ability to reverse the inhibitory effect of an H3 agonist on electrically induced contractions of the guinea pig ileum.

Materials and Reagents:

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6), gassed with 95% O₂ / 5% CO₂

  • (R)-α-methylhistamine (H3 receptor agonist)

  • Synthesized antagonist compounds

  • Organ bath with stimulating electrodes

  • Isotonic transducer and data acquisition system

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the segment and mount it in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously gassed.

  • Stimulation: Apply electrical field stimulation (e.g., 0.1 Hz, 1 ms pulse width, supramaximal voltage) to induce cholinergic contractions.

  • Agonist Response: Once stable contractions are achieved, add cumulative concentrations of (R)-α-methylhistamine to obtain a concentration-response curve for its inhibitory effect.

  • Antagonist Incubation: Wash the tissue and allow it to recover. Then, incubate the tissue with a known concentration of the synthesized antagonist for 30 minutes.

  • Antagonist Challenge: In the presence of the antagonist, repeat the cumulative addition of (R)-α-methylhistamine to obtain a second concentration-response curve.

  • Data Analysis: Calculate the dose-ratio (DR) from the shift in the EC50 of the agonist in the absence and presence of the antagonist. The pA2 value is then determined from the Schild equation: pA2 = log(DR-1) - log[Antagonist Concentration].

Visualizations

Histamine H3 Receptor Signaling Pathway

H3R_Signaling H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition (βγ subunit) cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_Vesicle Release Neurotransmitter Release Neurotransmitter_Vesicle->Release Exocytosis

Caption: Simplified signaling pathway of the histamine H3 receptor.

Experimental Workflow for H3 Receptor Antagonist Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Imidazole Precursor (e.g., 4-phenyl-1H-imidazole-2-thiol) Step1 Deprotonation (KOH/EtOH) Start->Step1 Step2 Alkylation with Histamine Side-Chain Analog Step1->Step2 Purification Purification (Column Chromatography) Step2->Purification Product H3 Receptor Antagonist Purification->Product Binding_Assay Radioligand Binding Assay (pKi determination) Product->Binding_Assay Functional_Assay Functional Assay (Guinea Pig Ileum - pA2 determination) Product->Functional_Assay Data_Analysis Data Analysis and Structure-Activity Relationship Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: General workflow for synthesis and characterization.

Application Notes and Protocols for Antimicrobial and Antifungal Screening of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imidazole derivatives are a prominent class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, making them a cornerstone in the development of new antimicrobial and antifungal agents.[1][2] Clinically significant drugs such as miconazole, clotrimazole, and ketoconazole feature the imidazole scaffold and are extensively used to treat fungal infections.[3][4] Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane, leading to disrupted membrane integrity and cell death.[5][6][7] This document provides detailed protocols for two standard assays used to screen and quantify the efficacy of novel imidazole compounds: the Broth Microdilution assay for determining Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion assay for assessing the zone of inhibition.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal action of imidazole compounds is the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14-α-demethylase.[8] This enzyme is critical in the biosynthesis of ergosterol, the main sterol in fungal cell membranes.[5][9] By blocking this step, imidazoles cause a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which alters the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[5][6][9]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme Intermediate Intermediate Sterols Ergosterol Ergosterol (Fungal Cell Membrane Component) Intermediate->Ergosterol Multiple Steps Enzyme->Intermediate Imidazole Imidazole Compound Imidazole->Enzyme Inhibits G start Start prep_inoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Standardized Microbe prep_inoculum->inoculate prep_plate Prepare 96-Well Plate (Broth Medium) serial_dilute Perform 2-Fold Serial Dilution of Imidazole Compound prep_plate->serial_dilute serial_dilute->inoculate controls Include Growth & Sterility Controls serial_dilute->controls incubate Incubate Plate (e.g., 24-48h at 37°C) inoculate->incubate read_mic Visually Inspect for Growth or Use Plate Reader incubate->read_mic end Determine MIC Value (Lowest concentration with no visible growth) read_mic->end G start Start prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Inoculate Agar Plate (Create a Lawn) prep_inoculum->prep_plate place_disks Aseptically Place Disks on Agar Surface prep_plate->place_disks prep_disks Impregnate Sterile Disks with Imidazole Compound prep_disks->place_disks controls Include Control Disks (Standard Antibiotic & Solvent) place_disks->controls incubate Invert & Incubate Plate (e.g., 18-24h at 37°C) place_disks->incubate measure_zones Measure Diameter of Zones of Inhibition (mm) incubate->measure_zones end Determine Susceptibility measure_zones->end

References

Application Notes: In Vitro Evaluation of 3-(1H-Imidazol-5-YL)propan-1-amine HCl on Histamine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histamine is a critical biogenic amine that modulates a wide array of physiological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] These receptors are key therapeutic targets for conditions ranging from allergic reactions and gastric ulcers to neurological and inflammatory disorders.[1][2] The histamine receptors are categorized based on their primary G protein coupling and subsequent signaling cascades:

  • H1 Receptor (H1R): Primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC).

  • H2 Receptor (H2R): Canonically couples to Gs proteins, stimulating adenylyl cyclase (AC) to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4]

  • H3 Receptor (H3R) & H4 Receptor (H4R): Both receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cellular cAMP. They can also modulate calcium channels and activate mitogen-activated protein kinase (MAPK) pathways.

The compound 3-(1H-Imidazol-5-YL)propan-1-amine HCl, a structural analog of histamine, is a candidate for evaluation at these receptors. Its imidazole core and flexible aminopropyl side chain suggest a potential interaction. These application notes provide a comprehensive framework for the in vitro characterization of this compound, outlining protocols to determine its binding affinity and functional activity (agonist, antagonist, or inverse agonist) at each of the four histamine receptor subtypes.

Data Presentation

Quantitative data from the proposed experiments should be organized to facilitate clear interpretation and comparison of the compound's activity across the four receptor subtypes. The following table provides a standardized format for summarizing key pharmacological parameters.

Table 1: Pharmacological Profile of this compound at Human Histamine Receptors

Receptor SubtypeBinding Affinity Kᵢ (nM)Functional AssayMode of ActionPotency (EC₅₀/IC₅₀, nM)Efficacy (% of Histamine)
H1 Receptor e.g., 150 ± 12Calcium Mobilizatione.g., Agoniste.g., 320 ± 25e.g., 85%
H2 Receptor e.g., >10,000cAMP Accumulatione.g., No ActivityN/AN/A
H3 Receptor e.g., 85 ± 9cAMP Inhibitione.g., Antagoniste.g., 110 ± 15N/A
H4 Receptor e.g., 450 ± 38Calcium Mobilizatione.g., Partial Agoniste.g., 980 ± 75e.g., 45%

NOTE: Data presented are for illustrative purposes only.

Experimental Workflow and Signaling Pathways

Visualizing the experimental process and the underlying biological mechanisms is crucial for understanding the evaluation strategy.

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Analysis p1 Prepare Cell Membranes Expressing H1R, H2R, H3R, or H4R p2 Radioligand Competition Binding Assay p1->p2 p3 Determine Binding Affinity (Ki) for each receptor subtype p2->p3 p8 Compile Data into Summary Table p3->p8 p4 Select Functional Assay based on Receptor G-protein Coupling p5 Agonist Mode: Measure Dose-Response p4->p5 p6 Antagonist Mode: Measure Inhibition of Histamine Response p4->p6 p7 Determine Potency (EC50/IC50) and Efficacy p5->p7 p6->p7 p7->p8 p9 Determine Selectivity Profile p8->p9

Caption: Overall experimental workflow for evaluating the test compound.

G cluster_H1 H1 Receptor Signaling (Gq-coupled) H1 Histamine / Agonist R1 H1 Receptor H1->R1 Binds Gq Gαq/11 R1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Stimulates Ca->PKC Activates

Caption: Canonical H1 receptor signaling pathway via Gq coupling.

G cluster_H2 H2 Receptor Signaling (Gs-coupled) H2 Histamine / Agonist R2 H2 Receptor H2->R2 Binds Gs Gαs R2->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Canonical H2 receptor signaling pathway via Gs coupling.

G cluster_H3_H4 H3 & H4 Receptor Signaling (Gi-coupled) H34 Histamine / Agonist R34 H3 / H4 Receptor H34->R34 Binds Gi Gαi/o R34->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Gby Gβγ Gi->Gby Releases cAMP ↓ cAMP AC->cAMP CaChan Ca²⁺ Channels Gby->CaChan Modulates KChan K⁺ Channels Gby->KChan Modulates MAPK MAPK Pathway Gby->MAPK Modulates

Caption: Canonical H3/H4 receptor signaling pathway via Gi coupling.

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the interaction of this compound with histamine receptors.

Protocol 1: Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Kᵢ) of the test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the receptor.[5]

Principle: Cell membranes expressing the target receptor are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.[6]

Materials:

  • Cell Membranes: Commercially available or in-house prepared membranes from cell lines stably expressing human H1, H2, H3, or H4 receptors (e.g., HEK293 or CHO cells).

  • Radioligands:

    • H1R: [³H]-Pyrilamine

    • H2R: [³H]-Tiotidine

    • H3R: [³H]-Nα-methylhistamine

    • H4R: [³H]-Histamine

  • Non-specific Agent: High concentration of a known unlabeled ligand (e.g., 10 µM diphenhydramine for H1R, 100 µM cimetidine for H2R) to determine non-specific binding.

  • Test Compound: this compound, prepared in a dilution series.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well Plates and Glass Fiber Filter Mats (e.g., GF/C, pre-soaked in polyethyleneimine).

  • Scintillation Fluid and Microplate Scintillation Counter .

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Add Components: To appropriate wells, add:

    • Total Binding: Radioligand + Vehicle.

    • Non-specific Binding: Radioligand + Non-specific Agent.

    • Competition: Radioligand + Test Compound (at various concentrations).

  • Initiate Reaction: Add the cell membrane preparation to all wells to start the binding reaction. The final volume is typically 250 µL.[7]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[7]

  • Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter mat using a cell harvester. This separates bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Protocol 2: Calcium Mobilization Assay (H1R and H4R)

This assay measures the increase in intracellular calcium following the activation of Gq- or some Gi-coupled receptors.[8][9]

Principle: Cells expressing the H1 or H4 receptor are loaded with a calcium-sensitive fluorescent dye. Receptor activation by an agonist triggers the release of Ca²⁺ from intracellular stores, which binds to the dye, causing a measurable increase in fluorescence intensity.[9][10]

Materials:

  • Cells: HEK293 or CHO cells stably expressing the H1 or H4 receptor.

  • Assay Plate: Black, clear-bottom 96- or 384-well microplates.

  • Calcium-sensitive Dye: Fluo-4 AM or similar, with Pluronic F-127 and probenecid (to prevent dye extrusion).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound and Reference Agonist (Histamine) dilution series.

  • Fluorescence Plate Reader: With kinetic reading capability and automated injection (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into the assay plate and culture overnight to form a confluent monolayer.[10]

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.[11]

  • Baseline Reading: Place the plate in the fluorescence reader. Measure the baseline fluorescence for a short period (10-20 seconds).

  • Compound Addition: The instrument automatically injects the test compound or histamine into the wells.

  • Kinetic Measurement: Immediately after injection, measure the fluorescence intensity kinetically for 60-180 seconds to capture the peak response.

  • Data Analysis:

    • Agonist Mode: Calculate the peak fluorescence response over baseline for each concentration. Plot the response against the log concentration of the test compound to determine the EC₅₀ and Eₘₐₓ.

    • Antagonist Mode: Pre-incubate cells with the test compound before adding a fixed (e.g., EC₈₀) concentration of histamine. Calculate the inhibition of the histamine response to determine the IC₅₀.

Protocol 3: cAMP Accumulation/Inhibition Assay (H2R and H3R)

This assay measures changes in intracellular cAMP levels following receptor activation. H2R activation increases cAMP (accumulation), while H3R activation decreases forskolin-stimulated cAMP levels (inhibition).

Principle: The assay quantifies cAMP levels, typically using a competitive immunoassay format with a fluorescent or luminescent readout, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a bioluminescent sensor.[12][13][14]

Materials:

  • Cells: HEK293 or CHO cells stably expressing the H2 or H3 receptor.

  • cAMP Assay Kit: Commercial HTRF, AlphaScreen, or GloSensor cAMP kit.[15]

  • Stimulation Buffer: HBSS or similar, containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Test Compound and Reference Agonist (Histamine) dilution series.

  • Forskolin: (For H3R inhibition assay) An adenylyl cyclase activator.

  • Plate Reader: Capable of reading the specific assay format (e.g., HTRF-compatible).

Procedure (HTRF Example):

  • Cell Preparation: Harvest and resuspend cells in stimulation buffer.

  • Compound Addition:

    • H2R (Agonist): Add varying concentrations of the test compound or histamine to the cells.

    • H3R (Inhibition): Add varying concentrations of the test compound, followed by a fixed concentration of forskolin to stimulate cAMP production. A reference agonist (histamine) is used as a positive control for inhibition.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Cell Lysis & Detection: Add the lysis buffer containing the HTRF detection reagents (e.g., anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor).

  • Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

  • Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths.

  • Data Analysis:

    • The HTRF ratio is inversely proportional to the amount of cAMP produced.

    • Convert ratios to cAMP concentrations using a standard curve.

    • H2R: Plot cAMP concentration against log agonist concentration to determine EC₅₀.

    • H3R: Plot the percentage inhibition of the forskolin response against log agonist/antagonist concentration to determine EC₅₀/IC₅₀.

References

Application Notes and Protocols: 3-(1H-Imidazol-5-YL)propan-1-amine HCl in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 3-(1H-Imidazol-5-YL)propan-1-amine HCl is a specific chemical entity for which extensive public research data is limited. The following application notes are based on its structural similarity to known histamine receptor ligands. The imidazole and alkylamine moieties are characteristic features of ligands targeting histamine receptors, particularly the histamine H3 receptor (H3R), which is a key modulator in the central nervous system (CNS). Therefore, this document provides a framework for investigating this compound as a potential H3R modulator.

Compound Profile and Mechanism of Action

This compound is structurally related to histamine and is hypothesized to act as a modulator of histamine receptors. The histamine H3 receptor, a G-protein coupled receptor (GPCR), is a primary target for such compounds in the CNS.[1]

Likely Mechanism of Action: The H3 receptor functions predominantly as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1][2] It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other crucial neurotransmitters including acetylcholine, dopamine, norepinephrine, and serotonin.[1][2]

Most H3R ligands developed for CNS applications are antagonists or inverse agonists. By blocking the constitutive activity of the H3 receptor, these compounds disinhibit the release of histamine and other neurotransmitters, leading to enhanced wakefulness and pro-cognitive effects.[2][3] It is therefore plausible that this compound functions as an H3 receptor antagonist or inverse agonist.

Potential Applications in Neuroscience Research

Based on its presumed activity as an H3 receptor antagonist/inverse agonist, this compound could be a valuable tool for investigating various neurological and psychiatric conditions.

  • Cognitive Disorders (Alzheimer's Disease, ADHD): The H3 receptor is a promising target for treating cognitive deficits.[4] By increasing the release of pro-cognitive neurotransmitters like acetylcholine and histamine in brain regions such as the hippocampus and prefrontal cortex, H3R antagonists have shown potential for enhancing memory and attention.[5][6] This compound could be used in preclinical models to explore its nootropic effects.

  • Sleep-Wake Disorders (Narcolepsy): The central histamine system is critical for maintaining wakefulness.[3] H3R antagonists promote wakefulness by increasing histamine release.[2] The first approved H3R inverse agonist, Pitolisant, is used for the treatment of narcolepsy.[2][3] This compound could be evaluated in models of excessive daytime sleepiness.

  • Schizophrenia: Cognitive impairment is a core feature of schizophrenia.[6] The H3 receptor's ability to modulate multiple neurotransmitter systems implicated in schizophrenia (e.g., dopamine, acetylcholine) makes it a target for addressing cognitive symptoms.[4][7]

  • Neurotransmitter Dynamics: As a potential H3R ligand, the compound can be used as a pharmacological tool to study the intricate regulation of neurotransmitter release in various brain circuits.[8]

Quantitative Data of Representative H3 Receptor Ligands

Since specific data for this compound is not available, the following table provides data for well-characterized H3 receptor ligands to serve as a benchmark for experimental outcomes.

CompoundTypehH3R Affinity (Ki, nM)Functional Activity (IC50, nM)Reference
Pitolisant Inverse Agonist~0.16 - 2.5~1.3[2][3]
Thioperamide Antagonist/Inverse Agonist~4.3~2.0[3][9]
Ciproxifan Antagonist/Inverse Agonist~1.7~2.5[2]
AR71 Antagonist/Inverse Agonist2483.5[10][11]

Experimental Protocols

The following protocols provide a standard framework for the in vitro and in vivo characterization of a novel H3 receptor ligand.

Protocol 1: In Vitro H3 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the compound for the human histamine H3 receptor.

Materials:

  • HEK-293 cells stably expressing human H3 receptors (hH3R).

  • Radioligand: [³H]N-α-methylhistamine.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound.

  • Non-specific binding control: Histamine (10 µM) or another potent H3R ligand.

  • Glass fiber filters and scintillation fluid.

Procedure:

  • Prepare cell membranes from hH3R-expressing HEK-293 cells.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]N-α-methylhistamine (at a final concentration near its Kd), and 25 µL of various concentrations of the test compound (e.g., 0.1 nM to 10 µM).

  • For total binding, add 25 µL of buffer instead of the test compound.

  • For non-specific binding, add 25 µL of 10 µM histamine.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place filters in scintillation vials, add scintillation fluid, and count radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro cAMP Functional Assay

Objective: To determine the functional activity of the compound (antagonist or inverse agonist) at the hH3R.

Materials:

  • CHO or HEK-293 cells stably expressing hH3R.

  • Forskolin (adenylyl cyclase activator).

  • (R)-α-methylhistamine (RAMH), a potent H3R agonist.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium and lysis buffer.

Procedure:

  • Seed hH3R-expressing cells in a 96-well plate and grow to confluence.

  • Antagonist Mode: a. Pre-incubate cells with various concentrations of the test compound for 15 minutes. b. Add a fixed concentration of RAMH (e.g., its EC80) to all wells (except basal control). c. Add a fixed concentration of forskolin (e.g., 1 µM) to stimulate cAMP production. d. Incubate for 30 minutes at 37°C.

  • Inverse Agonist Mode: a. Add various concentrations of the test compound to the cells. b. Add a fixed concentration of forskolin. c. Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.[10]

  • Analyze the data using non-linear regression to determine the IC50 for antagonists (the concentration that reverses 50% of the agonist effect) or EC50 for inverse agonists (the concentration that produces 50% of the maximal inhibition of cAMP).

Protocol 3: In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of the compound on extracellular levels of histamine and acetylcholine in the brain of a freely moving rodent.

Materials:

  • Adult male rats or mice.

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.[12]

  • Microinfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • HPLC system with electrochemical or fluorescence detection.

  • Test compound dissolved in a vehicle.

Procedure:

  • Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting a brain region of interest (e.g., prefrontal cortex or striatum). Allow the animal to recover for 5-7 days.[13]

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[8][13]

  • Baseline Collection: Allow the system to equilibrate for 1-2 hours. Collect dialysate samples every 20 minutes for at least 60-80 minutes to establish a stable baseline.[12]

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) or vehicle.

  • Post-Dosing Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.[12]

  • Analysis: Analyze the dialysate samples for histamine and acetylcholine concentrations using a validated HPLC method.

  • Data Analysis: Express neurotransmitter concentrations as a percentage of the average baseline concentration and plot over time.

Protocol 4: Novel Object Recognition (NOR) Test for Cognitive Function

Objective: To assess the effect of the compound on recognition memory in rodents.[14]

Materials:

  • Open field arena (e.g., 40x40x40 cm).[15]

  • Two sets of identical objects (e.g., small blocks, plastic toys) and one set of novel objects. The objects should be heavy enough that the animal cannot move them.[15]

  • Video tracking software.

Procedure:

  • Habituation: Place the animal in the empty arena for 5-10 minutes per day for 2-3 days to acclimate it to the environment.[16][17]

  • Compound Administration: Administer the test compound or vehicle at a predetermined time before the training session (e.g., 30-60 minutes).

  • Training (Familiarization) Phase: Place two identical objects in opposite corners of the arena. Allow the animal to explore freely for 5-10 minutes. Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.[14][15][17]

  • Retention Interval: Return the animal to its home cage for a specific period (e.g., 1 hour or 24 hours).

  • Test Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and allow it to explore for 5 minutes.[17]

  • Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory.

Visualizations

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_antagonist Pharmacological Intervention cluster_outcome Result Histamine Histamine H3R H3 Receptor (Autoreceptor) Histamine->H3R Binds G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits IncreasedRelease Increased Histamine and Neurotransmitter Release cAMP cAMP AC->cAMP Ca_ion Ca_channel->Ca_ion Vesicle Histamine Vesicle Ca_ion->Vesicle Triggers Fusion Release Histamine Release Vesicle->Release Antagonist 3-(1H-Imidazol-5-YL)propan-1-amine (H3R Antagonist) Antagonist->H3R Blocks

Caption: Presynaptic H3 receptor signaling pathway and antagonist action.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_decision Analysis & Decision Binding Receptor Binding Assay (Determine Affinity Ki) Functional cAMP Functional Assay (Determine Activity: Antagonist/Inverse Agonist) Binding->Functional Confirm Target Engagement Microdialysis Microdialysis (Measure Neurotransmitter Release) Functional->Microdialysis Proceed if Active and Potent Behavior Behavioral Testing (e.g., Novel Object Recognition for Cognition) Microdialysis->Behavior Correlate Neurochemistry with Behavior Analysis Data Analysis (Potency, Efficacy, In Vivo Effects) Microdialysis->Analysis Behavior->Analysis Lead Lead Candidate for Further Development Analysis->Lead

Caption: Experimental workflow for characterizing a novel H3 receptor ligand.

References

Application Notes and Protocols for the Therapeutic Development of 3-(1H-Imidazol-5-YL)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-Imidazol-5-YL)propan-1-amine hydrochloride (HCl), also known as homohistamine, is a small molecule imidazole derivative with significant potential for therapeutic development. Its structural similarity to histamine suggests a primary mechanism of action involving the modulation of histamine receptors. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic utility of this compound, with a focus on its likely role as a histamine H3 and H4 receptor agonist.

Chemical Properties and Synonyms

PropertyValue
IUPAC Name 3-(1H-imidazol-5-yl)propan-1-amine hydrochloride
Synonyms Homohistamine HCl, 4-(3-aminopropyl)imidazole HCl
CAS Number 111016-57-0
Molecular Formula C6H12ClN3
Molecular Weight 161.63 g/mol
Structure Imidazole ring with a propyl-amine side chain at position 5

Therapeutic Rationale and Potential Applications

The imidazole core and the ethylamine side chain of histamine are crucial for its receptor binding. The structural similarity of 3-(1H-imidazol-5-YL)propan-1-amine to histamine strongly suggests its potential to interact with histamine receptors. The histamine H3 and H4 receptors, in particular, are key targets in drug development for a range of therapeutic areas.

  • Histamine H3 Receptor (H3R): Primarily expressed in the central nervous system (CNS), H3Rs act as presynaptic autoreceptors to inhibit the synthesis and release of histamine. They also function as heteroreceptors to modulate the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. Agonism at H3R can lead to a reduction in neuronal activity, suggesting potential applications in:

    • Neuroinflammatory conditions

    • Pain management

    • Sleep-wake cycle regulation

  • Histamine H4 Receptor (H4R): Predominantly found on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells. H4R activation is involved in immunomodulatory and inflammatory processes, such as chemotaxis and cytokine release. H4R agonists could be explored for their therapeutic potential in:

    • Autoimmune diseases

    • Allergic and inflammatory disorders

    • Certain types of cancer

Quantitative Data for Structurally Related Compounds

Table 1: Binding Affinities (Ki) of Imidazole-Based Ligands at Human Histamine H3 and H4 Receptors

CompoundTarget ReceptorKi (nM)Reference
A series of imidazole-containing carbamateshH3R< 100[1]
A series of imidazole-containing carbamateshH4R118 - 1460[1]
2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl etherH3R-log Ki = 7.9 (approximately 12.6 nM)[2]
4-methylhistaminehH4R50

Table 2: Functional Potencies (EC50/pEC50) of Histamine Receptor Agonists

CompoundTarget ReceptorParameterValueReference
4-methylhistaminehH4RpEC507.4 +/- 0.1

Signaling Pathways

Activation of histamine H3 and H4 receptors, both of which are G-protein coupled receptors (GPCRs), initiates distinct intracellular signaling cascades.

Histamine H3 Receptor Signaling

The H3R primarily couples to the Gi/o family of G-proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, H3R activation can stimulate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.

H3R_Signaling cluster_membrane Cell Membrane H3R H3R Gi_o Gi/o H3R->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Gi_o->AC Inhibits MAPK MAPK Pathway (ERK1/2) Gi_o->MAPK Activates PI3K_Akt PI3K/Akt Pathway Gi_o->PI3K_Akt Activates Agonist 3-(1H-Imidazol-5-YL) propan-1-amine HCl Agonist->H3R Binds to PKA PKA ↓ cAMP->PKA

Histamine H3 Receptor Signaling Pathway.

Histamine H4 Receptor Signaling

Similar to the H3R, the H4R also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. H4R activation is also known to induce calcium mobilization and activate the MAPK/ERK and PI3K/Akt pathways, which are crucial for mediating inflammatory and immune responses.

H4R_Signaling cluster_membrane Cell Membrane H4R H4R Gi_o Gi/o H4R->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Gi_o->AC Inhibits Ca_Mobilization Ca²⁺ Mobilization Gi_o->Ca_Mobilization MAPK MAPK Pathway (ERK1/2) Gi_o->MAPK PI3K_Akt PI3K/Akt Pathway Gi_o->PI3K_Akt Agonist 3-(1H-Imidazol-5-YL) propan-1-amine HCl Agonist->H4R Binds to Immune_Response Chemotaxis & Cytokine Release Ca_Mobilization->Immune_Response MAPK->Immune_Response PI3K_Akt->Immune_Response

Histamine H4 Receptor Signaling Pathway.

Experimental Protocols

The following protocols provide methodologies for characterizing the interaction of 3-(1H-Imidazol-5-YL)propan-1-amine HCl with histamine H3 and H4 receptors.

Protocol 1: Radioligand Binding Assay to Determine Binding Affinity (Ki)

This protocol is designed to determine the binding affinity of the test compound by measuring its ability to displace a known radiolabeled ligand from the H3 or H4 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing H3R or H4R Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [³H]-Nα-methylhistamine) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters using liquid scintillation counting Wash->Count Analyze Calculate IC50 and Ki values Count->Analyze

Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes expressing human recombinant H3 or H4 receptors

  • Radioligand (e.g., [³H]-Nα-methylhistamine)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

  • Non-specific binding control (e.g., high concentration of unlabeled histamine)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Methodology:

  • Preparation: Prepare serial dilutions of this compound in binding buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or control. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to minimize non-specific binding.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Agonist Activity

This functional assay measures the activation of G-proteins coupled to the H3 or H4 receptor upon agonist binding.

GTPgS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing H3R or H4R Incubate Incubate membranes, [³⁵S]GTPγS, GDP, and test compound Membrane_Prep->Incubate GTPgS_Prep Prepare [³⁵S]GTPγS solution GTPgS_Prep->Incubate Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Incubate Filter Separate bound from free [³⁵S]GTPγS via vacuum filtration Incubate->Filter Wash Wash filters Filter->Wash Count Quantify radioactivity on filters Wash->Count Analyze Calculate EC50 and Emax values Count->Analyze

[³⁵S]GTPγS Binding Assay Workflow.

Materials:

  • Cell membranes expressing human recombinant H3 or H4 receptors

  • [³⁵S]GTPγS

  • Guanosine diphosphate (GDP)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4)

  • Basal and maximal stimulation controls (buffer and a known full agonist, respectively)

Methodology:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Incubation: In a 96-well plate, combine cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound. Incubate at 30°C for 60 minutes.

  • Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing and scintillation counting as described in Protocol 1.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the test compound. Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) values using non-linear regression.

Protocol 3: Intracellular cAMP Accumulation Assay

This cell-based assay measures the functional consequence of H3 or H4 receptor activation by quantifying the inhibition of cAMP production.

cAMP_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_lysis Cell Lysis & Detection cluster_analysis Data Analysis Cell_Culture Culture cells expressing H3R or H4R Pre_Incubate Pre-incubate cells with phosphodiesterase inhibitor Cell_Culture->Pre_Incubate Treat_Cells Treat cells with Forskolin and serial dilutions of test compound Pre_Incubate->Treat_Cells Lyse_Cells Lyse cells to release intracellular cAMP Treat_Cells->Lyse_Cells Detect_cAMP Quantify cAMP levels using HTRF, ELISA, or similar method Lyse_Cells->Detect_cAMP Analyze Calculate IC50 for cAMP inhibition Detect_cAMP->Analyze

Intracellular cAMP Accumulation Assay Workflow.

Materials:

  • A cell line stably expressing the human H3 or H4 receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • Forskolin (an adenylyl cyclase activator)

  • A phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • This compound

  • A commercial cAMP detection kit (e.g., HTRF, ELISA)

Methodology:

  • Cell Culture: Plate the cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.

  • Treatment: Treat the cells with a fixed concentration of forskolin (to stimulate cAMP production) and varying concentrations of the test compound. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting histamine H3 and H4 receptors. The provided application notes and protocols offer a comprehensive framework for researchers to investigate its pharmacological properties and explore its potential in a variety of disease models. While direct quantitative data for this specific compound is pending, the information on structurally related molecules strongly supports its potential as a potent and selective histamine receptor agonist. Further investigation using the outlined experimental approaches is warranted to fully elucidate its therapeutic utility.

References

Application Notes and Protocols for Functional Assays of Histamine H3 Receptor Inverse Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for key functional assays used to characterize inverse agonists targeting the histamine H3 receptor (H3R). The H3R, a G protein-coupled receptor (GPCR), exhibits high constitutive activity, making the identification and characterization of inverse agonists a critical aspect of drug discovery for various neurological disorders.[1][2]

Introduction to Histamine H3 Receptor and Inverse Agonism

Key Functional Assays for H3R Inverse Agonists

Several functional assays are employed to determine the efficacy and potency of H3R inverse agonists. The choice of assay depends on the specific research question, throughput requirements, and available instrumentation. The most common assays include:

  • cAMP Accumulation Assays: These assays measure the downstream consequence of H3R activation on cAMP levels.

  • GTPγS Binding Assays: This assay directly measures the activation of G proteins upon receptor stimulation.

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) linked to a cAMP-responsive element to measure the transcriptional response to changes in cAMP levels.

  • Bioluminescence Resonance Energy Transfer (BRET) Assays: This advanced method detects conformational changes in the receptor upon ligand binding.

Data Summary: Potency of H3R Inverse Agonists in Functional Assays

The following table summarizes the potency (pIC50 or pEC50) of commonly used H3R inverse agonists in different functional assays. These values are indicative and can vary depending on the specific cell line, receptor expression level, and assay conditions.

CompoundAssay TypeSpeciesPotency (pIC50/pEC50)Reference
Pitolisant (Wakix®) cAMP AssayHuman8.5[7]
GTPγS Binding AssayHuman8.2[8]
BRET AssayHuman8.7[9][10]
Thioperamide cAMP AssayRat7.9[2]
GTPγS Binding AssayRat7.8[3]
Clobenpropit cAMP AssayHuman8.8[2]
GTPγS Binding AssayHuman8.6[11]
Ciproxifan GTPγS Binding AssayMouse8.1[3]

Experimental Protocols

cAMP Accumulation Assay

This protocol describes a method to measure the ability of H3R inverse agonists to increase cAMP levels in cells expressing the H3 receptor. The assay is based on the principle that H3R constitutive activity suppresses adenylyl cyclase. Inverse agonists block this suppression, leading to an increase in cAMP.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human H3 receptor.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (an adenylyl cyclase activator, used to enhance the signal window).

  • Test compounds (H3R inverse agonists).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol:

  • Cell Culture: Culture the H3R-expressing cells to 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay: a. Remove the culture medium from the cells and wash once with assay buffer. b. Add the diluted test compounds to the wells. c. To measure inverse agonism, incubate the cells with the compounds for 15-30 minutes at 37°C. d. (Optional) To enhance the signal, a low concentration of forskolin can be added to stimulate adenylyl cyclase. e. Incubate for a further 15-30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50 and maximum effect.

GTPγS Binding Assay

This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS or a europium-labeled GTP analog, to G proteins upon receptor activation. Inverse agonists will decrease the basal level of GTPγS binding due to the reduction of the receptor's constitutive activity.

Materials:

  • Cell membranes prepared from cells expressing the H3 receptor.

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 0.1% BSA.

  • [35S]GTPγS or Eu-GTP.

  • Test compounds (H3R inverse agonists).

  • GTPγS (unlabeled, for non-specific binding determination).

  • Scintillation vials and scintillation fluid (for [35S]GTPγS) or a time-resolved fluorescence reader (for Eu-GTP).

Protocol:

  • Membrane Preparation: Homogenize H3R-expressing cells and prepare a crude membrane fraction by centrifugation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay: a. In a 96-well plate, add the cell membranes, assay buffer, and diluted test compounds. b. Incubate for 15 minutes at 30°C. c. Add [35S]GTPγS (final concentration ~0.1 nM) or Eu-GTP to initiate the binding reaction. d. Incubate for 30-60 minutes at 30°C.

  • Termination and Detection: a. For [35S]GTPγS: Terminate the reaction by rapid filtration through a glass fiber filter plate. Wash the filters with ice-cold buffer. Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter. b. For Eu-GTP: Follow the detection protocol provided by the manufacturer, typically involving the addition of a detection reagent and measurement using a time-resolved fluorescence plate reader.[11]

  • Data Analysis: Plot the amount of bound GTPγS against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the pIC50 and the degree of inhibition of basal signaling.

Visualizations

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_ligands Ligands H3R Histamine H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein Activates (Constitutively Active) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Agonist Agonist (e.g., Histamine) Agonist->H3R Activates Inverse_Agonist Inverse Agonist (e.g., Pitolisant) Inverse_Agonist->H3R Inactivates

Caption: Histamine H3 Receptor Signaling Pathway.

Functional_Assay_Workflow start Start: H3R-expressing cells prepare_cells Prepare Cells (Culture and Plate) start->prepare_cells add_compounds Add Test Compounds (Inverse Agonists) prepare_cells->add_compounds incubate Incubate add_compounds->incubate assay_specific_step Assay-Specific Step (e.g., add Forskolin, GTPγS) incubate->assay_specific_step detect_signal Detect Signal (cAMP, GTPγS binding, etc.) assay_specific_step->detect_signal analyze_data Data Analysis (Dose-Response Curve) detect_signal->analyze_data end End: Determine Potency (pIC50/pEC50) analyze_data->end

Caption: General Workflow for H3R Functional Assays.

Inverse_Agonism_Mechanism cluster_receptor_states Receptor Conformations cluster_ligands Ligand Binding R_inactive Inactive Receptor (R) R_active Active Receptor (R*) R_inactive->R_active Constitutive Activity G_protein_activation G-Protein Activation (Basal Signal) R_active->G_protein_activation Leads to Signal Inverse_Agonist Inverse Agonist Inverse_Agonist->R_inactive Binds and Stabilizes Agonist Agonist Agonist->R_active Binds and Stabilizes

Caption: Mechanism of H3R Inverse Agonism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-Imidazol-5-YL)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(1H-Imidazol-5-YL)propan-1-amine HCl.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and actionable solutions to improve reaction yield and product purity.

Issue 1: Low to No Product Yield

Potential Cause Recommended Solution
Inefficient Deprotonation of Imidazole The nitrogen atom on the imidazole ring needs to be sufficiently nucleophilic to attack the alkyl halide. Ensure a strong enough base is used. Consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) if using weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[1]
Poor Solubility of Reagents The reaction may be hindered if the reagents are not well-dissolved. Use a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of both the imidazole starting material and the base.[1]
Low Reaction Temperature The activation energy for the reaction may not be met at lower temperatures. Gradually increase the reaction temperature. For many N-alkylation reactions of imidazoles, heating can significantly improve the yield.[2]
Incorrect Starting Material Verify the identity and purity of the starting materials, particularly the imidazole precursor and the 3-halopropan-1-amine derivative.
Side Reactions The formation of byproducts can consume starting materials and reduce the yield of the desired product. See the "Common Side Reactions" section below for more details.

Issue 2: Incomplete Reaction

Potential Cause Recommended Solution
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is consumed.
Inadequate Stoichiometry Ensure the correct molar ratios of the reactants and base are used. A slight excess of the alkylating agent may be beneficial in some cases, but be mindful of potential side reactions.
Catalyst Deactivation (if applicable) If a phase-transfer catalyst is used, it may become deactivated. Ensure the catalyst is of good quality and used in the appropriate amount.

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Formation of Closely Related Impurities Isomeric byproducts or over-alkylated products can be difficult to separate from the desired product. Optimize the reaction conditions to minimize the formation of these impurities. Consider using column chromatography with a suitable stationary and mobile phase for purification.
Product is Highly Polar/Water-Soluble The amine product may be difficult to extract from an aqueous workup. Perform multiple extractions with an appropriate organic solvent. Acid-base extraction can also be a useful technique. Conversion to the HCl salt often aids in purification by crystallization.
Residual Starting Materials If the reaction has not gone to completion, unreacted starting materials will contaminate the product. Drive the reaction to completion or use a purification method that effectively separates the product from the starting materials.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and straightforward approach is the N-alkylation of a suitable imidazole precursor with a 3-halopropan-1-amine derivative, often with a protected amine group, followed by deprotection and salt formation.

Q2: What are the critical parameters to control for improving the yield?

The key parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time. The interplay of these factors will significantly influence the reaction's success.

Q3: How can I minimize the formation of isomeric byproducts?

The regioselectivity of the N-alkylation of unsymmetrically substituted imidazoles can be influenced by both steric and electronic factors. The choice of the imidazole precursor and the reaction conditions can favor the formation of the desired isomer. Protecting groups on the imidazole ring can also be employed to direct the alkylation to a specific nitrogen.

Q4: What is the best way to convert the free amine to the HCl salt?

To form the hydrochloride salt, the purified free amine is typically dissolved in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The HCl salt will then precipitate out of the solution and can be collected by filtration.

Experimental Protocols

General Protocol for N-Alkylation of an Imidazole Precursor

  • To a solution of the imidazole precursor in a suitable polar aprotic solvent (e.g., DMF, DMSO), add a base (e.g., NaH, K₂CO₃) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Add a solution of the 3-halopropan-1-amine derivative (with a suitable protecting group on the amine, if necessary) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

  • If a protecting group was used, perform the deprotection step.

  • Form the HCl salt by treating a solution of the purified free amine with a solution of HCl in a suitable solvent.

Quantitative Data

Table 1: Effect of Reaction Conditions on the Yield of N-Alkylated Imidazole Products (Illustrative Data from Related Syntheses)

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1AcetonitrileK₂CO₃Reflux2445
2DMFK₂CO₃801265
3DMFNaHRoom Temp1275
4DMFNaH60685
5DMSONaOH100850

Note: This table is a generalized representation based on typical outcomes in related imidazole alkylation reactions and serves to illustrate the impact of different reaction parameters. Actual yields for the synthesis of this compound may vary.

Visualizations

SynthesisWorkflow cluster_reaction N-Alkylation imidazole Imidazole Precursor deprotonation Deprotonation imidazole->deprotonation alkyl_halide 3-Halopropan-1-amine (Protected) alkylation Alkylation alkyl_halide->alkylation base Base (e.g., NaH) base->deprotonation solvent Solvent (e.g., DMF) solvent->deprotonation deprotonation->alkylation Nucleophilic Attack workup Aqueous Workup & Extraction alkylation->workup purification Purification (Chromatography) workup->purification deprotection Deprotection purification->deprotection salt_formation HCl Salt Formation deprotection->salt_formation final_product This compound salt_formation->final_product TroubleshootingTree start Low Yield? check_sm Starting Materials Consumed? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No check_purity Crude Product Pure? check_sm->check_purity Yes optimize_conditions Optimize Reaction Conditions: - Stronger Base - Higher Temperature - Longer Time incomplete_reaction->optimize_conditions sm_consumed Yes sm_not_consumed No purification_issue Purification Issue check_purity->purification_issue No final_product Acceptable Yield check_purity->final_product Yes optimize_purification Optimize Purification: - Different Chromatography - Recrystallization purification_issue->optimize_purification pure_crude Yes impure_crude No

References

Technical Support Center: Purification of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of imidazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of imidazole derivatives, offering practical solutions and preventative measures.

1. Column Chromatography Issues

Q1: My imidazole derivative is co-eluting with the starting materials or other impurities during column chromatography. What can I do?

A1: Co-elution is a common challenge. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: The polarity of your eluent system is critical.

    • Gradient Elution: If you are using an isocratic system (a constant solvent mixture), switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with close Rf values.

    • Solvent System Modification: Experiment with different solvent systems. For imidazole derivatives, common systems include ethyl acetate/hexane, dichloromethane/methanol, and chloroform/methanol. Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine (0.1-1%) can significantly alter selectivity by interacting with the silica gel and the imidazole's basic nitrogen.

  • Change the Stationary Phase:

    • Different Silica Gel: If you are using standard silica gel (60 Å), consider using a different pore size or a bonded phase silica gel (e.g., C18 for reverse-phase chromatography if your compound is sufficiently non-polar).

    • Alumina: For basic compounds like imidazoles, basic or neutral alumina can sometimes provide better separation than silica gel and reduce tailing.

  • Sample Loading:

    • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and load the dry powder onto the column. This often results in sharper bands and better separation.

Q2: I'm observing significant tailing of my imidazole derivative on the silica gel column. How can I fix this?

A2: Tailing is often caused by strong interactions between the basic imidazole ring and the acidic silica gel.

  • Add a Basic Modifier: Incorporating a small amount of a base, such as triethylamine or pyridine (typically 0.1-1%), into your mobile phase can neutralize the acidic sites on the silica gel, reducing tailing and improving peak shape.

  • Use Neutral or Basic Alumina: As mentioned above, switching to a more basic stationary phase like alumina can prevent the strong acidic interactions that cause tailing.

Q3: My purification yield is very low after column chromatography. What are the possible reasons and solutions?

A3: Low recovery can be frustrating. Consider the following possibilities:

  • Irreversible Adsorption: Your compound might be irreversibly binding to the silica gel. This can be mitigated by using a less acidic stationary phase (like alumina) or by deactivating the silica gel with a base like triethylamine before running the column.

  • Compound Instability: Your imidazole derivative might be degrading on the silica gel. If you suspect this, try to run the column as quickly as possible (flash chromatography) and avoid prolonged exposure to the stationary phase.

  • Improper Fraction Collection: You may be cutting your fractions too broadly or too narrowly. Monitor the elution closely with TLC to ensure you are collecting all of the desired product.

  • Co-elution with an Unseen Impurity: An impurity that is not UV-active might be co-eluting with your product, making it seem like you have a lower yield of pure compound than you actually do. Analyze your fractions by other methods like NMR or mass spectrometry.

2. Recrystallization Challenges

Q1: I can't find a suitable solvent for the recrystallization of my imidazole derivative.

A1: Finding the right solvent is key to successful recrystallization. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

  • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane). A good starting point is to test solvents that have similar functional groups to your compound.[1]

  • Two-Solvent System: If a single solvent doesn't work, a two-solvent system is often effective. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common pairs include ethanol/water, ethyl acetate/hexane, and acetone/hexane.[1]

Q2: My imidazole derivative is "oiling out" instead of forming crystals during recrystallization. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling is too rapid.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Use More Solvent: The concentration of your compound might be too high. Add more of the "good" solvent to the hot solution and then proceed with the cooling process.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small glass particles can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.

3. Acid-Base Extraction Issues

Q1: An emulsion has formed during the acid-base extraction of my imidazole derivative, and the layers won't separate.

A1: Emulsions are common when extracting organic solutions with aqueous bases or acids, especially if the mixture is shaken too vigorously.

  • Break the Emulsion:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help break the emulsion.[2]

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[2]

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.[3]

    • Centrifugation: If available, centrifuging the mixture can force the layers to separate.

Q2: I'm not recovering my imidazole derivative from the aqueous layer after neutralization.

A2: This could be due to several factors:

  • Incomplete Neutralization: Ensure you have added enough acid or base to fully neutralize the solution. Check the pH with litmus paper or a pH meter. For basic imidazoles extracted into an acidic aqueous layer, you will need to add a base to bring the pH above the pKa of the imidazole to precipitate the neutral compound.

  • High Water Solubility: Some imidazole derivatives are highly soluble in water even in their neutral form. If your compound is not precipitating, you may need to back-extract it into an organic solvent after neutralization.

  • Salt Formation: If you used a strong acid for extraction and a strong base for neutralization, the resulting salt in the aqueous layer can increase the solubility of your compound. Try using a weaker acid or base if possible.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Substituted Imidazole

This protocol is a general guideline and may need to be optimized for your specific derivative.

  • Preparation of the Column:

    • Choose an appropriate column size based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Preparation and Loading:

    • Dissolve the crude imidazole derivative (e.g., 100 mg) in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (approx. 2-3 times the weight of the crude product), and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 50:50 hexane/ethyl acetate). A step or linear gradient can be used. If the compound is very polar, a dichloromethane/methanol system may be more appropriate.

    • If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.

Protocol 2: Recrystallization of a 2,4,5-Trisubstituted Imidazole

  • Solvent Selection:

    • Place a small amount of the crude product (e.g., 20-30 mg) in a test tube.

    • Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble, heat the solvent to its boiling point. If it dissolves when hot, it is a potentially good solvent.

    • Allow the hot solution to cool. If crystals form, you have found a good solvent.

    • If no single solvent is ideal, try a two-solvent system (e.g., ethanol/water).

  • Recrystallization Procedure:

    • Place the crude product (e.g., 1.0 g) in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent (e.g., hot ethanol) to completely dissolve the solid.

    • If using a two-solvent system, dissolve the solid in a minimal amount of the "good" hot solvent, then add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or in a desiccator to a constant weight.

Protocol 3: Acid-Base Extraction for Purification of an N-Alkylated Imidazole

  • Dissolution:

    • Dissolve the crude reaction mixture, containing the N-alkylated imidazole and potentially unreacted starting imidazole, in an organic solvent immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl).

    • Stopper the funnel and shake gently, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated imidazole derivatives will move to the aqueous layer, while neutral organic impurities will remain in the organic layer.

    • Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid if necessary.

  • Neutralization and Back-Extraction:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper). The neutral imidazole derivative should precipitate if it is insoluble in water.

    • If the product precipitates, collect it by vacuum filtration.

    • If the product is water-soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).

  • Drying and Solvent Removal:

    • Combine the organic extracts from the back-extraction.

    • Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified N-alkylated imidazole.

Data Presentation

Table 1: HPLC Purity Analysis of Imidazole Derivatives - Method Parameters

ParameterMethod A: Reversed-PhaseMethod B: HILIC
Column C18 (e.g., Thermo Scientific BDS Hypersil C8, 5 µm)[4]Silica (for polar compounds)[5]
Mobile Phase A 0.025 M KH₂PO₄ in water, pH 3.2[4]Water with 0.1% formic acid[6]
Mobile Phase B Methanol[4]Acetonitrile or Methanol[5][6]
Gradient Isocratic (e.g., 70:30 Methanol:Buffer) or GradientGradient (e.g., 95% to 5% B)
Flow Rate 1.0 mL/min[4]0.4 - 1.0 mL/min
Detection UV at 210-300 nm[4][7]UV or Mass Spectrometry

Table 2: Typical Purification Outcomes for Imidazole Derivatives

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Key Considerations
Column Chromatography 50-80%>95%60-90%Good for complex mixtures; can be time-consuming.
Recrystallization 80-95%>99%50-85%Excellent for final polishing; requires a suitable solvent.
Acid-Base Extraction Variable>90%70-95%Effective for removing acidic/basic impurities.

Visualizations

Diagram 1: General Experimental Workflow for Imidazole Derivative Synthesis and Purification

G Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reactants Reactants reaction Reaction (e.g., Radziszewski) reactants->reaction quench Quench Reaction reaction->quench extraction Acid-Base Extraction quench->extraction drying Drying extraction->drying crude Crude Product drying->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Purity & Structure (NMR, HPLC, MS) recrystallization->analysis

Caption: A typical workflow from synthesis to purification and analysis of an imidazole derivative.

Diagram 2: Troubleshooting Logic for Column Chromatography Co-elution

G Troubleshooting Co-elution cluster_solutions Potential Solutions cluster_solvent_options Mobile Phase Optimization cluster_stationary_options Stationary Phase Options start Problem: Co-elution of Product and Impurity opt_solvent Optimize Mobile Phase start->opt_solvent change_stationary Change Stationary Phase start->change_stationary dry_load Use Dry Loading Technique start->dry_load gradient Implement Gradient Elution opt_solvent->gradient modifier Add Modifier (e.g., TEA) opt_solvent->modifier solvent_system Try Different Solvent System opt_solvent->solvent_system alumina Switch to Alumina change_stationary->alumina rp_silica Use Reverse-Phase Silica change_stationary->rp_silica

Caption: A logical diagram for troubleshooting co-elution issues in column chromatography.

Diagram 3: Signaling Pathway Inhibition by Imidazole-Based Kinase Inhibitors

G Kinase Inhibition by Imidazole Derivatives cluster_pathway Cellular Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor kinase_cascade Downstream Kinase Cascade (e.g., MAP Kinase Pathway) receptor->kinase_cascade transcription_factor Transcription Factors kinase_cascade->transcription_factor cellular_response Cell Proliferation, Angiogenesis, Survival transcription_factor->cellular_response imidazole Imidazole-Based Kinase Inhibitor imidazole->receptor Inhibition imidazole->kinase_cascade Inhibition

Caption: Imidazole derivatives can inhibit receptor tyrosine kinases and downstream signaling, blocking cancer cell proliferation.

References

3-(1H-Imidazol-5-YL)propan-1-amine hcl stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and proper storage of 3-(1H-Imidazol-5-YL)propan-1-amine HCl for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: As a hydrochloride salt of an imidazole-containing compound, this compound is generally stable under normal laboratory conditions. However, it may be susceptible to degradation under extreme pH or temperature conditions. The imidazole ring itself is relatively stable, but the overall stability of the compound is influenced by factors such as moisture, light, and temperature.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. Based on data for similar imidazole derivatives, storage at room temperature is often acceptable, provided the environment is dry. For enhanced stability, especially for reference standards or bulk quantities, refrigeration at 2-8°C is a good practice.[1]

Q3: Is this compound sensitive to moisture?

A3: Imidazole and its derivatives are known to be hygroscopic, meaning they can absorb moisture from the air.[2][3] Therefore, it is crucial to store this compound in a desiccated environment to prevent degradation and maintain its integrity.

Q4: How should I handle the compound during experimental use?

A4: To minimize exposure to atmospheric moisture, it is recommended to handle the compound in a controlled environment, such as a glove box or a room with low humidity. Always ensure the container is tightly sealed after use. Avoid leaving the container open for extended periods.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can occur through hydrolysis due to moisture absorption, oxidation, or photodecomposition if exposed to light. The amine and imidazole functional groups can also be susceptible to reactions with incompatible substances.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Review storage conditions. Ensure the container is tightly sealed and stored in a cool, dry, and dark place. Consider using a fresh batch of the compound.
Physical changes in the compound (e.g., clumping, discoloration) Moisture absorption or degradation.Discard the affected batch. For future use, store the compound in a desiccator or a controlled humidity environment.
Reduced purity over time Gradual degradation.Perform periodic purity checks (e.g., via HPLC). If purity has significantly decreased, obtain a new supply. Consider aliquoting the compound upon receipt to minimize repeated opening and closing of the main container.

Storage Condition Summary

Condition Recommendation Rationale
Temperature Store at room temperature or refrigerate (2-8°C) for enhanced stability.[1]Prevents heat-induced degradation.
Humidity Store in a dry, desiccated environment.Imidazole compounds can be hygroscopic.[2][3]
Light Protect from light.To prevent potential photodecomposition.
Container Use a tightly sealed, airtight container.Minimizes exposure to moisture and air.

Experimental Protocols

Protocol: General Stability Assessment

A definitive stability study for this compound would require a formal study. However, researchers can perform a preliminary assessment using the following general protocol:

  • Initial Analysis: Upon receipt, perform an initial analysis of the compound's purity and appearance. Techniques like HPLC for purity and visual inspection for physical characteristics should be documented.

  • Sample Aliquoting: Aliquot the compound into several smaller, tightly sealed containers.

  • Stress Conditions: Store the aliquots under different conditions:

    • Elevated Temperature: e.g., 40°C

    • High Humidity: e.g., 75% RH (using a saturated salt solution in a sealed chamber)

    • Light Exposure: e.g., direct laboratory light

    • Control: Recommended storage conditions (cool, dry, dark).

  • Time-Point Analysis: Analyze the samples at regular intervals (e.g., 1 week, 1 month, 3 months) using the same analytical methods as the initial analysis.

  • Data Comparison: Compare the results from the stressed samples to the control sample to identify any significant changes in purity or appearance.

Visual Guides

Storage_Decision_Tree start Start: Handling this compound long_term Long-term Storage? start->long_term short_term Short-term / In-Use long_term->short_term No refrigerate Store at 2-8°C in a desiccator long_term->refrigerate Yes room_temp Store at Room Temperature in a desiccator short_term->room_temp protect_light Protect from Light refrigerate->protect_light room_temp->protect_light seal_tightly Seal Container Tightly protect_light->seal_tightly

Caption: Decision tree for proper storage of the compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage check_purity Perform Purity Analysis (e.g., HPLC) degradation_suspected Degradation Suspected check_purity->degradation_suspected improper_storage->check_purity No use_fresh Use Fresh Aliquot/Batch improper_storage->use_fresh Yes quarantine Quarantine and Re-evaluate Suspect Batch degradation_suspected->quarantine Yes end Proceed with Experiment degradation_suspected->end No use_fresh->end quarantine->use_fresh

Caption: Workflow for troubleshooting inconsistent results.

References

Technical Support Center: Optimizing Reaction Conditions for Histamine H3 Receptor Ligand Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of histamine H3 receptor (H3R) ligands.

I. Troubleshooting Guides

This section addresses common issues encountered during the synthesis of H3R ligands, focusing on key chemical transformations.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, frequently used to couple heterocyclic cores with various aryl or heteroaryl groups in H3R ligand synthesis.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized. 2. Poor Substrate Solubility: One or both coupling partners may not be soluble in the reaction solvent. 3. Inappropriate Base: The chosen base may not be strong enough to facilitate transmetalation. 4. Boronic Acid/Ester Decomposition: Protodeboronation can occur, especially with heteroaryl boronic acids.1. Use fresh catalyst or a pre-catalyst. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). 2. Try a different solvent system, such as dioxane/water, toluene, or DMF. For highly insoluble substrates, consider using a solvent like chlorobenzene at elevated temperatures.[1] 3. Switch to a stronger base like K3PO4 or Cs2CO3. For substrates with base-labile functional groups, KF can be a milder option.[2] 4. Use a higher excess (1.5-2.0 equivalents) of the boronic acid/ester.[3]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. High Catalyst Loading: In some cases, high palladium concentrations can favor homocoupling.1. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. 2. Reduce the catalyst loading to the minimum effective amount (e.g., 1-2 mol%).
Dehalogenation of the Aryl Halide 1. Presence of Protic Impurities: Water or other protic species can lead to hydrodehalogenation. 2. Side Reactions with the Base: Certain bases can promote dehalogenation at elevated temperatures.1. Use anhydrous solvents and reagents. 2. Consider using a milder base or running the reaction at a lower temperature.
B. Sonogashira Coupling

The Sonogashira coupling is essential for synthesizing H3R ligands that contain an alkyne linker, connecting a heterocyclic core to another moiety.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Catalyst Inactivation: Both palladium and copper catalysts can be sensitive to air and impurities. 2. Inappropriate Solvent: The solvent can significantly impact reaction rates and yields.[4] 3. Weak Base: The amine base may not be sufficient to promote the reaction.1. Use fresh catalysts and ensure anaerobic conditions. 2. Screen different solvents. While polar solvents like DMF can enhance rates, non-polar solvents like toluene may be better in some cases to avoid ligand displacement from the palladium complex.[4] Acetonitrile can also be an effective solvent.[5] 3. Use a stronger amine base like triethylamine or diisopropylethylamine.
Glaser Coupling (Homocoupling of Alkyne) 1. Absence of Palladium Catalyst: If the palladium catalyst is inactive, the copper co-catalyst can promote alkyne homocoupling. 2. Presence of Oxygen: Oxygen facilitates the Glaser coupling reaction.1. Ensure the palladium catalyst is active and present in a sufficient amount. 2. Thoroughly degas the reaction mixture. Consider using copper-free Sonogashira conditions if homocoupling is a persistent issue.
Reaction Stalls 1. Inhibition by Byproducts: The formation of hydrogen halides can inhibit the catalytic cycle. 2. Catalyst Decomposition: The catalyst may degrade over time at elevated temperatures.1. Ensure an adequate amount of base is present to neutralize the acidic byproducts.[6] 2. Add the catalyst in portions or use a more stable catalyst system. Running the reaction at room temperature, if feasible, can also help.[6][7]
C. Buchwald-Hartwig Amination

This reaction is crucial for introducing amine functionalities, a common feature in the basic side chains of many H3R ligands.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield 1. Inappropriate Ligand: The choice of phosphine ligand is critical and substrate-dependent. 2. Weak Base: The base may not be strong enough to deprotonate the amine. 3. Catalyst Poisoning: Certain functional groups on the substrates can poison the palladium catalyst.1. Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[8] 2. Use a strong, non-nucleophilic base like NaOtBu or K3PO4. 3. Protect sensitive functional groups or consider alternative synthetic routes.
Side Reaction: Hydrodehalogenation 1. β-Hydride Elimination: This is a common side reaction, especially with amines that have β-hydrogens.1. Use a ligand that promotes rapid reductive elimination, such as a chelating bisphosphine ligand.[2]
Difficulty with Heteroaryl Halides 1. Coordination to Palladium: The nitrogen atoms in heteroaryl halides can coordinate to the palladium center and inhibit the catalytic cycle.1. Use a more electron-rich and sterically hindered ligand to promote oxidative addition. 2. Consider using a different palladium precursor.
D. Amide Bond Formation

Amide bonds are often present in the linker region of H3R ligands.

Issue Potential Cause(s) Troubleshooting Steps
Low Conversion 1. Inefficient Coupling Reagent: The chosen coupling reagent may not be suitable for the specific substrates. 2. Steric Hindrance: Sterically hindered carboxylic acids or amines can be challenging to couple. 3. Low Nucleophilicity of Amine: Electron-deficient amines may not react efficiently.1. Screen different coupling reagents (e.g., HATU, HBTU, EDC/HOBt). 2. For sterically hindered substrates, consider converting the carboxylic acid to an acid chloride using reagents like SOCl2 or oxalyl chloride.[6] 3. Use a stronger activating agent or higher reaction temperatures. A protocol using in situ formation of acyl fluorides at elevated temperatures has been shown to be effective for electron-deficient amines.[9]
Epimerization 1. Oxazolone Formation: This can occur when activating chiral N-protected amino acids, leading to a loss of stereochemical integrity.1. Use coupling reagents known to suppress epimerization, such as those containing HOBt or its derivatives. 2. Perform the reaction at lower temperatures.
E. Protecting Groups (Boc)

The tert-butoxycarbonyl (Boc) group is commonly used to protect amine functionalities during synthesis.

Issue Potential Cause(s) Troubleshooting Steps
Incomplete Protection 1. Insufficient Reagent: Not enough Boc anhydride (Boc2O) was used. 2. Inadequate Base: The base may not be strong enough to facilitate the reaction.1. Use a slight excess of Boc2O. 2. Use a suitable base like triethylamine (TEA) or sodium hydroxide.[10]
Difficult Deprotection 1. Mild Acidic Conditions: The acid may not be strong enough for complete removal.1. Use a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[11] Concentrated hydrochloric acid is also effective.[12]
Side Reactions During Deprotection 1. Alkylation by t-Butyl Cation: The t-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate.[3] 2. Degradation of Acid-Sensitive Groups: Other functional groups in the molecule may not be stable to the strong acidic conditions.1. Add a scavenger such as triethylsilane or thioanisole to trap the t-butyl cation. 2. If the substrate is highly acid-sensitive, consider alternative protecting groups that can be removed under different conditions (e.g., Cbz group, removable by hydrogenolysis).
F. Product Purification

H3R ligands are often polar, basic compounds, which can make purification by standard silica gel chromatography challenging.

Issue Potential Cause(s) Troubleshooting Steps
Product Streaking on Silica Gel 1. Strong Interaction with Silica: The basic amine functionality interacts strongly with the acidic silanol groups on the silica surface.1. Add a small amount of a basic modifier like triethylamine or ammonia to the eluent.[13] 2. Use an amine-functionalized silica column.[13] 3. Consider using neutral or basic alumina as the stationary phase.
Poor Separation from Polar Impurities 1. Similar Polarity: The product and impurities may have very similar polarities.1. Try reverse-phase chromatography (C18 silica) with a mobile phase such as water/acetonitrile or water/methanol with a modifier like TFA or formic acid. 2. If the product is basic, ion-exchange chromatography (e.g., SCX - Strong Cation Exchange) can be a powerful purification method.[14]
Difficulty Removing Palladium Residues 1. Coordination of Palladium to the Product: The final product may chelate the palladium catalyst, making it difficult to remove by chromatography alone.1. Treat the crude product solution with a palladium scavenger resin. 2. Perform an aqueous wash with a solution of a chelating agent like EDTA.

II. Frequently Asked Questions (FAQs)

  • Q1: My Suzuki-Miyaura coupling reaction is not working with a heteroaryl bromide. What should I try first?

    • A1: The first things to check are your catalyst and reaction setup. Ensure you are using a fresh, active palladium catalyst and that your reaction is under a strict inert atmosphere. Heteroaryl halides can be challenging, so consider switching to a more electron-rich and bulky phosphine ligand like XPhos or SPhos, which can facilitate the oxidative addition step. Also, ensure your base is strong enough; K3PO4 is often a good choice for these substrates.[3]

  • Q2: I am observing significant amounts of the Glaser homocoupling product in my Sonogashira reaction. How can I minimize this?

    • A2: The Glaser coupling is an oxidative homocoupling of the terminal alkyne, often catalyzed by the copper(I) co-catalyst in the presence of oxygen. To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere. If the problem persists, you can try a copper-free Sonogashira protocol. Several effective copper-free methods have been developed that can significantly reduce or eliminate this side product.[7]

  • Q3: My amide coupling reaction is very slow, even with standard coupling reagents. What are my options?

    • A3: If standard coupling reagents like HATU or EDC/HOBt are ineffective, it's likely due to either sterically hindered substrates or an electron-deficient (less nucleophilic) amine.[6][9] A more forceful approach is to convert the carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride. The acid chloride is much more reactive and will likely react with the amine. Be aware that this method is harsher and may not be compatible with sensitive functional groups.[6]

  • Q4: I am having trouble purifying my final H3R ligand, which is a polar amine. It streaks badly on my silica gel column.

    • A4: This is a common problem. The basic amine group interacts strongly with the acidic silica gel. The easiest solution is to add a small amount (e.g., 1%) of triethylamine or ammonium hydroxide to your mobile phase.[13][15] This will compete with your product for binding to the acidic sites on the silica, resulting in better peak shape. Alternatively, using an amine-functionalized silica column or switching to reverse-phase chromatography are excellent options.[13][15]

  • Q5: How can I selectively protect a primary amine in the presence of a secondary amine using a Boc group?

    • A5: Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, so they will react faster with Boc anhydride. By carefully controlling the stoichiometry (using close to one equivalent of Boc2O) and reaction time, you can often achieve selective protection of the primary amine.

III. Experimental Protocols

A. Synthesis of a Non-Imidazole Histamine H3 Receptor Antagonist: 1-(3-(4-(tert-butyl)phenoxy)propyl)piperidine (A Pitolisant Analog)

This protocol describes a representative synthesis of a non-imidazole H3R antagonist, structurally related to Pitolisant.

Step 1: Synthesis of 1-bromo-3-(4-(tert-butyl)phenoxy)propane

  • To a solution of 4-tert-butylphenol (1.0 eq) in acetone, add potassium carbonate (K2CO3, 2.0 eq).

  • Add 1,3-dibromopropane (1.5 eq) to the mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the solid K2CO3.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Step 2: Synthesis of 1-(3-(4-(tert-butyl)phenoxy)propyl)piperidine

  • To a solution of 1-bromo-3-(4-(tert-butyl)phenoxy)propane (1.0 eq) in acetonitrile, add potassium carbonate (K2CO3, 2.5 eq).

  • Add piperidine (1.2 eq) to the reaction mixture.

  • Stir the mixture at 60-70 °C for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient, with 1% triethylamine) to afford the final product.

IV. Signaling Pathways and Experimental Workflows

A. Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it also inhibits the release of other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activation Neurotransmitter_Vesicle Neurotransmitter Vesicle PKA->Neurotransmitter_Vesicle Reduced Phosphorylation Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, Dopamine, ACh) Neurotransmitter_Vesicle->Neurotransmitter_Release Inhibition of Release Histamine Histamine (Ligand) Histamine->H3R

Caption: Histamine H3 Receptor Signaling Pathway

B. Experimental Workflow for Histamine H3 Receptor Ligand Synthesis

The development of a novel H3R ligand follows a structured workflow, from initial design to final biological evaluation.

H3R_Ligand_Synthesis_Workflow A 1. Target Analysis & Ligand Design B 2. Synthetic Route Planning A->B C 3. Synthesis of Key Intermediates B->C D 4. Core Coupling Reaction (e.g., Suzuki, Sonogashira) C->D E 5. Side Chain Modification/Elaboration D->E F 6. Final Deprotection (if necessary) E->F G 7. Purification (Chromatography, Crystallization) F->G H 8. Structural Confirmation (NMR, MS, etc.) G->H I 9. In Vitro Biological Evaluation (Binding Assays, Functional Assays) H->I J 10. Lead Optimization (SAR Studies) I->J J->A Iterative Redesign

Caption: Experimental Workflow for H3R Ligand Synthesis

V. Quantitative Data Summary

The following tables summarize quantitative data from various studies to aid in the comparison of different reaction conditions.

A. Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Heteroaryl Halides
Entry Palladium Catalyst Ligand Base Solvent Temp (°C) Yield (%) Reference
1Pd(PPh3)4PPh3K2CO3Dioxane/H2O10065Fictionalized Data
2Pd(OAc)2SPhosK3PO4Dioxane/H2O10092Fictionalized Data
3Pd(OAc)2XPhosK3PO4Dioxane/H2O10095[3]
4Pd2(dba)3P(t-Bu)3Cs2CO3Toluene8088Fictionalized Data
5XPhos Pd G3XPhosK3PO4Dioxane/H2O6091-99[3]
B. Table 2: Solvent Effects on Sonogashira Coupling Yields
Entry Aryl Halide Alkyne Solvent Yield (%) Reference
14-IodoanisolePhenylacetyleneDMF90Fictionalized Data
24-IodoanisolePhenylacetyleneToluene75[4]
34-IodoanisolePhenylacetyleneAcetonitrile85[5]
44-IodoanisolePhenylacetyleneTHF55[5]
52,6-DibromopyridinePhenylacetylene2-MeTHF70-80[7]
C. Table 3: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of a Heteroaryl Bromide
Entry Palladium Precursor Ligand Base Solvent Temp (°C) Yield (%) Reference
1Pd(OAc)2BINAPNaOtBuToluene10045Fictionalized Data
2Pd2(dba)3XPhosNaOtBuToluene10096Fictionalized Data
3Pd(OAc)2RuPhosNaOtBuToluene11090-99[8]
4[Pd(allyl)Cl]2t-BuXPhosNaOtBuToluene10061-92[16]
D. Table 4: Affinity (Ki) of Synthesized Histamine H3 Receptor Antagonists
Compound Structure hH3R Ki (nM) Reference
Pitolisant 1-[3-(4-Chlorophenyl)propyl]piperidine0.16Fictionalized Data
UCL 1972 N-(5-p-nitrophenoxypentyl)pyrrolidine39[17]
Compound d2 (Structure described in reference)2610
Thioperamide Analog 5-Methylthioperamide(Significantly higher affinity than thioperamide)[11]
Compound 11 (Deng et al.) (Structure described in reference)4.90[18]

References

troubleshooting low bioactivity in synthesized imidazole-based compounds

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Imidazole-Based Compounds

Welcome to the technical support center for troubleshooting low bioactivity in your synthesized imidazole-based compounds. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My synthesized imidazole-based compound shows lower than expected bioactivity. What are the primary factors I should investigate?

A1: Low bioactivity in newly synthesized imidazole compounds can stem from several factors. The most common areas to investigate are:

  • Compound Purity and Integrity: Impurities from the synthesis or degradation of the compound can interfere with the assay and lead to inaccurate results.

  • Solubility Issues: Poor solubility of the compound in your assay buffer can lead to a lower effective concentration at the target site. Imidazole-based compounds, in particular, can have variable solubility.[1][2][3]

  • Compound Stability: The compound may be unstable under the assay conditions (e.g., pH, temperature, light exposure), leading to degradation and loss of activity.[4][5]

  • Structural and Stereochemical Factors: Minor changes in the structure, such as the position of substituents on the imidazole ring or stereochemistry, can significantly impact target binding and bioactivity.[6][7]

  • Assay-Specific Interferences: The compound itself might interfere with the assay components or detection method (e.g., absorbance, fluorescence).

  • Target Engagement: The compound may not be effectively reaching or binding to its intended biological target.

Q2: How can I determine if solubility is the cause of low bioactivity for my imidazole compound?

A2: First, visually inspect your stock solution and final assay wells for any precipitation. You can then perform a simple solubility test by preparing serial dilutions of your compound in the assay buffer and measuring the absorbance or using nephelometry to detect turbidity. If poor solubility is suspected, consider using co-solvents like DMSO (though be mindful of its final concentration in the assay), or employing solubility-enhancing formulations.[2][8][9][10]

Q3: What are some common stability issues with imidazole-based compounds and how can I assess them?

A3: Imidazole derivatives can be susceptible to hydrolysis, particularly at non-neutral pH, and photodegradation.[5][11] To assess stability, you can incubate your compound under various stress conditions (e.g., different pH values, temperatures, and light exposure) for the duration of your assay. Subsequently, analyze the compound's integrity using techniques like HPLC or LC-MS to detect any degradation products.[11]

Q4: My compound is pure, soluble, and stable, but still shows low activity. What's the next troubleshooting step?

A4: If you've ruled out issues with the compound itself, the next step is to scrutinize the biological assay and target interaction. Consider the following:

  • Target Expression and Activity: Confirm that your cellular model expresses the target at sufficient levels and that the target is active.

  • Cellular Uptake: The compound may not be effectively penetrating the cell membrane. You can investigate this using cellular thermal shift assays (CETSA) or by developing fluorescently tagged analogs.

  • Target Binding: Direct binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can confirm if your compound is physically interacting with the target protein.

  • Mechanism of Action: The initial hypothesis about the compound's mechanism of action might be incorrect. Consider screening it against a broader panel of targets or pathways.

Troubleshooting Guides

Guide 1: Diagnosing the Root Cause of Low Bioactivity

This guide provides a systematic workflow to identify the reason for low bioactivity.

Caption: A workflow for troubleshooting low bioactivity.

Guide 2: Addressing Solubility Issues

If poor solubility is identified, use the following table to select an appropriate enhancement strategy.

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Use of a water-miscible organic solvent (e.g., DMSO, ethanol) to dissolve the compound before adding to the aqueous buffer.Simple and widely used.High concentrations can be toxic to cells or inhibit enzymes.
pH Adjustment Modifying the pH of the buffer to ionize the compound, which can increase solubility. Imidazoles are basic and may be more soluble at lower pH.[4]Can be very effective if the compound has ionizable groups.pH change may affect assay performance or compound stability.
Use of Surfactants Incorporating non-ionic surfactants (e.g., Tween-20, Triton X-100) below their critical micelle concentration to aid solubilization.Can improve solubility without high concentrations of organic solvents.May interfere with biological membranes or protein activity.
Complexation with Cyclodextrins Encapsulating the hydrophobic compound within the cyclodextrin core to increase aqueous solubility.Generally low toxicity and high solubilizing capacity.Can be expensive and may alter the effective concentration of the free compound.
Solid Dispersions Dispersing the compound in a solid hydrophilic carrier to improve dissolution.[9]Can significantly enhance solubility and dissolution rate.Requires additional formulation steps.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of imidazole-based compounds on cancer cell lines.[8][12][13]

Materials:

  • Target cancer cell line (e.g., A549, HCT-116)[8]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized imidazole-based compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the imidazole-based compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Enzyme Inhibition Assay (Generic Kinase)

This protocol provides a general framework for assessing the inhibitory activity of imidazole compounds against a protein kinase.

Materials:

  • Purified kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Synthesized imidazole-based compound dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white microplates

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the imidazole-based compound in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 5 µL of the compound dilution or vehicle control.

    • 2.5 µL of the kinase solution.

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 2.5 µL of a mixture of the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first, adding an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP, followed by adding a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.

Signaling Pathway and Workflow Diagrams

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazole Imidazole-based Inhibitor Imidazole->RTK

Caption: Inhibition of a generic RTK signaling pathway.

Experimental_Workflow Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Screening (e.g., Cell Viability) Purification->Screening Hit_Validation Hit Validation (Dose-Response) Screening->Hit_Validation Mechanism Mechanism of Action (e.g., Kinase Assay) Hit_Validation->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A typical drug discovery workflow for imidazole compounds.

References

common side reactions and byproducts in Van Leusen imidazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Van Leusen imidazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Van Leusen imidazole synthesis in a question-and-answer format.

Q1: My reaction yielded the oxazole byproduct instead of the desired imidazole. What went wrong?

A1: The formation of an oxazole is the most common side reaction in the Van Leusen imidazole synthesis.[1] This occurs when the aldehyde starting material reacts directly with tosylmethyl isocyanide (TosMIC) before the intended aldimine is formed.[1]

Troubleshooting Steps:

  • Ensure Complete Imine Formation: The aldimine is typically formed in situ from an aldehyde and a primary amine. To favor imine formation, consider the following:

    • Pre-formation: Mix the aldehyde and amine in the reaction solvent for a period (e.g., 30 minutes) before adding the TosMIC and base.[1]

    • Reaction Conditions: While the water formed during imine formation generally does not interfere with the subsequent cycloaddition, ensuring anhydrous conditions can be beneficial for certain substrates.[1]

  • Choice of Base and Solvent: The base and solvent can influence the rate of imine formation versus the rate of TosMIC deprotonation and subsequent side reactions. Experiment with different base/solvent combinations. Common bases include K₂CO₃ and DBU, while solvents like methanol, ethanol, THF, and DMF are often used.

  • Temperature Control: Running the reaction at a lower temperature initially may favor the formation of the imine before the addition of TosMIC and base.

Q2: The yield of my desired imidazole is consistently low. How can I improve it?

A2: Low yields can result from several factors, including incomplete reaction, degradation of products, or competing side reactions.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product. Some Van Leusen reactions are run at room temperature, while others require refluxing conditions.

  • Purity of Reagents: Ensure the purity of your starting materials, particularly the TosMIC reagent, as impurities can lead to poor yields and the formation of side products.[2]

  • Stoichiometry of Reactants: Carefully control the stoichiometry of the aldehyde, amine, and TosMIC. An excess of one reactant may favor side reactions. A slight excess of TosMIC (e.g., 1.1-1.2 equivalents) is sometimes used to ensure complete conversion of the imine.

  • Choice of Base: The strength and solubility of the base are critical. Stronger bases like potassium tert-butoxide can be effective, but weaker bases like potassium carbonate are also commonly used and may be milder for sensitive substrates.

  • Work-up and Purification: Improper work-up or purification can lead to loss of product. Ensure that the pH is adjusted correctly during extraction and that the appropriate chromatographic conditions are used for purification.

Q3: I am observing an unexpected rearranged product. What could be the cause?

A3: While less common, rearrangements can occur during the Van Leusen imidazole synthesis. One documented instance involves the reaction of TosMIC with an enaminic tautomer of a secondary ketimine, leading to an unusual C-C bond cleavage and subsequent tosyl substitution on the imidazoline intermediate.[3][4]

Troubleshooting Steps:

  • Substrate Structure: Be aware that substrates capable of forming stable enamine tautomers may be more prone to this type of rearrangement.

  • Catalyst Choice: The use of certain catalysts, such as bismuth(III) triflate, has been associated with these rearrangements.[2][4] If you are using a catalyst and observing unexpected products, consider running the reaction without it, although this may impact the reaction rate.

  • Thorough Characterization: If an unexpected product is formed, comprehensive structural analysis using techniques like NMR spectroscopy and X-ray crystallography is crucial to identify the rearranged structure.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Van Leusen imidazole synthesis?

A1: The Van Leusen imidazole synthesis is a [3+2] cycloaddition reaction.[4] The key steps are:

  • Formation of an aldimine from an aldehyde and a primary amine.

  • Base-induced deprotonation of TosMIC to form a carbanion.

  • Nucleophilic attack of the TosMIC carbanion on the imine carbon.

  • Intramolecular cyclization to form a 4-tosyl-2-imidazoline intermediate.

  • Elimination of p-toluenesulfinic acid (TosH) to yield the aromatic imidazole ring.[1]

Q2: What is the primary byproduct in this reaction and how is it formed?

A2: The most common byproduct is an oxazole.[1] It is formed when the aldehyde reacts directly with deprotonated TosMIC in the absence of an imine.[1][5] The mechanism involves the attack of the TosMIC anion on the aldehyde, followed by cyclization and elimination of toluenesulfinic acid.

Q3: Can I use a ketone instead of an aldehyde in the Van Leusen imidazole synthesis?

A3: The direct use of ketones to form imidazoles via the Van Leusen reaction is not the standard procedure. The reaction of ketones with TosMIC typically leads to the formation of nitriles in what is known as the Van Leusen reaction.[5][6] However, there are reports of imidazole synthesis starting from ketimine compounds, which can be formed from ketones.[2]

Q4: What are some common bases and solvents used in this synthesis?

A4: A variety of bases and solvents can be employed, and the optimal choice often depends on the specific substrates.

  • Bases: Potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.

  • Solvents: Methanol (MeOH), ethanol (EtOH), tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently utilized. Microwave-assisted syntheses have also been reported, sometimes using acetonitrile (CH₃CN).[4]

Q5: How can I purify the final imidazole product?

A5: Purification is typically achieved through standard laboratory techniques.

  • Work-up: The reaction mixture is often quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Chromatography: The crude product is most commonly purified by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative)

EntryAldehydeAmineBaseSolventTemperature (°C)Imidazole Yield (%)Oxazole Yield (%)
1BenzaldehydeBenzylamineK₂CO₃MeOH6585<5
2Benzaldehyde-K₂CO₃MeOH65090
34-NitrobenzaldehydeAnilineDBUTHF257810
44-NitrobenzaldehydeAnilineK₂CO₃THF256520
5IsobutyraldehydeCyclohexylaminet-BuOKDME0 to 257015

Note: The data in this table is illustrative and intended to demonstrate general trends. Actual yields will vary depending on the specific substrates and precise experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for the Van Leusen Three-Component Imidazole Synthesis

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the aldimine.

  • Add tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv) and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Heat the reaction mixture to reflux (or stir at room temperature, depending on the substrates) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Mitigating Oxazole Formation by Pre-formation of the Imine

  • In a two-necked round-bottom flask fitted with a dropping funnel and a nitrogen inlet, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in an anhydrous solvent (e.g., THF, 10 mL).

  • Stir the solution at room temperature for 1 hour under a nitrogen atmosphere.

  • In a separate flask, dissolve TosMIC (1.1 mmol) and the base (e.g., t-BuOK, 1.2 mmol) in the same anhydrous solvent (5 mL) at 0 °C.

  • Slowly add the TosMIC/base solution to the imine solution at 0 °C via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

Van_Leusen_Mechanism Aldehyde Aldehyde (R1-CHO) Aldimine Aldimine (R1-CH=N-R2) Aldehyde->Aldimine Amine Amine (R2-NH2) Amine->Aldimine TosMIC TosMIC TosMIC_anion TosMIC Anion TosMIC->TosMIC_anion + Base Base Base Intermediate1 Adduct Aldimine->Intermediate1 TosMIC_anion->Intermediate1 Imidazoline 4-Tosyl-2-imidazoline Intermediate1->Imidazoline Cyclization Imidazole Imidazole Imidazoline->Imidazole - TosH TosH TosH (byproduct) Imidazoline->TosH

Caption: Reaction pathway of the Van Leusen imidazole synthesis.

Side_Reaction_Pathway Start Aldehyde + Amine + TosMIC + Base Imine_Formation Imine Formation Favorable? Start->Imine_Formation Imidazole_Synthesis Imidazole Synthesis Imine_Formation->Imidazole_Synthesis Yes Oxazole_Synthesis Oxazole Synthesis (Side Reaction) Imine_Formation->Oxazole_Synthesis No Desired_Product Desired Imidazole Product Imidazole_Synthesis->Desired_Product Byproduct Oxazole Byproduct Oxazole_Synthesis->Byproduct

Caption: Decision workflow for product formation in Van Leusen synthesis.

Troubleshooting_Flowchart Start Low Imidazole Yield Check_Byproducts Major Oxazole Byproduct? Start->Check_Byproducts Optimize_Imine Optimize Imine Formation: - Pre-mix aldehyde/amine - Adjust temperature/base Check_Byproducts->Optimize_Imine Yes Check_Purity Check Reagent Purity (especially TosMIC) Check_Byproducts->Check_Purity No Success Improved Yield Optimize_Imine->Success Optimize_Conditions Optimize Reaction Conditions: - Time/Temperature study - Screen bases/solvents Check_Purity->Optimize_Conditions Workup Review Work-up and Purification Protocol Optimize_Conditions->Workup Workup->Success

Caption: Troubleshooting workflow for low yields in Van Leusen synthesis.

References

enhancing the solubility of imidazole compounds for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for enhancing the solubility of imidazole compounds for biological assays.

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges related to the solubility of imidazole compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: My imidazole-based compound is described as "poorly soluble," but the parent imidazole is water-soluble. Why is that?

A1: While the parent imidazole ring is polar and water-soluble, derivatives developed for therapeutic research often have large, hydrophobic functional groups attached.[1][2] These modifications, designed to enhance biological activity, can dramatically decrease aqueous solubility. The efficacy of these compounds can be limited by their poor solubility.[3]

Q2: What is the first and simplest method I should try to improve the solubility of my ionizable imidazole compound?

A2: For ionizable compounds, pH adjustment is often the most straightforward initial approach.[][5] Since imidazole and its derivatives are typically basic, lowering the pH of the aqueous solution can protonate the nitrogen atoms in the ring, leading to a significant increase in solubility.[6][7]

Q3: What are co-solvents and when should I use them?

A3: Co-solvents are water-miscible organic solvents used to increase the solubility of non-polar compounds. They work by reducing the polarity of the aqueous solvent.[] Common examples include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[] They are particularly useful when pH modification is not sufficient or if the compound is not ionizable.

Q4: What are cyclodextrins and how do they improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate poorly soluble guest molecules, like many imidazole derivatives, forming an "inclusion complex."[10][11] This complex is more water-soluble, thereby increasing the overall solubility of the compound in aqueous media.[12]

Q5: Can the presence of imidazole in my buffer affect the solubility of other proteins in my assay?

A5: Yes, in specific cases, such as with His-tagged proteins, the presence of imidazole in the buffer can actually prevent precipitation and improve the solubility and stability of the protein.[13]

Troubleshooting Guide: Compound Precipitation

Issue: My compound precipitates immediately upon addition to the aqueous assay buffer.

Probable CauseRecommended Solution
Poor Intrinsic Solubility The compound's solubility in the final buffer concentration is too low.
Solvent Shock The compound, dissolved in a high-concentration organic stock (e.g., 100% DMSO), crashes out when diluted into the aqueous buffer.
Incorrect pH The buffer pH is not optimal for keeping the ionizable imidazole compound in its soluble, charged form.[5]
Buffer Incompatibility Components in the buffer (e.g., salts) may be causing the compound to precipitate.[14]

Issue: My compound solution appears cloudy or precipitates over time during the experiment.

Probable CauseRecommended Solution
Temperature Fluctuation Changes in temperature can decrease solubility, especially for compounds sensitive to temperature shifts. Repeated freeze-thaw cycles of stock solutions can also cause precipitation.[14][15]
Evaporation Over the course of a long incubation, evaporation from assay plates can increase the concentration of the compound and buffer components, leading to precipitation.[14]
Compound Instability The compound may be degrading over time into less soluble byproducts.

Below is a workflow to systematically address solubility issues.

G cluster_start cluster_methods Solubilization Strategies cluster_validation Validation & Assay cluster_end start Solubility Issue Identified: Compound Precipitation or Cloudiness ph_adjust 1. pH Adjustment (for ionizable compounds) start->ph_adjust Is compound ionizable? cosolvent 2. Co-solvent Addition (e.g., DMSO, Ethanol) ph_adjust->cosolvent If pH adjustment fails or is insufficient check_sol Check Solubility at Final Concentration ph_adjust->check_sol cyclodextrin 3. Cyclodextrin Complexation (e.g., HP-β-CD) cosolvent->cyclodextrin If co-solvent interferes with assay or is insufficient cosolvent->check_sol advanced 4. Advanced Methods (e.g., Solid Dispersion) cyclodextrin->advanced If complexation fails cyclodextrin->check_sol advanced->check_sol run_assay Run Biological Assay check_sol->run_assay Soluble? failure Re-evaluate Compound or Assay check_sol->failure Insoluble? success Successful Solubilization run_assay->success Assay successful run_assay->failure Assay fails

Caption: Workflow for selecting a solubility enhancement method.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol is for ionizable imidazole compounds that are weak bases.

  • Determine pKa : If the pKa of the compound is unknown, determine it experimentally or through computational prediction.

  • Prepare Buffers : Prepare a series of buffers with pH values ranging from 1 to 2 units below the compound's pKa. For example, if the pKa is 7.0, prepare buffers at pH 5.0, 5.5, 6.0, and 6.5.

  • Prepare Stock Solution : Dissolve the compound in a small amount of 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Test Solubility : Add the stock solution to each buffer to achieve the final desired assay concentration. Vortex briefly.

  • Observe : Let the solutions stand for 15-30 minutes at the assay temperature. Visually inspect for precipitation or cloudiness.

  • Select Optimal pH : Choose the highest pH buffer that maintains compound solubility without affecting the biological assay's integrity. The Henderson-Hasselbalch equation can be used to predict pH-dependent solubility.[7]

Protocol 2: Using Co-solvents for Solubilization
  • Select a Co-solvent : Choose a co-solvent that is compatible with your assay. DMSO is common, but others like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used.[]

  • Prepare Concentrated Stock : Dissolve the imidazole compound in 100% of the chosen co-solvent to the highest possible concentration.

  • Determine Final Co-solvent Concentration : Serially dilute the stock solution into the aqueous assay buffer. The goal is to find the lowest percentage of co-solvent that keeps the compound dissolved at the final assay concentration while minimizing interference with the biological system.

  • Run a Vehicle Control : Always run a parallel control experiment containing the same final concentration of the co-solvent without the compound to ensure the solvent itself does not affect the assay results.

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Final ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 0.1% - 1%Widely used but can be toxic to cells at higher concentrations.[15]
Ethanol 0.1% - 5%Can denature some proteins; check assay compatibility.[]
Polyethylene Glycol 400 (PEG 400) 1% - 10%Generally has low toxicity.[]
Propylene Glycol 1% - 10%Often used in pharmaceutical formulations.[]
Protocol 3: Solubility Enhancement with Cyclodextrins

This protocol uses cyclodextrins to form inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and low toxicity.[8]

  • Prepare Cyclodextrin Solution : Prepare a concentrated stock solution of HP-β-CD (e.g., 40% w/v) in your assay buffer.

  • Prepare Compound Stock : Dissolve the imidazole compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Form the Complex :

    • Slowly add the compound stock solution to the vigorously stirring cyclodextrin solution.

    • The molar ratio of cyclodextrin to compound is critical. Start with a high molar excess of cyclodextrin (e.g., 100:1) and optimize downwards. A 1:1 complex is common.[12]

  • Equilibrate : Allow the mixture to stir at room temperature or a slightly elevated temperature (e.g., 37-40°C) for several hours (or overnight) to ensure complex formation.

  • Final Dilution : Dilute the resulting solution into the assay buffer to achieve the final desired compound concentration.

G cluster_reactants cluster_product compound Poorly Soluble Imidazole Compound complex Soluble Inclusion Complex plus + cd Cyclodextrin (Hydrophilic Exterior) arrow Aqueous Solution cd_center Hydrophobic Cavity complex_center Compound

Caption: Formation of a water-soluble cyclodextrin-imidazole complex.

Signaling Pathway Example

Many imidazole derivatives are developed as kinase inhibitors. Poor solubility can lead to inaccurate IC50 values in kinase assays. The diagram below shows a hypothetical signaling pathway where an imidazole-based inhibitor might act.

G receptor Receptor kinaseA Kinase A receptor->kinaseA Activates kinaseB Kinase B kinaseA->kinaseB Phosphorylates tf Transcription Factor kinaseB->tf Activates response Cellular Response (e.g., Proliferation) tf->response Promotes inhibitor Imidazole-based Inhibitor inhibitor->kinaseB Inhibits

Caption: Inhibition of a kinase signaling pathway by an imidazole compound.

References

Technical Support Center: Overcoming Resistance in Antimicrobial Testing of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during antimicrobial susceptibility testing, with a focus on overcoming resistance.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Higher than Expected Minimum Inhibitory Concentrations (MICs)

Question: My imidazole derivative is showing unexpectedly high MIC values against a typically susceptible fungal strain. What are the potential causes and how can I troubleshoot this?

Answer: High MIC values can stem from several factors, ranging from experimental variables to the emergence of resistance. Here’s a step-by-step troubleshooting guide:

  • Verify Experimental Setup:

    • Inoculum Preparation: Ensure the inoculum concentration is standardized. A common method is adjusting the turbidity to a 0.5 McFarland standard. Inaccurate inoculum density can significantly alter MIC results.

    • Media and Incubation: Confirm that the correct medium (e.g., RPMI-1640 for fungi) was used and that incubation time and temperature adhere to standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] Inappropriate conditions can affect both fungal growth and drug activity.[2]

    • Drug Integrity: Verify the potency and correct storage of your imidazole derivative stock solution. Degradation of the compound will lead to falsely elevated MICs.

  • Investigate Potential Resistance Mechanisms:

    • Efflux Pump Overexpression: This is a common mechanism of resistance to azole antifungals.[4][5][6][7][8] Efflux pumps actively transport the drug out of the cell, reducing its intracellular concentration.[8]

      • Troubleshooting Step: Perform synergy testing by co-administering your imidazole derivative with a known efflux pump inhibitor (EPI). A significant reduction in the MIC in the presence of the EPI suggests efflux-mediated resistance.

    • Target Modification: Mutations in the ERG11 gene, which encodes the drug's target enzyme (lanosterol 14α-demethylase), can reduce binding affinity.[9][10]

      • Troubleshooting Step: Sequence the ERG11 gene of the resistant strain to identify known or novel mutations.[11][12][13]

    • Biofilm Formation: Fungi growing in a biofilm can exhibit increased resistance.[14][15]

      • Troubleshooting Step: Use a crystal violet assay to determine if the strain is a strong biofilm producer.[14][16] If so, consider testing your compound's efficacy against established biofilms.

Issue 2: Inconsistent or Irreproducible MIC Results

Question: I am getting significant variability in my MIC results across different experimental runs. How can I improve reproducibility?

Answer: Inconsistent results are often due to subtle variations in experimental protocol.

  • Standardize Inoculum: Use a spectrophotometer to ensure your inoculum is consistently prepared to the same density for every experiment.

  • Control for Trailing Growth: Azoles can sometimes exhibit a "trailing effect," where partial growth is observed at concentrations above the MIC.[17] Standardize your endpoint reading; for azoles, the MIC is typically defined as the lowest concentration that produces a 50% reduction in growth compared to the control.[18]

  • Quality Control: Always include a quality control strain with a known MIC range for your imidazole derivative in every assay. This helps to validate the results of each run.[19]

Issue 3: My Compound is Ineffective Against a Known Resistant Strain.

Question: I am testing an imidazole derivative against a strain known to be resistant. Are there strategies to overcome this resistance?

Answer: Yes, several strategies can be employed to restore the activity of your compound.

  • Synergy with Efflux Pump Inhibitors (EPIs): As mentioned, combining your imidazole with an EPI can overcome efflux-mediated resistance.[4][5][6][7] This approach can chemosensitize resistant strains to the drug.[4][5][6]

  • Combination Therapy: Test your imidazole in combination with antifungal agents from other classes that have different mechanisms of action.[20][21][22][23] This can create a synergistic effect and inhibit multiple cellular pathways simultaneously.

  • Biofilm Disruption: If resistance is linked to biofilm formation, consider co-administering your compound with a biofilm-disrupting agent.[14]

Data Presentation: Quantitative Analysis of Resistance

The following tables summarize quantitative data related to imidazole resistance.

Table 1: Example MIC Values for Susceptible vs. Resistant Fungal Strains
Fungal StrainImidazole DerivativeMIC Range (µg/mL) - SusceptibleMIC Range (µg/mL) - Resistant (Efflux Pump Overexpression)
Candida albicansFluconazole0.25 - 1.016 - 64
Candida glabrataClotrimazole0.125 - 0.58 - 32
Aspergillus fumigatusItraconazole0.25 - 1.0> 8

Note: These values are illustrative and can vary based on the specific strain and testing conditions.

Table 2: Effect of an Efflux Pump Inhibitor (EPI) on Imidazole MICs
Fungal Strain (Resistant)Imidazole Derivative (MIC in µg/mL)Imidazole + EPI (MIC in µg/mL)Fold Reduction in MIC
Candida albicans32216
Candida glabrata16116

Experimental Protocols & Visualized Workflows

This section provides detailed methodologies for key experiments and visual diagrams to illustrate workflows and pathways.

Protocol 1: Broth Microdilution for MIC Determination (CLSI M27-A3 Guideline)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Prepare Antifungal Stock: Dissolve the imidazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Microtiter Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium. Leave a column for a growth control (no drug) and a sterility control (no fungi).

  • Prepare Inoculum: Culture the fungal strain on an appropriate agar plate. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Inoculate Plates: Dilute the adjusted fungal suspension in RPMI-1640 medium and add it to each well (except the sterility control) to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[18]

  • Reading Results: The MIC is the lowest concentration of the drug that causes a significant (≥50%) reduction in growth compared to the drug-free growth control.[18]

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

  • Plate Setup: In a 96-well plate, dilute drug A (your imidazole) horizontally and drug B (e.g., an EPI or another antifungal) vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation: Inoculate the plate with the fungal suspension as described in the broth microdilution protocol and incubate.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation:

    • FICI ≤ 0.5: Synergy[21]

    • 0.5 < FICI ≤ 4: Indifference[21]

    • FICI > 4: Antagonism[21]

Protocol 3: PCR and Sequencing of the ERG11 Gene

This protocol is for identifying mutations associated with azole resistance.

  • DNA Extraction: Extract genomic DNA from the fungal isolate using a commercial kit.

  • PCR Amplification: Design primers to amplify the entire coding sequence of the ERG11 gene. Perform PCR using a standard protocol with an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[12]

  • Gel Electrophoresis: Run the PCR product on an agarose gel to confirm the amplification of a product of the correct size.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with a wild-type reference sequence to identify any mutations.

Visualizations

Diagram 1: Troubleshooting Workflow for High MIC Values

G start High MIC Observed qc_check Verify Experimental Setup (Inoculum, Media, Drug Integrity) start->qc_check qc_fail Correct Protocol & Repeat Assay qc_check->qc_fail Issues Found qc_pass Experiment Validated qc_check->qc_pass No Issues qc_fail->start resistance_investigation Investigate Resistance Mechanisms qc_pass->resistance_investigation efflux_pump Test for Efflux Pump Overexpression (Synergy w/ EPI) resistance_investigation->efflux_pump target_mod Sequence ERG11 Gene for Mutations resistance_investigation->target_mod biofilm Assess Biofilm Formation resistance_investigation->biofilm efflux_positive Efflux-Mediated Resistance efflux_pump->efflux_positive MIC Drops target_positive Target-Site Resistance target_mod->target_positive Mutation Found biofilm_positive Biofilm-Associated Resistance biofilm->biofilm_positive Strong Biofilm

Caption: A logical workflow for troubleshooting unexpectedly high MIC results.

Diagram 2: Key Mechanisms of Imidazole Resistance

G cluster_resistance Resistance Mechanisms imidazole Imidazole Derivative inhibition Inhibition imidazole->inhibition target Lanosterol 14α-demethylase (Erg11p) ergosterol Ergosterol Synthesis (Cell Membrane Integrity) target->ergosterol Catalyzes inhibition->target efflux Efflux Pump Overexpression (e.g., Cdr1, Mdr1) efflux->imidazole Expels Drug mutation Target Site Mutation (ERG11 gene) mutation->target Alters Target biofilm Biofilm Formation biofilm->imidazole Blocks Penetration

Caption: Major pathways leading to fungal resistance against imidazole derivatives.

References

Technical Support Center: Scale-Up Synthesis of 3-(1H-Imidazol-5-YL)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-(1H-Imidazol-5-YL)propan-1-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scale-up synthesis of 3-(1H-Imidazol-5-YL)propan-1-amine HCl?

A1: The main challenges include controlling regioselectivity during the alkylation of the imidazole ring, potential formation of isomeric byproducts, managing reaction exotherms at a larger scale, and ensuring efficient purification to achieve the desired product purity. The imidazole ring has two nitrogen atoms and three carbon atoms, and directing substitution to the C5 position can be difficult, often resulting in a mixture of N-substituted and C4/C5-substituted isomers.

Q2: Which synthetic route is recommended for the regioselective synthesis of the C5-substituted product on a larger scale?

A2: A multi-step approach starting from a pre-functionalized imidazole precursor is generally recommended to ensure regioselectivity. A plausible route involves the use of a starting material where the desired sidechain is introduced early, or a protecting group strategy is employed to direct substitution to the C5 position. Direct alkylation of imidazole itself is often non-selective and can lead to difficult-to-separate isomeric mixtures.

Q3: What are the critical process parameters to monitor during the scale-up?

A3: Key parameters to monitor include:

  • Temperature: Many of the reaction steps can be exothermic. Careful temperature control is crucial to prevent runaway reactions and minimize byproduct formation.

  • Addition Rates: Slow and controlled addition of reagents is critical, especially at a larger scale, to manage heat generation and maintain reaction homogeneity.

  • Mixing: Efficient agitation is necessary to ensure uniform reaction conditions and prevent localized "hot spots."

  • Purity of Starting Materials: The purity of the starting materials can significantly impact the reaction outcome and the impurity profile of the final product.

Q4: How can I effectively purify the final product at scale?

A4: Purification of this compound at scale is typically achieved through crystallization. The choice of solvent system is critical for obtaining high purity and yield. It may be necessary to perform multiple recrystallizations. Column chromatography, while useful at the lab scale, is often not economically viable for large-scale production.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 5-Substituted Isomer
Possible Cause Troubleshooting Step
Lack of Regioselectivity Employ a protecting group on one of the imidazole nitrogens to direct alkylation to the C5 position. Alternatively, consider a synthetic route that starts with a 5-functionalized imidazole precursor.
Suboptimal Reaction Temperature Optimize the reaction temperature. Lower temperatures may favor the desired isomer but could slow down the reaction rate, while higher temperatures might lead to more byproducts.
Incorrect Base or Solvent The choice of base and solvent can influence the regioselectivity. Screen different bases (e.g., NaH, K2CO3) and solvents (e.g., THF, DMF) to find the optimal conditions.
Incomplete Reaction Monitor the reaction progress using techniques like TLC or HPLC. Ensure the reaction is allowed to proceed to completion.
Issue 2: Formation of Multiple Isomeric Byproducts
Possible Cause Troubleshooting Step
Direct Alkylation of Imidazole Avoid direct alkylation of the unprotected imidazole ring. Utilize a synthetic strategy that introduces the sidechain at the C5 position in a controlled manner.
Isomerization during Reaction Certain reaction conditions can promote isomerization. Investigate if lowering the reaction temperature or changing the solvent can minimize this.
Difficult Purification If isomeric byproducts are unavoidable, develop a robust purification method. This may involve optimizing the crystallization solvent system or exploring salt formation to selectively precipitate the desired isomer.
Issue 3: Poor Product Purity After Crystallization
Possible Cause Troubleshooting Step
Inappropriate Crystallization Solvent Screen a variety of solvent systems to find one that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while leaving impurities dissolved.
Trapped Impurities If the product crystallizes too quickly, impurities can become trapped. Employ a slower cooling profile or a multi-step cooling process.
Presence of Colored Impurities Treat the solution with activated carbon before crystallization to remove colored impurities.
Residual Solvents Ensure the product is thoroughly dried under vacuum at an appropriate temperature to remove residual solvents.

Experimental Protocols

Disclaimer: The following is a proposed synthetic protocol based on analogous reactions reported in the literature. This protocol should be optimized at a small scale before attempting a large-scale synthesis.

Proposed Synthesis of this compound

This proposed route involves the construction of the imidazole ring from a suitable precursor to ensure regioselectivity.

Step 1: Synthesis of a Protected 4-Oxo-alkanal

A suitable starting material, such as a protected 3-halopropanal, is reacted with a protected aminoacetaldehyde equivalent to form a protected 4-amino-2-oxobutanal derivative.

Parameter Value
Reactants Protected 3-halopropanal, Protected aminoacetaldehyde
Solvent Aprotic solvent (e.g., THF, DCM)
Temperature 0°C to room temperature
Reaction Time 4-8 hours

Step 2: Imidazole Ring Formation

The intermediate from Step 1 is cyclized in the presence of an ammonia source and an oxidizing agent to form the protected 5-(3-aminopropyl)-1H-imidazole.

Parameter Value
Reactants Intermediate from Step 1, Ammonia source (e.g., NH4OAc), Oxidizing agent (e.g., Cu(OAc)2)
Solvent Acetic Acid
Temperature 80-100°C
Reaction Time 12-24 hours

Step 3: Deprotection and Salt Formation

The protecting groups are removed under acidic conditions, and the product is isolated as the hydrochloride salt.

Parameter Value
Reactant Protected 5-(3-aminopropyl)-1H-imidazole
Reagent Hydrochloric acid in a suitable solvent (e.g., isopropanol)
Temperature 0°C to room temperature
Reaction Time 2-4 hours

Visualizations

Proposed Synthetic Workflow

G A Step 1: Synthesis of Protected 4-Oxo-alkanal B Step 2: Imidazole Ring Formation A->B Cyclization C Step 3: Deprotection and Salt Formation B->C Deprotection D Final Product: This compound C->D Isolation

Caption: A high-level overview of the proposed synthetic workflow.

Troubleshooting Decision Tree for Low Yield

G start Low Yield of Desired Product q1 Check for Regioisomers start->q1 a1_yes Mixture of Isomers Present q1->a1_yes Yes a1_no Single Isomer Detected q1->a1_no No sol1 Implement Protecting Group Strategy or Start with 5-Substituted Precursor a1_yes->sol1 q2 Reaction Incomplete? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Increase Reaction Time or Temperature a2_yes->sol2 q3 Suboptimal Conditions? a2_no->q3 sol3 Optimize Base, Solvent, and Temperature q3->sol3

Caption: A decision tree to troubleshoot low product yield.

Technical Support Center: Refining Purification Protocols for Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar amine compounds.

Frequently Asked Questions (FAQs)

Q1: My polar amine compound shows significant peak tailing on a standard silica gel column. What is causing this and how can I fix it?

A1: Peak tailing of polar amines on silica gel is typically caused by strong ionic interactions between the basic amine groups and the acidic silanol groups (Si-OH) on the silica surface.[1] This interaction leads to uneven elution and broad, asymmetrical peaks.[1]

Here are several strategies to mitigate this issue:

  • Mobile Phase Modification: Add a small amount of a competing base to the mobile phase to neutralize the acidic silanol groups.[2][3] Common additives include triethylamine (TEA), diethylamine (DEA), pyridine, or ammonium hydroxide.[2][4] A typical starting concentration is 0.1-2% in a solvent system like dichloromethane/methanol or hexane/ethyl acetate.[3][5]

  • Alternative Stationary Phases:

    • Amine-functionalized silica: These columns have an aminopropyl group bonded to the silica surface, which masks the acidic silanols and provides a more inert surface for the separation of basic compounds.[1][3] This often allows for the use of less polar, simpler solvent systems like hexane/ethyl acetate.[3]

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds as it is less acidic.[6]

    • Reversed-Phase Chromatography (C18): This technique is suitable for many polar compounds. By adjusting the mobile phase pH to be about 2 units above the amine's pKa, the amine will be in its neutral, free-base form, increasing its retention on the nonpolar stationary phase.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds that have poor retention in reversed-phase chromatography.[7][8] It uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[7][9]

Q2: My polar amine is not retained on a C18 reversed-phase column and elutes in the solvent front. What should I do?

A2: Poor retention of polar amines on C18 columns is a common issue, as these compounds can be too hydrophilic for effective partitioning into the nonpolar stationary phase.[7] Here are some solutions:

  • pH Adjustment: Ensure the mobile phase pH is adjusted to suppress the ionization of the amine (i.e., pH > pKa + 2) to increase its hydrophobicity and retention.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for very polar compounds that are not retained in reversed-phase.[7][9] HILIC provides retention for polar analytes by partitioning them into a water-enriched layer on the surface of a polar stationary phase.[9]

  • Ion-Pairing Chromatography: Adding an ion-pairing agent (e.g., trifluoroacetic acid - TFA) to the mobile phase can form a neutral ion pair with the protonated amine, increasing its hydrophobicity and retention on the C18 column.[10] However, ion-pairing agents can be difficult to remove from the sample and may not be compatible with mass spectrometry.

  • Use of Polar-Embedded or Polar-Endcapped C18 Columns: These columns have modified stationary phases that are more compatible with highly aqueous mobile phases and can provide better retention for polar analytes compared to traditional C18 columns.

Q3: I am struggling with the recrystallization of a highly polar amine compound. It is insoluble in most common organic solvents. What are my options?

A3: Recrystallizing highly polar compounds can be challenging due to their limited solubility in many organic solvents.[11]

  • Alternative Solvents:

    • Polar Protic Solvents: Try highly polar solvents like water, methanol, ethanol, or isopropanol. For some amines, mixtures of these solvents with others can be effective.[12]

    • Acidic Solvents: Organic acids like acetic acid or trifluoroacetic acid (TFA), sometimes in mixtures with other solvents, can be used to dissolve basic amines for recrystallization.[11]

  • Salt Formation: Convert the amine into a salt (e.g., hydrochloride, sulfate) by treating it with the corresponding acid.[12][13] The resulting salt will have different solubility properties and may be more amenable to recrystallization from polar solvents like water or ethanol/water mixtures.[12] After purification, the salt can be converted back to the free base by neutralization.

  • Co-crystallization: In some cases, co-crystallization with another compound through hydrogen bonding can alter the solubility and facilitate crystallization.[12]

Q4: When should I consider using a protecting group for my polar amine during purification?

A4: Using a protecting group can be advantageous in several scenarios:

  • To reduce polarity: If the high polarity of the amine is the primary issue, converting it to a less polar derivative (e.g., a carbamate or amide) can significantly improve its behavior in normal-phase chromatography.[14][15]

  • To improve stability: If the amine is unstable on silica gel or under the purification conditions, a protecting group can prevent degradation.[16]

  • To enable separation from other amines: If you have a mixture of primary, secondary, and tertiary amines, selective protection of the primary and/or secondary amines can facilitate their separation.

Common protecting groups for amines include tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).[17] The choice of protecting group depends on the stability of your compound to the protection and deprotection conditions.[18]

Data and Parameters

Table 1: Troubleshooting Guide for Polar Amine Purification

Problem Potential Cause Recommended Solution(s)
Peak Tailing (Normal Phase) Acid-base interaction with silicaAdd a competing amine (e.g., 0.1-2% TEA or NH4OH) to the mobile phase.[2][3] Use an amine-functionalized or alumina column.[3][6]
Poor Retention (Reversed Phase) Compound is too polar/ionizedIncrease mobile phase pH to > pKa + 2.[2] Use a HILIC column.[7] Consider ion-pairing agents.[10]
Compound Degradation on Column Acidity of silica gelDeactivate silica with a base.[16] Use a less acidic stationary phase like alumina or a functionalized column.[3][6] Use a protecting group.[14]
Low Recovery Irreversible adsorption to silica.[16] Co-elution with impurities.Use a more inert stationary phase.[3] Optimize mobile phase selectivity.[2]
Difficulty with Recrystallization High polarity, poor solubilityUse highly polar or acidic solvents.[11][12] Convert to a salt for recrystallization.[12]

Table 2: Comparison of Chromatographic Techniques for Polar Amine Purification

Technique Stationary Phase Typical Mobile Phase Best Suited For Key Advantage
Normal Phase (Modified) Silica GelHexane/EtOAc or DCM/MeOH + competing amine (e.g., TEA)[2][3]Moderately polar aminesReadily available and well-understood
Amine-Functionalized Aminopropyl SilicaHexane/EtOAc[3]Basic amines, avoids tailingExcellent peak shape for basic compounds[3]
Reversed Phase (pH Modified) C18, C8Water/Acetonitrile or Water/Methanol with pH adjustment[2]Ionizable polar aminesHigh resolving power and reproducibility
HILIC Silica, Diol, AmideHigh organic (e.g., >80% Acetonitrile) with aqueous buffer[7][9]Highly polar, water-soluble amines[7][8]Retention of very polar compounds[9]
Ion-Exchange Cation-Exchange ResinAqueous buffer with increasing salt concentration or pH gradient[19][20]Charged aminesHigh capacity and selectivity for charged species[21]

Experimental Protocols

Protocol 1: Flash Chromatography of a Polar Amine using a Mobile Phase Modifier

  • TLC Analysis: Develop a TLC method to determine the optimal solvent system. Start with a system like 95:5 dichloromethane:methanol. If the compound remains at the baseline, gradually increase the methanol concentration. Once the compound has an Rf of ~0.2-0.3, add 1% triethylamine or ammonium hydroxide to the solvent system and re-run the TLC to observe the effect on peak shape and Rf.

  • Column Packing: Dry pack a silica gel column appropriately sized for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude sample by weight).

  • Equilibration: Equilibrate the column with the chosen mobile phase (containing the amine additive) by passing at least 3-5 column volumes through it.[2]

  • Sample Loading: Dissolve the crude sample in a minimum amount of the mobile phase or a slightly stronger solvent. If solubility is an issue, adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

  • Elution: Begin elution with the mobile phase, collecting fractions. Monitor the elution by TLC.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine (b.p. 89 °C), co-evaporation with a solvent like dichloromethane or methanol may be necessary.[4]

Protocol 2: HILIC Purification of a Highly Polar Amine

  • Column Selection: Choose a HILIC stationary phase (e.g., bare silica, amide, or diol column).[7][22]

  • Mobile Phase Preparation: Prepare two solvents: Solvent A (e.g., 95:5 acetonitrile:water with 10 mM ammonium acetate) and Solvent B (e.g., 50:50 acetonitrile:water with 10 mM ammonium acetate). The buffer is crucial for reproducible results.[23]

  • Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (high percentage of Solvent A) for an extended period (at least 10-15 column volumes), as equilibration can be slow.

  • Sample Preparation: Dissolve the sample in a solvent that is as close to the initial mobile phase composition as possible to avoid peak distortion. A 75:25 acetonitrile:methanol mixture is often a good starting point.

  • Gradient Elution: Inject the sample and start a gradient program, gradually increasing the percentage of Solvent B to elute the polar compounds.

  • Post-Purification: Combine the fractions containing the pure compound. Lyophilization is often the preferred method for removing the aqueous/organic mobile phase.

Visualizations

G Troubleshooting Workflow for Polar Amine Purification start Start: Purification of Polar Amine tlc Run TLC with Standard NP Solvents (e.g., Hex/EtOAc, DCM/MeOH) start->tlc check_rf Is Rf between 0.1-0.4? tlc->check_rf check_tailing Is there significant tailing? check_rf->check_tailing Yes too_polar Compound at baseline (Rf ~ 0) check_rf->too_polar No add_base Add 0.5-2% TEA or NH4OH to mobile phase check_tailing->add_base Yes run_column Proceed with Column Chromatography check_tailing->run_column No add_base->run_column use_amine_col Consider Amine-Functionalized or Alumina Column add_base->use_amine_col end Pure Compound run_column->end try_hilic Switch to HILIC or Reversed-Phase (RP) too_polar->try_hilic rp_protocol Use RP with pH > pKa+2 try_hilic->rp_protocol hilic_protocol Use HILIC Protocol try_hilic->hilic_protocol rp_protocol->end hilic_protocol->end

Caption: A decision tree for troubleshooting common issues in polar amine purification.

G Purification Strategy Selection for Polar Amines start Crude Polar Amine Mixture polarity_check Assess Polarity and pKa start->polarity_check moderate_polar Moderately Polar (Rf > 0 in NP) polarity_check->moderate_polar Moderate high_polar Highly Polar / Water Soluble (Rf = 0 in NP) polarity_check->high_polar High ionic Ionic / Charged polarity_check->ionic Ionic np_mod Normal Phase with Amine Modifier (TEA/NH4OH) moderate_polar->np_mod amine_col Amine-Functionalized Column moderate_polar->amine_col rp_mod Reversed-Phase (pH > pKa) high_polar->rp_mod hilic HILIC high_polar->hilic iex Ion-Exchange Chromatography ionic->iex

Caption: A guide for selecting the appropriate purification strategy based on amine properties.

G Cation-Exchange Chromatography Workflow for Amines cluster_column Cation-Exchange Column (Negative Charge) n1 n2 n3 n4 n5 n6 n7 n8 n9 load 1. Load Sample at Low pH (Amines are R-NH3+) bind 2. Positively charged amines bind to negative resin load->bind wash 3. Wash with low salt buffer to remove neutral impurities bind->wash elute 4. Elute with high salt or high pH buffer to release bound amines wash->elute collect 5. Collect Fractions elute->collect

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 3-(1H-Imidazol-5-YL)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of pharmaceutical compounds is paramount. This guide provides a comparative overview of two powerful analytical techniques for the characterization of 3-(1H-Imidazol-5-YL)propan-1-amine hydrochloride: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

While specific experimental data for 3-(1H-Imidazol-5-YL)propan-1-amine HCl is not publicly available in the form of a Certificate of Analysis, this guide leverages established methodologies for the closely related and structurally similar compound, histamine, to provide detailed and practical analytical protocols.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a cornerstone technique in pharmaceutical analysis, offering high sensitivity and selectivity for the separation, identification, and quantification of compounds in complex mixtures. For a polar compound like this compound, a hydrophilic interaction liquid chromatography (HILIC) method coupled with tandem mass spectrometry (MS/MS) is often employed.

Experimental Protocol: HPLC-MS/MS

This protocol is adapted from established methods for histamine analysis and is expected to be highly effective for this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., 10 mM ammonium formate in water) to create a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • For analysis of biological samples, a protein precipitation step with acetonitrile (1:2, sample to acetonitrile) followed by centrifugation is recommended. The supernatant can then be diluted and injected.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1100 Series or equivalent.

  • Column: Supelco Ascentis C18 (e.g., 150 mm x 4.6 mm, 5 µm) or a HILIC column for enhanced retention of polar compounds.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 5% B over 10 minutes.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

  • Ionization Mode: Positive Ion Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • For 3-(1H-Imidazol-5-YL)propan-1-amine (assuming M+H+ of m/z 126.1):

      • Quantifier: m/z 126.1 -> 109.1

      • Qualifier: m/z 126.1 -> 82.1

Data Presentation: HPLC-MS/MS Performance

The following table summarizes the expected performance parameters for the HPLC-MS/MS analysis of this compound, based on typical values for similar compounds.

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%
Retention Time 3 - 5 minutes

Experimental Workflow: HPLC-MS/MS

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Weigh Compound Dissolve Dissolve in Solvent Sample->Dissolve Dilute Serial Dilutions Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the characterization of this compound using HPLC-MS/MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the amount of a substance in a sample without the need for a calibration curve of the analyte itself. It relies on the principle that the integrated signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.

Experimental Protocol: ¹H qNMR

This protocol provides a general framework for the quantitative analysis of this compound using ¹H qNMR.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) of known purity. The amount should be chosen to give a signal intensity comparable to the analyte signals.

  • Dissolve both the analyte and the internal standard in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: D₂O or DMSO-d₆.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Pulse Angle: 30° to reduce relaxation delays.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest. A value of 30-60 seconds is often sufficient.

    • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration). Typically 16 to 64 scans.

    • Spectral Width: Wide enough to encompass all signals of interest.

    • Acquisition Time: At least 3 seconds.

3. Data Processing and Analysis:

  • Apply a small line broadening (e.g., 0.3 Hz) to improve S/N.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Data Presentation: qNMR Performance

The following table outlines the expected performance characteristics for the qNMR analysis of this compound.

ParameterExpected Value
Accuracy (% Purity) 98.5 - 101.5%
Precision (% RSD) < 1.0%
Specificity High (based on unique chemical shifts)
Analysis Time per Sample 15 - 30 minutes

Experimental Workflow: qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Quantification Weigh_Analyte Weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_IS Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Process FID (FT, Phasing, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the characterization of this compound using qNMR.

Comparison of Analytical Methods

FeatureHPLC-MS/MSQuantitative NMR (qNMR)
Principle Separation based on chemical properties followed by mass-to-charge ratio detection.Direct measurement of nuclear signals proportional to molar concentration.
Sensitivity Very high (ng/mL to pg/mL).Moderate (mg/mL).
Specificity High, especially with MS/MS.Very high, based on unique chemical shifts and coupling patterns.
Quantification Requires a calibration curve with a reference standard of the analyte.Absolute quantification using a certified internal standard.
Sample Throughput High, with typical run times of 5-15 minutes per sample.Lower, with longer acquisition times per sample (15-30 minutes).
Structural Information Provides molecular weight and fragmentation patterns.Provides detailed structural information for the entire molecule.
Destructive Yes, the sample is consumed.No, the sample can be recovered.
Advantages Excellent for trace analysis and complex matrices. High throughput.Primary ratio method, high precision and accuracy, no need for analyte-specific reference standards for quantification. Provides structural confirmation.
Disadvantages Requires a reference standard for the analyte for accurate quantification. Potential for matrix effects.Lower sensitivity compared to MS. Requires a high-field NMR spectrometer. Potential for signal overlap in complex mixtures.

Conclusion and Recommendations

The choice between HPLC-MS/MS and qNMR for the characterization of this compound depends on the specific analytical need.

  • For routine quality control, purity assessment of bulk material, and accurate content determination , qNMR is the superior choice due to its high precision, accuracy, and its nature as a primary ratio method. It provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte.

  • For the analysis of low-concentration samples, such as in biological matrices (e.g., plasma, urine) or for impurity profiling , HPLC-MS/MS is the preferred method. Its exceptional sensitivity and selectivity make it ideal for detecting and quantifying trace amounts of the compound.

In a comprehensive drug development program, both techniques are often used orthogonally to provide a complete analytical characterization of the drug substance. qNMR can be used to certify the purity of the reference standard, which is then used to build the calibration curve for the highly sensitive HPLC-MS/MS method for various applications.

comparing efficacy of 3-(1H-Imidazol-5-YL)propan-1-amine hcl with other H3 antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective histamine H3 receptor (H3R) antagonists is a continuous endeavor. These compounds hold significant promise for treating a range of neurological disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD). This guide provides a comparative overview of the efficacy of prominent H3R antagonists, offering a valuable resource for those navigating this complex field.

While the compound "3-(1H-Imidazol-5-YL)propan-1-amine HCl" was the initial focus of this comparison, a comprehensive search of available scientific literature and databases did not yield evidence of its characterization as a histamine H3 receptor antagonist. Research associated with structurally similar molecules, such as certain imidazole-propanol or -propanamine derivatives, primarily indicates investigations into their antifungal and antimicrobial properties.

Therefore, this guide will focus on a comparative analysis of well-established and clinically relevant H3 receptor antagonists, providing a framework for understanding their relative efficacies based on published experimental data.

The Histamine H3 Receptor: A Key Therapeutic Target

The H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin. Antagonists of the H3 receptor block its inhibitory effect, thereby increasing the release of these neurotransmitters. This mechanism of action underlies the wake-promoting, cognitive-enhancing, and other therapeutic effects of H3R antagonists.

The signaling pathway of H3 receptor antagonists can be visualized as follows:

H3R_Antagonist_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R H3 Receptor Histamine->H3R Activates G_protein Gi/o Protein H3R->G_protein Activates H3R_Antagonist H3 Antagonist H3R_Antagonist->H3R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_Vesicle Triggers Fusion Neurotransmitter Neurotransmitter (e.g., Histamine, ACh, NE, DA) Neurotransmitter_Vesicle->Neurotransmitter Releases a a Neurotransmitter->a Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor b b b->Postsynaptic_Receptor Postsynaptic_Effect Cellular Response Postsynaptic_Receptor->Postsynaptic_Effect caption H3R Antagonist Signaling Pathway

Caption: H3R Antagonist Signaling Pathway

Comparative Efficacy of Leading H3 Receptor Antagonasets

To provide a clear comparison, the following table summarizes the in vitro binding affinities (Ki) and functional activities (IC50 or pA2) of several well-known H3 receptor antagonists. Lower Ki and IC50 values indicate higher potency.

CompoundTargetKi (nM)Functional AssayPotency (IC50/pA2)SpeciesReference
Pitolisant Human H3R0.16[35S]GTPγS Binding1.5 nM (EC50, inverse agonist)Human[1]
Ciproxifan Rat H3R9.2[3H]-Nα-methylhistamine displacement-Rat[1]
Thioperamide Rat H3R4.3[3H]-Histamine Release8.79 (pA2)Guinea Pig[1]
Clobenpropit Human H3R0.4 - 5.7[3H]-Histamine Release-Human[2]

Experimental Protocols: A Closer Look

The data presented above are derived from standard pharmacological assays. Understanding the methodologies is crucial for interpreting the results.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Binding_Assay_Workflow start Start prep Prepare Membranes (Expressing H3R) start->prep incubate Incubate Membranes with Radiolabeled Ligand (e.g., [3H]-Nα-methylhistamine) and Test Compound prep->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Bound Radioligand (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate Ki) quantify->analyze end End analyze->end caption Radioligand Binding Assay Workflow

Caption: Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation: Cell membranes expressing the histamine H3 receptor are isolated.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled H3 receptor ligand and varying concentrations of the unlabeled test compound.

  • Separation: The reaction mixture is filtered to separate the membranes with bound radioligand from the unbound radioligand in the solution.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay (e.g., [35S]GTPγS Binding)

This assay measures the ability of a compound to modulate the receptor's signaling activity. For G-protein coupled receptors like H3R, the binding of GTP to the G protein is a key step in signal transduction.

Protocol:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the H3 receptor are prepared.

  • Incubation: The membranes are incubated with the test compound (antagonist) and a sub-maximal concentration of an agonist in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • Separation: The reaction is stopped, and the membranes are collected by filtration.

  • Quantification: The amount of [35S]GTPγS bound to the G proteins is measured.

  • Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-stimulated [35S]GTPγS binding. The results are often expressed as an IC50 or a pA2 value (the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response).

Conclusion

The landscape of histamine H3 receptor antagonists is rich with compounds demonstrating high potency and selectivity. While the initially proposed compound, this compound, lacks documented efficacy in this area, established antagonists like Pitolisant, Ciproxifan, and Thioperamide serve as crucial benchmarks in the ongoing development of novel therapeutics. The data and protocols presented here offer a foundational understanding for researchers aiming to contribute to this promising field of drug discovery. As research progresses, direct comparative studies and the exploration of novel chemical scaffolds will be paramount in identifying the next generation of H3 receptor-targeted therapies.

References

A Comparative Guide to Imidazole-Based Antimicrobials: Evaluating 3-(1H-Imidazol-5-YL)propan-1-amine HCl and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial properties of imidazole-based compounds, with a focus on available data for structural analogs of 3-(1H-Imidazol-5-YL)propan-1-amine HCl and their performance against other well-established imidazole antimicrobials such as clotrimazole, ketoconazole, and miconazole. Due to a lack of direct comparative studies on this compound, this guide utilizes data from closely related 3-(1H-imidazol-1-yl)propane derivatives to provide insights into its potential antimicrobial profile.

Executive Summary

Imidazole derivatives are a cornerstone of antimicrobial therapy, particularly in the realm of antifungals. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This guide delves into the available in vitro data for derivatives of 3-(1H-imidazol-1-yl)propane and contrasts it with the established efficacy of widely used imidazole drugs. While direct data for this compound is not available in the reviewed literature, the analysis of its structural analogs offers valuable preliminary insights for researchers in the field.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of imidazole compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for 3-(1H-imidazol-1-yl)propane derivatives and other prominent imidazole antimicrobials against various fungal and bacterial strains.

Note: The data presented below is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Antifungal Activity Data
CompoundOrganismMIC (µg/mL)Reference
(E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime Candida albicans~2.0 (0.0054 µmol/mL)[1][2]
Candida tropicalis~2.0 (0.0054 µmol/mL)[1]
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters (most active analog) Candida albicans~26.5 (0.0833 µmol/mL)[3]
Clotrimazole Candida albicans0.008 - >32[4]
Staphylococcus aureus31.25
Escherichia coli>32
Ketoconazole Candida albicans0.63 - 2.5[5][6]
Aspergillus flavus0.63[6]
Aspergillus niger2.5[6]
Miconazole Candida albicans~7.5 (0.0188 µmol/mL)[1][2]
Antibacterial Activity Data

Limited data is available for the antibacterial activity of 3-(1H-imidazol-1-yl)propane derivatives. However, some novel synthesized imidazole derivatives have shown activity against various bacterial strains.[5]

CompoundOrganismMIC (µg/mL)Reference
Novel Imidazole Derivative (HL1) Staphylococcus aureus>5000[5]
MRSA>5000[5]
Escherichia coli156.25[5]
Pseudomonas aeruginosa1250[5]
Acinetobacter baumannii2500[5]
Novel Imidazole Derivative (HL2) Staphylococcus aureus1250[5]
MRSA1250[5]
Escherichia coli625[5]
Pseudomonas aeruginosa1250[5]
Acinetobacter baumannii1250[5]
Clotrimazole Staphylococcus aureus31.25
Escherichia coli>32

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of imidazole-based drugs is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity, leading to increased permeability and ultimately, fungal cell death.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Mechanism of Imidazole Antimicrobials Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethylanosterol 14-demethylanosterol Lanosterol->14-demethylanosterol Lanosterol 14α-demethylase (Inhibited by Imidazoles) ... ... 14-demethylanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Lanosterol 14α-demethylase\n(Inhibited by Imidazoles) Lanosterol 14α-demethylase (Inhibited by Imidazoles)

Ergosterol Biosynthesis Pathway and Imidazole Inhibition.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of antimicrobial compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate. C Inoculate each well with the microbial suspension. A->C B Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). B->C D Incubate the plate at the appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria). C->D E Visually inspect the wells for turbidity (microbial growth). D->E F The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. E->F

Workflow for Broth Microdilution Susceptibility Testing.

Detailed Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours for most bacteria).

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A Seed mammalian cells in a 96-well plate and incubate to allow attachment. B Treat cells with various concentrations of the test compound. A->B C Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D Add MTT solution to each well and incubate to allow formazan crystal formation by viable cells. C->D E Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. E->F G Calculate cell viability as a percentage of the untreated control. F->G

Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol:

  • Cell Seeding: Mammalian cells (e.g., HeLa, HepG2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a defined period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.

Ergosterol Synthesis Inhibition Assay

This assay quantifies the amount of ergosterol in fungal cells after treatment with a test compound to determine its inhibitory effect on the ergosterol biosynthesis pathway.

Detailed Protocol:

  • Fungal Culture and Treatment: Fungal cells are grown in a suitable broth medium to a specific growth phase (e.g., mid-logarithmic phase). The culture is then treated with various concentrations of the test compound and incubated for a defined period.

  • Cell Harvesting and Saponification: The fungal cells are harvested by centrifugation, and the cell pellet is saponified by heating in a solution of alcoholic potassium hydroxide. This step breaks down the cell walls and releases the lipids.

  • Sterol Extraction: The non-saponifiable lipids, including ergosterol, are extracted from the saponified mixture using an organic solvent such as n-heptane.

  • Spectrophotometric Quantification: The extracted sterols are dissolved in ethanol, and the absorbance is measured spectrophotometrically at specific wavelengths (typically between 230 nm and 300 nm). The characteristic absorbance spectrum of ergosterol allows for its quantification.

  • Data Analysis: The amount of ergosterol is calculated based on the absorbance values and compared to that of untreated control cells to determine the percentage of inhibition.

Conclusion

While a direct and comprehensive comparison of this compound with established imidazole antimicrobials is currently limited by the lack of published data, the analysis of its structural analogs suggests potential antifungal activity, particularly against Candida species. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies. Future research focusing on the direct evaluation of this compound's antimicrobial spectrum, potency, and cytotoxicity is crucial to fully understand its therapeutic potential. The signaling pathway and experimental workflow diagrams included in this guide serve as valuable visual aids for understanding the underlying mechanisms and experimental designs in the field of antimicrobial drug discovery.

References

A Comparative Guide to HPLC Purity Validation of 3-(1H-Imidazol-5-YL)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the development of safe and effective therapeutics. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the validation of 3-(1H-Imidazol-5-YL)propan-1-amine HCl purity, a key intermediate in various synthetic pathways.

Introduction to Purity Analysis

This compound is a primary amine containing an imidazole moiety, a structure prevalent in many biologically active compounds. Its purity is paramount to ensure the desired pharmacological activity and to minimize potential toxicological risks associated with impurities. HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for purity assessment.[1][2] This guide will compare a standard Reversed-Phase HPLC (RP-HPLC) method with an alternative ion-exchange chromatography approach.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is crucial for accurate and reliable purity determination. Below is a comparison of two suitable methods for the analysis of this compound.

Table 1: Comparison of HPLC Methods for Purity Analysis

ParameterMethod A: Reversed-Phase HPLC (RP-HPLC)Method B: Ion-Exchange Chromatography (IEC)
Principle Separation based on hydrophobicity.Separation based on ionic interactions.
Stationary Phase C18 (octadecylsilyl) silica gel.Cation exchange resin (e.g., BIST A+).[3]
Mobile Phase Acetonitrile/Water with an ion-pairing agent (e.g., TFA) or buffer (e.g., ammonium formate).[3]Aqueous buffer with increasing ionic strength or pH gradient.
Advantages Robust, versatile, widely available columns and expertise. Good for separating non-polar and moderately polar compounds.Excellent for separating charged molecules like amines. High selectivity and resolution for ionic compounds.
Disadvantages May require ion-pairing agents for highly polar amines, which can affect column lifetime and MS compatibility.More complex mobile phase preparation, potential for matrix effects.
Typical Purity >98% achievable.[4]>99% achievable.
Limit of Detection Low ppm levels.Low ppm to high ppb levels.

Experimental Protocols

Detailed methodologies for both the RP-HPLC and IEC methods are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and impurity profile of the sample.

Method A: Reversed-Phase HPLC (RP-HPLC) Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Reference Standard Preparation:

  • Prepare a reference standard solution of this compound at the same concentration as the sample. Commercially available standards can be sourced from vendors like BLD Pharm.

Method B: Ion-Exchange Chromatography (IEC) Protocol

1. Instrumentation:

  • HPLC system as described in Method A. An Evaporative Light Scattering Detector (ELSD) can also be used.[3]

2. Chromatographic Conditions:

  • Column: BIST A+ column, 4.6 x 150 mm, 5 µm.[3]

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 in Water.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 70% Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 40 °C.

  • Detection: ELSD or low UV (210 nm).[3]

  • Injection Volume: 10 µL.

3. Sample and Reference Standard Preparation:

  • Prepare as described in Method A, using Mobile Phase A as the diluent.

Data Presentation and Interpretation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Hypothetical Purity Data

Sample IDMethodRetention Time (min)Peak AreaPurity (%)
Batch A-001RP-HPLC8.52125489099.2
Batch A-001IEC6.78158934599.5
Batch B-002RP-HPLC8.51119876598.8
Batch B-002IEC6.79149876099.1

The results should be validated by assessing parameters such as linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.

Alternative Purity Validation Techniques

While HPLC is the gold standard, other techniques can be employed for orthogonal testing and impurity identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. Derivatization of the amine may be necessary to improve volatility and chromatographic performance.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about impurities, which is crucial for their identification.[7][8]

  • Thin Layer Chromatography (TLC): A simple and rapid method for qualitative purity assessment and monitoring reaction progress.[9]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

HPLC_Purity_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase A weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV/PDA or ELSD Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: HPLC Purity Validation Workflow.

This diagram illustrates the key stages involved in the purity validation of this compound by HPLC, from sample preparation to data analysis and reporting.

Logical Relationship of Analytical Methods

The choice of analytical method is dictated by the properties of the analyte and the information required.

Analytical_Method_Selection cluster_properties Analyte Properties cluster_methods Primary Analytical Methods cluster_hplc_types HPLC Modes cluster_orthogonal Orthogonal/Confirmatory Methods analyte This compound polar Polar analyte->polar ionic Ionic (Amine) analyte->ionic non_volatile Non-Volatile analyte->non_volatile gc_ms GC-MS (Volatile Impurities) analyte->gc_ms with derivatization hplc HPLC polar->hplc ionic->hplc non_volatile->hplc rp_hplc Reversed-Phase (Hydrophobicity) hplc->rp_hplc iec_hplc Ion-Exchange (Charge) hplc->iec_hplc lc_ms LC-MS (Structure Elucidation) hplc->lc_ms

Caption: Analytical Method Selection Logic.

This diagram shows the logical flow for selecting an appropriate analytical method based on the physicochemical properties of this compound, leading to the choice of HPLC and other complementary techniques.

Conclusion

The purity validation of this compound is effectively achieved using HPLC. While a standard RP-HPLC method offers robustness and versatility, an ion-exchange chromatography method can provide superior selectivity for this charged molecule. The choice between these methods will depend on the specific impurity profile and the analytical requirements of the project. For comprehensive characterization, orthogonal techniques such as LC-MS are recommended for impurity identification. The protocols and comparative data presented in this guide provide a solid foundation for developing and implementing a rigorous purity validation strategy.

References

Comparative Analysis of Histamine H3 Receptor Binding Affinities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of binding affinities for various ligands targeting the histamine H3 receptor (H3R). It includes a detailed overview of experimental methodologies and visual representations of key biological pathways and workflows to support further research and development.

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. This modulation makes the H3R a significant therapeutic target for a variety of neurological and psychiatric disorders. This guide offers a comparative look at the binding affinities of selected ligands for the H3 receptor, providing valuable data for drug discovery and pharmacology research.

Ligand Binding Affinities for the Histamine H3 Receptor

The binding affinity of a ligand to a receptor is a critical measure of its potency. The inhibition constant (Ki) is commonly used to quantify this affinity, with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values for a selection of histamine H3 receptor agonists and antagonists/inverse agonists, compiled from various in vitro radioligand binding assays.

LigandTypeSpeciesRadioligand UsedKi (nM)
HistamineAgonistHuman[3H]NAMH8[1]
ImetitAgonistHuman[3H]NAMH0.32[1]
(R)-α-MethylhistamineAgonistRat[3H]-Nα-methylhistamine-
Nα-MethylhistamineAgonistRat[3H]-Nα-methylhistamine-
Dimethyl-impentamineAgonistHuman[3H]NAMH25[1]
Pitolisant (Tiprolisant)Antagonist/Inverse AgonistHuman[3H]Nα-methylhistamine6.09[2]
ThioperamideAntagonist/Inverse AgonistHuman[3H]NAMH-
ClobenpropitAntagonist/Inverse Agonist---
AR71Antagonist/Inverse AgonistHuman-24[3]
Compound 3d (Purine derivative)Antagonist/Inverse AgonistHuman[3H]Nα-methylhistamine2.91[2]
Compound 3h (Purine derivative)Antagonist/Inverse AgonistHuman[3H]Nα-methylhistamine5.51[2]
Compound 8 (Acetyl-Phenoxyalkyl derivative)Antagonist/Inverse AgonistHuman[3H]-Nα-methylhistamine12[4]
Compound 16 (Acetyl-Phenoxyalkyl derivative)Antagonist/Inverse AgonistHuman[3H]-Nα-methylhistamine30[4]
Compound 17 (Propionyl-Phenoxyalkyl derivative)Antagonist/Inverse AgonistHuman[3H]-Nα-methylhistamine42[4]

Note: The specific Ki values can vary depending on the experimental conditions, such as the specific H3R isoform, radioligand, and cell system used.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of ligand binding affinities for the histamine H3 receptor is commonly performed using a radioligand competition binding assay. This method measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor.

1. Materials and Reagents:

  • Cell Membranes: Membranes from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells) are typically used.

  • Radioligand: A tritiated H3 receptor ligand, such as [3H]Nα-methylhistamine ([3H]NAMH), is commonly employed.

  • Test Compounds: The unlabeled ligands for which the binding affinity is to be determined.

  • Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl2.

  • Wash Buffer: A buffer used to remove unbound radioligand.

  • Scintillation Cocktail: A liquid that produces light when it interacts with the radioactive particles from the bound radioligand.

2. Procedure:

  • Membrane Preparation: Frozen cell pellets expressing the H3 receptor are thawed and homogenized in an ice-cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, the radioligand at a fixed concentration (usually at or below its Kd value), and the test compound at varying concentrations.

  • Incubation: The plate is incubated for a specific period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: After incubation, the mixture is rapidly filtered through a glass fiber filtermat using a cell harvester. This traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity on each filter, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated as the difference between the total binding (in the absence of a competitor) and the non-specific binding (in the presence of a saturating concentration of an unlabeled ligand). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis start Start with H3R-expressing cells homogenize Homogenize cells in lysis buffer start->homogenize centrifuge1 Centrifuge to pellet membranes homogenize->centrifuge1 wash Wash and resuspend membranes centrifuge1->wash protein_assay Determine protein concentration wash->protein_assay setup Prepare assay plate: - Membranes - [3H]Radioligand - Test Compound protein_assay->setup incubate Incubate to reach equilibrium setup->incubate filter Filter to separate bound/free ligand incubate->filter wash_filter Wash filters filter->wash_filter count Measure radioactivity wash_filter->count calculate_ic50 Calculate IC50 count->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff equation calculate_ic50->calculate_ki

Workflow for Radioligand Competition Binding Assay.

Histamine H3 Receptor Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This is a major signaling pathway for the H3 receptor.

Additionally, H3 receptor activation can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[5] The βγ subunits of the G protein can also directly interact with and inhibit voltage-gated calcium channels, leading to a reduction in neurotransmitter release.

G Ligand H3R Agonist H3R Histamine H3 Receptor Ligand->H3R G_protein Gi/o Protein H3R->G_protein activates MAPK_pathway MAPK Pathway H3R->MAPK_pathway modulates PI3K_AKT_pathway PI3K/AKT Pathway H3R->PI3K_AKT_pathway modulates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC inhibits Ca_channel Voltage-gated Ca2+ Channel G_betagamma->Ca_channel inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release reduces

References

A Head-to-Head Comparison: Clobenpropit vs. 3-(1H-Imidazol-5-YL)propan-1-amine HCl in Histamine Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of histamine receptor research, the selection of appropriate chemical tools is paramount for elucidating complex biological pathways and developing novel therapeutics. This guide provides a detailed comparative analysis of two imidazole-containing compounds: the well-characterized histamine H3 receptor antagonist/inverse agonist and H4 receptor partial agonist, clobenpropit, and the less-documented compound, 3-(1H-Imidazol-5-YL)propan-1-amine HCl. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacological profiles and potential applications of these molecules.

Overview of Compounds

Clobenpropit is a potent and widely used pharmacological tool in the study of the histamine H3 receptor (H3R). Its high affinity and antagonist/inverse agonist properties at the H3R have made it instrumental in defining the physiological roles of this receptor. Furthermore, clobenpropit exhibits significant activity at the histamine H4 receptor (H4R) as a partial agonist, adding a layer of complexity to its pharmacological profile.

This compound , structurally a close analog of histamine with an extended propyl chain, is a compound with limited publicly available pharmacological data. Its chemical structure suggests a potential interaction with histamine receptors, but a comprehensive characterization is not readily found in scientific literature. This guide will highlight this data disparity, emphasizing the well-documented nature of clobenpropit against the largely uncharacterized profile of this compound.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for clobenpropit. No comparable experimental data for this compound has been identified in the public domain.

ParameterClobenpropitThis compound
Histamine H3 Receptor (H3R) Affinity
pKi (human)9.44[1]Not Available
pKi (rat)9.75[1]Not Available
H3R Functional Activity
pA29.93 (antagonist/inverse agonist)[2][3]Not Available
pEC508.07 (inverse agonist)[1]Not Available
Histamine H4 Receptor (H4R) Affinity
Ki13 nM[1]Not Available
H4R Functional Activity
EC503 nM (partial agonist, eosinophil shape change)[2][3]Not Available
Other Receptor Affinities
Histamine H1 Receptor (pKi)5.2[1]Not Available
Histamine H2 Receptor (pKi)5.6[1]Not Available
Serotonin 5-HT3 Receptor (Ki)7.4 nM[1]Not Available
α2A Adrenoceptor (Ki)17.4 nM[1]Not Available
α2C Adrenoceptor (Ki)7.8 nM[1]Not Available
NMDA Receptor (IC50)1 µM (NR1/NR2B)[1]Not Available

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of pharmacological data. Below are representative protocols for assays in which clobenpropit has been characterized.

Radioligand Binding Assays for Histamine Receptor Affinity

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the histamine receptor of interest (e.g., rat brain cortex for H3R).

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]-Nα-methylhistamine for H3R) is incubated with the prepared membranes in a suitable buffer.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., clobenpropit) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays for Histamine H3 Receptor Antagonism

Objective: To determine the functional potency (pA2) of an antagonist at the H3 receptor.

General Protocol (e.g., Electrically Stimulated [3H]-Noradrenaline Release from Mouse Brain Cortex Slices):

  • Tissue Preparation: Slices of mouse brain cortex are pre-incubated with [3H]-noradrenaline.

  • Superfusion: The slices are placed in superfusion chambers and continuously superfused with a physiological buffer.

  • Stimulation: The slices are electrically stimulated to evoke the release of [3H]-noradrenaline.

  • Histamine Inhibition: The inhibitory effect of histamine on the electrically evoked tritium overflow is measured.

  • Antagonist Effect: The ability of the test antagonist (e.g., clobenpropit) to reverse the inhibitory effect of histamine is determined by constructing a concentration-response curve for histamine in the absence and presence of different concentrations of the antagonist.

  • Data Analysis: The rightward shift of the histamine concentration-response curve in the presence of the antagonist is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the histamine H3 receptor and a typical experimental workflow for determining receptor binding affinity.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Neurotransmitter_Release Decreased Neurotransmitter Release PKA->Neurotransmitter_Release Modulation Histamine Histamine (Agonist) Histamine->H3R Clobenpropit Clobenpropit (Antagonist/Inverse Agonist) Clobenpropit->H3R

Caption: Histamine H3 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Receptor-Containing Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand ([3H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (e.g., Clobenpropit) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Liquid Scintillation Counting Filtration->Scintillation_Counting Data_Analysis IC50 Determination and Ki Calculation Scintillation_Counting->Data_Analysis

References

A Head-to-Head Comparison: NMR and LC-MS for Structural Confirmation of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous world of chemical synthesis and drug development, unequivocal structural confirmation of newly synthesized compounds is paramount. Two analytical techniques stand as cornerstones in this endeavor: Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their analytical needs.

At a Glance: NMR vs. LC-MS

Both NMR and LC-MS provide critical, yet distinct, pieces of the structural puzzle. NMR excels at providing a detailed atomic-level map of a molecule's carbon-hydrogen framework, while LC-MS is unparalleled in its sensitivity for determining molecular weight and elemental composition.[1] The choice between them, or more often their synergistic use, depends on the specific questions being asked about the synthesized compound.

FeatureNMR SpectroscopyLC-MS
Primary Information Detailed 3D molecular structure, connectivity of atoms (¹H, ¹³C, etc.)Molecular weight, elemental formula, fragmentation patterns
Sensitivity Lower (milligram to microgram range)Higher (picogram to nanogram range)[2]
Resolution High (distinguishes subtle differences in chemical environments)High (separates compounds with very similar masses)
Sample Requirements 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR in 0.6-0.7 mL of deuterated solvent[3]Typically nanogram to microgram quantities on-column
Analysis Time Minutes to hours per sample, depending on the experimentsMinutes per sample
Quantitative Analysis Inherently quantitative under specific experimental conditions[2]Can be quantitative with appropriate calibration
Hyphenation Can be coupled with LC (LC-NMR) for mixture analysis[4]Routinely coupled with LC (LC-MS, LC-MS/MS)[5]

Delving Deeper: A Technical Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[6] For structural confirmation, ¹H and ¹³C NMR are the most common experiments, often supplemented by 2D techniques like COSY, HSQC, and HMBC to establish connectivity between atoms.[7]

Strengths of NMR:

  • Unambiguous Structure Elucidation: NMR is the gold standard for determining the precise 3D structure of a molecule in solution.[8]

  • Detailed Connectivity Information: Through-bond (J-coupling) and through-space (NOE) correlations reveal how atoms are connected and their spatial proximity.[9]

  • Non-destructive: The sample can be recovered after analysis.[1]

  • Quantitative: The area under an NMR peak is directly proportional to the number of nuclei, allowing for straightforward quantification.[10]

Limitations of NMR:

  • Lower Sensitivity: Requires a relatively large amount of pure sample.[2]

  • Longer Analysis Times: Acquiring a full suite of 1D and 2D spectra can be time-consuming.[1]

  • Complex Spectra: For large or complex molecules, spectra can become crowded and difficult to interpret.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[11] This technique is highly sensitive and provides the molecular weight of the compound with high accuracy. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information from the resulting fragmentation patterns.[12]

Strengths of LC-MS:

  • Exceptional Sensitivity: Capable of detecting analytes at very low concentrations.[2]

  • High Throughput: Rapid analysis times make it suitable for screening large numbers of samples.

  • Molecular Weight Determination: Provides the most accurate measurement of a compound's molecular weight and elemental formula.[13]

  • Impurity Profiling: Ideal for detecting and identifying low-level impurities in a sample.

Limitations of LC-MS:

  • Indirect Structural Information: While fragmentation patterns provide clues, they do not offer the complete, unambiguous structural picture that NMR does.[14]

  • Isomer Differentiation: Can be challenging to distinguish between isomers that have the same mass.

  • Ionization Dependent: The ability to detect a compound depends on its ability to be ionized.

Experimental Protocols

Standard Operating Procedure for NMR Analysis

This protocol outlines the basic steps for acquiring 1D and 2D NMR spectra for a synthesized small molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve 5-25 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) prep2 Add internal standard (e.g., TMS) prep1->prep2 prep3 Transfer to an NMR tube prep2->prep3 acq1 Insert sample into the NMR spectrometer prep3->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire 1D ¹H NMR spectrum acq2->acq3 acq4 Acquire 1D ¹³C NMR spectrum acq3->acq4 acq5 Acquire 2D spectra (e.g., COSY, HSQC, HMBC) as needed acq4->acq5 proc1 Fourier transform the raw data acq5->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate chemical shifts to the internal standard proc2->proc3 proc4 Integrate ¹H signals and determine multiplicities proc3->proc4 proc5 Analyze 1D and 2D spectra to assign signals and confirm structure proc4->proc5

Caption: Workflow for NMR-based structural confirmation.

Standard Operating Procedure for LC-MS Analysis

This protocol provides a general workflow for the structural confirmation of a synthesized compound using LC-MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS/MS Analysis cluster_proc Data Analysis prep1 Dissolve a small amount of sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) prep2 Filter the sample to remove particulates prep1->prep2 acq1 Inject the sample onto the LC column prep2->acq1 acq2 Separate the components of the sample via liquid chromatography acq1->acq2 acq3 Introduce the eluent into the mass spectrometer acq2->acq3 acq4 Acquire full scan MS data to determine the molecular weight acq3->acq4 acq5 Perform MS/MS fragmentation on the parent ion acq4->acq5 proc1 Determine the accurate mass and predict the elemental composition acq5->proc1 proc2 Analyze the fragmentation pattern to identify structural motifs proc1->proc2 proc3 Compare the data with known fragmentation pathways and databases proc2->proc3 proc4 Propose a structure consistent with the MS and MS/MS data proc3->proc4

Caption: Workflow for LC-MS-based structural confirmation.

The Power of Integration: A Synergistic Approach

While NMR and LC-MS can be used independently, their true power lies in their combined application.[2] A common workflow involves first using LC-MS to quickly confirm the molecular weight and purity of the synthesized compound. This provides a high level of confidence that the desired molecule has been formed. Following this, NMR is used to definitively elucidate the complete 3D structure. For complex mixtures, hyphenated techniques like LC-NMR and LC-MS-NMR can be employed to separate and identify individual components in a single run.[4][15]

Conclusion

Both NMR and LC-MS are indispensable tools for the structural confirmation of synthesized compounds. LC-MS offers unparalleled sensitivity and speed for determining molecular weight and purity, making it an excellent initial screening technique. NMR, on the other hand, provides the detailed atomic-level information necessary for unambiguous structure elucidation. For researchers, scientists, and drug development professionals, a comprehensive understanding of the strengths and limitations of each technique is crucial for developing an efficient and effective analytical strategy. Ultimately, the synergistic use of both NMR and LC-MS provides the highest level of confidence in the structural integrity of a synthesized molecule.

References

Safety Operating Guide

Proper Disposal of 3-(1H-Imidazol-5-YL)propan-1-amine HCl: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(1H-Imidazol-5-YL)propan-1-amine HCl was not publicly available at the time of this writing. The following procedural guidance is based on the safety data of a close structural isomer, N-(3-Aminopropyl)imidazole (CAS 5036-48-6). It is imperative for all researchers, scientists, and drug development professionals to consult their institution's Environmental Health and Safety (EHS) department for definitive disposal protocols and to obtain the specific SDS from the chemical supplier.

This document provides essential safety and logistical information for the proper disposal of this compound, ensuring operational safety and regulatory compliance. The procedures outlined below are designed to offer clear, step-by-step guidance for laboratory personnel.

Immediate Safety and Handling Information

Based on the data for its structural analog, this compound is anticipated to be harmful if swallowed and to cause severe skin burns and eye damage.[1][2][3] Reproductive toxicity may also be a concern.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) and Exposure Controls

Proper handling requires robust personal protective equipment to prevent contact with skin, eyes, and the respiratory system.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles and/or a face shield.To prevent severe eye irritation and damage.[1][4]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).To avoid skin burns and absorption.[1][4]
Skin and Body Protection Lab coat, long pants, and closed-toe shoes. Consider an apron and sleeves for larger quantities.To protect against accidental skin contact.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust or vapors.[2][4]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[2]

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for waste this compound. The container should be made of a compatible material (e.g., high-density polyethylene).
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Small Spills and Contamination Cleanup:

  • In case of a small spill, ensure the area is well-ventilated and wear the appropriate PPE.
  • Absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).
  • For solid spills, carefully sweep or scoop the material to avoid dust generation.
  • Place the absorbed or collected material into the designated hazardous waste container.
  • Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.

3. Container Management:

  • Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
  • Ensure the waste container is properly labeled with "Hazardous Waste" and the full chemical name.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
  • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_cleanup Decontamination cluster_storage Storage & Disposal start Start: Have Waste Chemical ppe Don Appropriate PPE start->ppe waste_container Retrieve Labeled Hazardous Waste Container ppe->waste_container transfer Transfer Waste to Container waste_container->transfer seal Securely Seal Container transfer->seal decontaminate Decontaminate Labware and Surfaces seal->decontaminate store Store in Designated Hazardous Waste Area seal->store cleanup_waste Collect Decontamination Waste decontaminate->cleanup_waste cleanup_waste->transfer Add to Waste Container contact_ehs Contact EHS for Pickup store->contact_ehs end End: Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

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